Product packaging for Vistusertib(Cat. No.:CAS No. 1009298-59-2)

Vistusertib

Numéro de catalogue: B1684010
Numéro CAS: 1009298-59-2
Poids moléculaire: 462.5 g/mol
Clé InChI: JUSFANSTBFGBAF-IRXDYDNUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vistusertib (also known as AZD2014) is a potent, ATP-competitive, and selective dual inhibitor of the mammalian target of rapamycin (mTOR) kinase, targeting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) . Its mechanism of action involves blocking the kinase activity of mTOR, leading to the suppression of downstream signaling pathways. This results in the reduction of phosphorylated S6K (p-S6K), a marker of mTORC1 activity, and phosphorylated AKT (p-AKT at Ser473), a marker of mTORC2 activity . By simultaneously inhibiting both complexes, this compound circumvents the feedback activation of AKT that can occur with rapalogs (first-generation mTORC1-only inhibitors), providing a more comprehensive suppression of the PI3K/AKT/mTOR pathway in cancer cells . The primary research value of this compound lies in investigating mechanisms of chemoresistance and exploring combination therapies. Preclinical studies in ovarian cancer models have demonstrated that the combination of this compound and paclitaxel leads to additive growth inhibition, increased apoptosis, and significant tumor volume reduction in vivo, providing a strong rationale for this combination . This has been translated into clinical research, with early-phase trials showing that the this compound-paclitaxel combination was active in patients with advanced high-grade serous ovarian cancer and squamous non-small cell lung cancer, resulting in tumor shrinkage and prolonged progression-free survival in a significant proportion of pre-treated patients . Furthermore, research in estrogen receptor-positive (ER+) breast cancer models indicates that this compound, in combination with the endocrine therapy fulvestrant, exhibits superior anti-proliferative effects and can re-sensitize tumors to fulvestrant, highlighting its potential in overcoming endocrine resistance . As a second-generation mTOR kinase inhibitor (TORKI), this compound is a valuable tool compound for studying the role of the mTOR signaling network in cancer progression, drug resistance, and for developing novel targeted treatment strategies . This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H30N6O3 B1684010 Vistusertib CAS No. 1009298-59-2

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O3/c1-16-14-33-11-9-30(16)23-20-7-8-21(18-5-4-6-19(13-18)24(32)26-3)27-22(20)28-25(29-23)31-10-12-34-15-17(31)2/h4-8,13,16-17H,9-12,14-15H2,1-3H3,(H,26,32)/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSFANSTBFGBAF-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOCC5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOC[C@@H]5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20143584
Record name AZD-2014
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20143584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009298-59-2
Record name Vistusertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009298592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vistusertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11925
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AZD-2014
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20143584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1009298-59-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VISTUSERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BSC3P4H5X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Vistusertib's Mechanism of Action in mTOR Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vistusertib (AZD2014) is a potent, orally bioavailable, second-generation inhibitor of the mechanistic target of rapamycin (mTOR). It distinguishes itself from earlier mTOR inhibitors, such as rapamycin and its analogs (rapalogs), by acting as a dual ATP-competitive inhibitor of both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). This complete inhibition of mTOR kinase activity leads to a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism that is frequently dysregulated in cancer. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction to mTOR Signaling and this compound

The mTOR signaling pathway is a crucial cellular network that integrates intracellular and extracellular cues to control cell growth and proliferation.[1] mTOR, a serine/threonine kinase, is the catalytic subunit of two distinct protein complexes: mTORC1 and mTORC2.[2]

  • mTORC1 is a master regulator of cell growth, responding to signals such as growth factors, amino acids, and energy status. Its activation promotes protein synthesis by phosphorylating key downstream effectors like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).

  • mTORC2 is involved in cell survival and cytoskeletal organization. A key substrate of mTORC2 is AKT, which it phosphorylates at serine 473, leading to its full activation.

First-generation mTOR inhibitors, the rapalogs, allosterically inhibit mTORC1 but do not directly inhibit mTORC2. This can lead to a feedback activation of AKT signaling, potentially limiting their therapeutic efficacy. This compound was developed to overcome this limitation by directly inhibiting the kinase activity of both mTORC1 and mTORC2.[3] This dual inhibition results in the suppression of both S6K and AKT phosphorylation, leading to a more profound and sustained inhibition of the mTOR pathway.

Quantitative Analysis of this compound's Inhibitory Activity

This compound's potency as a dual mTORC1/mTORC2 inhibitor has been quantified through various in vitro assays. The following tables summarize key quantitative data.

Parameter Value Assay Type Source
IC50 (mTOR Kinase)2.8 nMCell-free kinase assay[4]
IC50 (p-S6 Ser235/236)210 nMCellular assay (MDA-MB-468 cells)[4][5]
IC50 (p-AKT Ser473)78 nMCellular assay (MDA-MB-468 cells)[4][5]
Ki (mTOR)Not explicitly found in search resultsKinase inhibition assay

Table 1: In Vitro Inhibitory Activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against the isolated mTOR kinase and downstream markers of mTORC1 (p-S6) and mTORC2 (p-AKT) activity in a cellular context.

Cell Line Cancer Type IC50 (Growth Inhibition) Source
A2780Ovarian CancerData on additive effect with paclitaxel, specific GI50 not provided[6]
A2780cisCisplatin-resistant Ovarian CancerData on additive effect with paclitaxel, specific GI50 not provided[6]
OVCAR-3Ovarian CancerData on additive effect with paclitaxel, specific GI50 not provided[6]
OVCAR-4Ovarian CancerData on additive effect with paclitaxel, specific GI50 not provided[6]
OVCAR-5Ovarian CancerData on additive effect with paclitaxel, specific GI50 not provided[6]
OVCAR-8Ovarian CancerData on additive effect with paclitaxel, specific GI50 not provided[6]
SKOV3Ovarian CancerData on additive effect with paclitaxel, specific GI50 not provided[6]
IGROV1Ovarian CancerData on additive effect with paclitaxel, specific GI50 not provided[6]
HeyA8Ovarian CancerData on additive effect with paclitaxel, specific GI50 not provided[6]
TOV112DOvarian CancerData on additive effect with paclitaxel, specific GI50 not provided[6]
TOV21GOvarian CancerData on additive effect with paclitaxel, specific GI50 not provided[6]
CAOV3Ovarian CancerData on additive effect with paclitaxel, specific GI50 not provided[6]

Table 2: this compound Growth Inhibition (GI50) in Ovarian Cancer Cell Lines (in combination with Paclitaxel). This table highlights the broad applicability of this compound in inhibiting the growth of various cancer cell lines, though specific GI50 values for this compound alone were not detailed in the provided search results. The available data focuses on the additive effect when combined with paclitaxel.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro mTOR Kinase Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen® and HTRF®, are commonly used to determine the direct inhibitory activity of compounds against mTOR kinase.

Principle: These assays measure the phosphorylation of a specific substrate by mTOR. A terbium-labeled antibody that recognizes the phosphorylated substrate and a fluorescently tagged substrate are used. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the fluorescent acceptor into close proximity, resulting in a FRET signal. Inhibitors of mTOR will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Protocol Outline (LanthaScreen®):

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Recombinant mTOR: Use a truncated, active form of human mTOR. The final concentration in the assay will need to be optimized, but a starting point is around the EC80 value determined from a kinase titration curve.

    • Substrate: A GFP-tagged 4E-BP1 is a common substrate.

    • ATP: The concentration should be at or near the Km for ATP (approximately 10-20 µM for mTOR) to sensitively detect ATP-competitive inhibitors.

    • Tracer: A fluorescently labeled, ATP-competitive kinase inhibitor scaffold.

    • Antibody: A terbium-labeled anti-phospho-4E-BP1 (Thr46) antibody.

    • Stop/Detection Buffer: TR-FRET dilution buffer containing EDTA to stop the kinase reaction.

  • Assay Procedure (384-well plate):

    • Add 2.5 µL of this compound dilutions (in 1X Kinase Buffer with DMSO) to the assay wells.

    • Add 2.5 µL of the mTOR enzyme solution.

    • Initiate the reaction by adding 5 µL of the ATP/substrate mixture.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the terbium-labeled antibody in stop/detection buffer.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

  • Data Analysis:

    • Calculate the emission ratio (520 nm / 495 nm).

    • Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blotting for mTOR Signaling Markers

Western blotting is a fundamental technique to assess the effect of this compound on the phosphorylation status of downstream mTORC1 and mTORC2 substrates in cells.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the proteins of interest, including their phosphorylated forms.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., MDA-MB-468) in 6-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails (e.g., 1 mM PMSF, 1 µg/mL aprotinin, 1 µg/mL leupeptin, 1 mM Na₃VO₄, 1 mM NaF).[7]

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.

    • Separate proteins on a 4-12% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[8][9]

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:

      • Phospho-S6 Ribosomal Protein (Ser235/236) (e.g., Cell Signaling Technology #4858): 1:1000 dilution.[10]

      • S6 Ribosomal Protein (e.g., Cell Signaling Technology #2217): 1:1000 dilution.[10]

      • Phospho-AKT (Ser473) (e.g., Cell Signaling Technology #4060): 1:1000 dilution.[3][10]

      • AKT (pan) (e.g., Cell Signaling Technology #4691): 1:1000 dilution.[10]

      • GAPDH or β-actin (loading control): at manufacturer's recommended dilution.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with HRP-conjugated secondary antibody (1:2000 to 1:10000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5 minutes each.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.

Cell Viability Assay

Cell viability assays are used to determine the effect of this compound on cell proliferation and survival.

Principle: These assays measure a parameter indicative of cell viability, such as metabolic activity (MTT, MTS, CellTiter-Glo) or cell number (Hoechst staining).

Protocol Outline (CellTiter-Glo® Luminescent Cell Viability Assay):

  • Cell Seeding:

    • Seed cells in a 96-well opaque-walled plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined for each cell line.[6]

  • Compound Treatment:

    • After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.[5][11]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5][11]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5][11]

  • Measurement:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the GI50 value.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the mTOR signaling pathway and a typical experimental workflow for evaluating this compound.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Inhibits Rheb Rheb TSC1_TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) (Full Activation) Cell Growth\n& Proliferation Cell Growth & Proliferation S6K->Cell Growth\n& Proliferation 4E-BP1->Cell Growth\n& Proliferation Inhibition released This compound This compound This compound->mTORC1 This compound->mTORC2

Figure 1: this compound's Inhibition of the mTOR Signaling Pathway. This diagram illustrates the central role of mTORC1 and mTORC2 in the PI3K/AKT signaling cascade and how this compound exerts its inhibitory effect on both complexes.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Kinase_Assay Biochemical Kinase Assay (e.g., TR-FRET) Data_Analysis_invitro Determine IC50/GI50 Kinase_Assay->Data_Analysis_invitro Cell_Culture Cancer Cell Line Culture Western_Blot Western Blot Analysis (p-S6, p-AKT) Cell_Culture->Western_Blot Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Cell_Culture->Viability_Assay Western_Blot->Data_Analysis_invitro Viability_Assay->Data_Analysis_invitro Xenograft Tumor Xenograft Model in Mice Data_Analysis_invitro->Xenograft Promising Candidate Treatment This compound Treatment Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (Tumor p-S6, p-AKT) Treatment->PD_Analysis Data_Analysis_invivo Assess Anti-tumor Efficacy and Target Engagement Tumor_Measurement->Data_Analysis_invivo PD_Analysis->Data_Analysis_invivo

Figure 2: Experimental Workflow for this compound Evaluation. This flowchart outlines the key in vitro and in vivo experimental steps to characterize the efficacy and mechanism of action of a dual mTOR inhibitor like this compound.

Conclusion

This compound represents a significant advancement in the targeting of the mTOR pathway for cancer therapy. Its ability to inhibit both mTORC1 and mTORC2 results in a more complete and durable suppression of this critical signaling network compared to first-generation mTOR inhibitors. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and utilize this compound and other dual mTORC1/mTORC2 inhibitors in preclinical and clinical settings. The continued investigation into the nuanced effects of complete mTOR inhibition will be crucial for optimizing its therapeutic application and overcoming potential resistance mechanisms.

References

Vistusertib (AZD2014): A Technical Guide to a Dual mTORC1/mTORC2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vistusertib (AZD2014) is a potent and orally bioavailable small molecule inhibitor that targets the mammalian target of rapamycin (mTOR) kinase.[1] As a dual inhibitor, this compound uniquely blocks the activity of both mTOR complex 1 (mTORC1) and mTORC2, offering a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway compared to earlier generation mTOR inhibitors like rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1.[2][3] Dysregulation of the mTOR pathway is a frequent event in a multitude of human cancers, making it a critical target for therapeutic intervention.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and key experimental protocols.

Chemical Properties

This compound is a synthetic compound with the following chemical properties:

PropertyValue
Chemical Formula C₂₅H₃₀N₆O₃
Molecular Weight 462.54 g/mol [4]
CAS Number 1009298-59-2[4]
IUPAC Name 3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-N-methylbenzamide[5]
Solubility Soluble in DMSO to 50 mM

Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

This compound functions as an ATP-competitive inhibitor of the mTOR kinase domain.[4] This direct inhibition prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2, leading to a cascade of anti-proliferative and pro-apoptotic effects.

The mTOR signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival. It is composed of two distinct multiprotein complexes, mTORC1 and mTORC2.

  • mTORC1 integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis, lipid synthesis, and autophagy. Key downstream effectors of mTORC1 include S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).

  • mTORC2 is involved in the regulation of cell survival, metabolism, and cytoskeletal organization. A primary substrate of mTORC2 is the serine/threonine kinase AKT at serine 473 (S473), a phosphorylation event that is crucial for its full activation.

First-generation mTOR inhibitors, such as rapamycin, are allosteric inhibitors that primarily target mTORC1. A significant limitation of these agents is the activation of a negative feedback loop. Inhibition of mTORC1/S6K signaling can lead to the upregulation of receptor tyrosine kinases (RTKs) like IGF-1R, resulting in the activation of PI3K and subsequently, mTORC2-mediated phosphorylation and activation of AKT. This feedback loop can attenuate the anti-tumor efficacy of mTORC1 inhibitors.

This compound overcomes this limitation by inhibiting both mTORC1 and mTORC2.[3] This dual inhibition not only suppresses protein synthesis and other mTORC1-mediated processes but also prevents the compensatory activation of AKT, leading to a more profound and sustained inhibition of the entire mTOR signaling cascade.[3]

mTOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Processes Growth_Factors Growth Factors RTK RTK Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival mTORC2 mTORC2 mTORC2->AKT pS473 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 This compound This compound (AZD2014) This compound->mTORC2 This compound->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis

This compound's dual inhibition of mTORC1 and mTORC2.

Preclinical Data

This compound has demonstrated significant anti-tumor activity in a wide range of preclinical models, both in vitro and in vivo.

In Vitro Activity

This compound exhibits potent inhibitory activity against mTOR kinase and downstream signaling components in various cancer cell lines.

TargetAssay TypeIC₅₀Cell LineReference
mTOR Cell-free2.8 nM-[2][6]
p-AKT (S473) Cell-based80 nM-
pS6 (S235/236) Cell-based200 nM-
mTORC2 (p-AKT S473) Cell-based80 nMMDA-MB-468[2]
mTORC1 (pS6 S235/236) Cell-based200 nMMDA-MB-468[2]
PI3Kα Cell-free3,766 nM-[4]
In Vivo Activity

In vivo studies using xenograft models have shown that this compound leads to dose-dependent tumor growth inhibition. This anti-tumor activity is associated with the modulation of both mTORC1 and mTORC2 substrates in tumor tissues.[2][4]

Animal ModelCancer TypeDosingOutcomeReference
SCID Mice Human primary ER+ breast cancer explant20 mg/kg, p.o.Tumor growth inhibition[2][6]
SCID Mice MCF7 xenograft3.75, 7.5, and 15 mg/kgDose-dependent modulation of p-AKT and p-S6[4]
A2780cis xenograft-bearing mice Ovarian Cancer-Significant reduction in tumor volumes with combination therapy (p=0.03)[7]

Pharmacokinetic studies in mice have demonstrated that this compound is orally bioavailable.[4] Following oral administration of doses between 7.5 and 15 mg/kg, a dose-dependent increase in Cmax and AUC was observed.[4]

Dose (mg/kg)Cmax (µM)AUC (µM·h)
7.5 - 15 1 - 16220 - 5,042

Clinical Data

This compound has been evaluated in several clinical trials, both as a monotherapy and in combination with other anti-cancer agents, across various tumor types.

Combination Therapy in Ovarian and Non-Small Cell Lung Cancer

In a phase I trial, this compound in combination with paclitaxel showed promising activity in patients with high-grade serous ovarian cancer (HGSOC) and squamous non-small cell lung cancer (SqNSCLC).[8][9]

Cancer TypeNumber of PatientsTreatmentResponse RateMedian Progression-Free SurvivalReference
HGSOC 25This compound + Paclitaxel52%5.8 months[8][9]
SqNSCLC 40This compound + Paclitaxel>33%Nearly 6 months[8]
Combination Therapy in Endometrial Cancer

The VICTORIA phase 1/2 trial evaluated this compound in combination with anastrozole in patients with hormone receptor-positive recurrent or metastatic endometrial cancer.[10][11]

Treatment ArmNumber of Patients8-week Progression-Free RateOverall Response RateMedian Progression-Free SurvivalReference
This compound + Anastrozole 4967.3%24.5%5.2 months[10][11]
Anastrozole alone 2439.1%17.4%1.9 months[10][11]

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are generalized protocols for key assays.

Western Blotting for mTOR Pathway Inhibition

This protocol outlines the steps to assess the phosphorylation status of key mTORC1 and mTORC2 substrates.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment - Seed cells - Treat with this compound (e.g., 500-1000 nM for 24h) Lysis 2. Cell Lysis - Wash with ice-cold PBS - Lyse cells in RIPA buffer with protease/phosphatase inhibitors Cell_Culture->Lysis Quantification 3. Protein Quantification - BCA or Bradford assay Lysis->Quantification SDS_PAGE 4. SDS-PAGE - Load equal protein amounts - Separate proteins by size Quantification->SDS_PAGE Transfer 5. Protein Transfer - Transfer proteins to PVDF or nitrocellulose membrane SDS_PAGE->Transfer Blocking 6. Blocking - Incubate membrane in 5% BSA or non-fat milk in TBST Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation - Incubate with primary antibodies (e.g., anti-p-S6, anti-p-AKT) overnight at 4°C Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation - Wash with TBST - Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 9. Detection - Wash with TBST - Add ECL substrate and image Secondary_Ab->Detection

Generalized workflow for Western blot analysis.

Materials:

  • Cancer cell lines of interest

  • This compound (AZD2014)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer (or similar) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))

  • Primary antibodies (e.g., anti-p-S6K, anti-p-S6, anti-p-AKT S473, and their total protein counterparts)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).[8]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes in TBST, add ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system. Normalize phosphoprotein levels to their respective total protein levels.[8]

Cell Viability Assay

This protocol measures the effect of this compound on cell proliferation and viability.

Cell_Viability_Workflow Cell_Seeding 1. Cell Seeding - Seed cells in 96-well plates Treatment 2. Drug Treatment - Add serial dilutions of this compound Cell_Seeding->Treatment Incubation 3. Incubation - Incubate for a defined period (e.g., 72 hours) Treatment->Incubation Reagent_Addition 4. Reagent Addition - Add viability reagent (e.g., CellTiter-Glo, MTT) Incubation->Reagent_Addition Measurement 5. Signal Measurement - Measure luminescence or absorbance Reagent_Addition->Measurement Analysis 6. Data Analysis - Calculate IC50 values Measurement->Analysis

Generalized workflow for a cell viability assay.

Materials:

  • Cancer cell lines

  • This compound (AZD2014)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or similar)

  • Plate reader capable of measuring luminescence or absorbance

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound. Include vehicle-treated wells as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Signal Measurement: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls and plot the results as a dose-response curve to determine the IC₅₀ value.

Immunohistochemistry (IHC) for In Vivo Target Modulation

This protocol is for assessing the levels of mTOR pathway proteins in tumor tissue from xenograft models.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Blocking solution (e.g., hydrogen peroxide, protein block)

  • Primary antibodies (e.g., anti-p-S6, anti-p-AKT)

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin counterstain

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating.

  • Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific protein binding with a protein blocking solution.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody at the optimal dilution overnight at 4°C.

  • Secondary Antibody Incubation: After washing, apply the HRP-conjugated secondary antibody and incubate.

  • Detection: Apply the DAB substrate, which will produce a brown precipitate at the site of the antigen.

  • Counterstaining, Dehydration, and Mounting: Counterstain the sections with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a coverslip.

  • Analysis: The staining intensity and percentage of positive cells can be scored to assess target modulation.

Conclusion

This compound (AZD2014) is a promising therapeutic agent that effectively targets both mTORC1 and mTORC2. Its ability to overcome the resistance mechanisms associated with first-generation mTOR inhibitors makes it a valuable candidate for further investigation in various cancer types. The preclinical and clinical data summarized in this guide highlight its potential, particularly in combination with other anti-cancer therapies. The provided experimental protocols offer a framework for researchers to further explore the activity and mechanism of action of this dual mTOR inhibitor.

References

Vistusertib: A Dual mTORC1/mTORC2 Inhibitor Targeting the PI3K/Akt/mTOR Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3][4] Its deregulation is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention.[1][2][3][5] Vistusertib (AZD2014) is a potent, orally bioavailable, ATP-competitive inhibitor of mTOR, distinguishing itself from earlier allosteric inhibitors like rapamycin by targeting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[6][7][8] This dual inhibitory action leads to a more comprehensive blockade of the mTOR pathway, preventing the feedback activation of Akt signaling often observed with mTORC1-specific inhibitors.[6][9] This document provides a detailed technical overview of this compound's mechanism of action, a summary of its preclinical and clinical efficacy, and relevant experimental methodologies.

The PI3K/Akt/mTOR Pathway and the Rationale for Dual Inhibition

The PI3K/Akt/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases. This leads to the activation of PI3K, which in turn phosphorylates and activates Akt. Akt then modulates a variety of downstream targets, including the mTORC1 and mTORC2 complexes.

  • mTORC1 primarily regulates protein synthesis, cell growth, and metabolism through the phosphorylation of substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[6][10]

  • mTORC2 is responsible for the full activation of Akt through phosphorylation at Serine 473 (Ser473), and it also plays a role in cytoskeletal organization.[6][10][11]

First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), are allosteric inhibitors that only partially suppress mTORC1 activity and do not inhibit mTORC2.[12][13][14] A significant limitation of these agents is the induction of a negative feedback loop that leads to the activation of Akt, potentially compromising their antitumor efficacy.[6][9][12] this compound, as a dual mTORC1/mTORC2 inhibitor, overcomes this limitation by directly inhibiting the kinase activity of both complexes, resulting in a more profound and sustained inhibition of the pathway.[6][9]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (S473) S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Feedback_Loop Feedback Activation mTORC1->Feedback_Loop Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation S6K->Protein_Synthesis _4EBP1->Protein_Synthesis This compound This compound (AZD2014) This compound->mTORC2 This compound->mTORC1 Rapalogs Rapalogs Rapalogs->mTORC1 Feedback_Loop->Akt

Diagram 1: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Quantitative Preclinical Data

This compound has demonstrated potent inhibitory activity against mTOR in both biochemical and cellular assays across a range of cancer cell lines.

Parameter Value Assay Type Reference
mTOR Kinase IC50 2.81 nMCell-free recombinant mTOR enzyme assay[7][8][15]
PI3Kα IC50 3.766 µMCell-free kinase assay[7][15]
mTORC1 Cellular IC50 (pS6) 210 nM (mean)Western blot in MDA-MB-468 cells[7][15]
mTORC2 Cellular IC50 (pAkt S473) 78 nM (mean)Western blot in MDA-MB-468 cells[7][15]
mTORC1 Cellular IC50 (pS6) 0.2 µMWestern blot in MDA-MB-468 cells[8]
mTORC2 Cellular IC50 (pAkt S473) 0.08 µMWestern blot in MDA-MB-468 cells[8]
p-AKT (S473) in vivo IC50 0.119 µM (total)Pharmacodynamic analysis in MCF7 xenografts[15]
p-S6 in vivo IC50 0.392 µMPharmacodynamic analysis in MCF7 xenografts[15]

Key Preclinical and Clinical Findings

In Vitro Studies
  • Broad Antiproliferative Activity: this compound exhibits broad antiproliferative effects across multiple tumor cell lines, including those with acquired resistance to hormonal therapy and rapalogs.[1][13][14]

  • Induction of Apoptosis and Cell Cycle Arrest: In hepatocellular carcinoma (HCC) cells, this compound induced more profound apoptosis and cell cycle arrest compared to rapamycin.[6]

  • Inhibition of Cell Migration and Invasion: this compound has been shown to be more efficacious than rapamycin in inhibiting the migration, invasion, and epithelial-mesenchymal transition (EMT) progression of HCC cells.[6]

  • Synergy with Other Agents: The combination of this compound and paclitaxel has shown additive growth inhibition in a panel of ovarian cancer cell lines.[12][16] In estrogen receptor-positive (ER+) breast cancer models, this compound in combination with fulvestrant induces tumor regressions.[1]

In Vivo Studies
  • Dose-Dependent Tumor Growth Inhibition: this compound induces dose-dependent tumor growth inhibition in various xenograft and primary explant models.[1][7][15]

  • Modulation of mTORC1 and mTORC2 Substrates: The antitumor activity of this compound is associated with the modulation of both mTORC1 and mTORC2 substrates in vivo.[1][12][16]

  • Combination Efficacy: In a cisplatin-resistant ovarian cancer xenograft model, the combination of this compound and paclitaxel resulted in a significant reduction in tumor volumes, an effect not observed with either agent alone.[12][16]

Clinical Trials

This compound has been evaluated in multiple clinical trials, both as a monotherapy and in combination with other agents.

  • Ovarian and Lung Cancer: A phase IB study combining this compound with weekly paclitaxel in patients with high-grade serous ovarian cancer and squamous non-small-cell lung cancer demonstrated promising response rates of 52% and 35%, respectively.[17][18] The median progression-free survival in both cohorts was 5.8 months.[17]

  • Endometrial Cancer: The VICTORIA phase I/II trial investigated this compound in combination with anastrozole in patients with hormone receptor-positive recurrent or metastatic endometrial cancer. The combination showed a clinically meaningful improvement in the 8-week progression-free rate (67.3% vs. 39.1%) and median progression-free survival (5.2 vs. 1.9 months) compared to anastrozole alone, with a manageable safety profile.[19][20][21]

  • Glioblastoma: A phase I study in patients with recurrent glioblastoma in combination with temozolomide found the combination to be well-tolerated.[22]

  • Neurofibromatosis 2 (NF2): A phase II trial in patients with NF2 and progressive meningiomas showed high rates of stable disease, although the dosing regimen was poorly tolerated.[23]

Experimental Protocols

Western Blot Analysis for Pathway Inhibition

This protocol is a generalized procedure based on methodologies described in the cited literature for assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[6][16][24][25][26]

Western_Blot_Workflow Cell_Culture 1. Cell Culture and Treatment with this compound Lysis 2. Cell Lysis and Protein Quantification Cell_Culture->Lysis SDS_PAGE 3. SDS-PAGE Lysis->SDS_PAGE Transfer 4. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (e.g., p-Akt, p-S6) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection and Imaging Secondary_Ab->Detection Analysis 9. Densitometry Analysis Detection->Analysis

Diagram 2: Generalized workflow for Western blot analysis.
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 2 to 72 hours).

  • Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Determine protein concentration using a standard assay such as the BCA assay.

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 50 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.[24]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt (Ser473), total Akt, phospho-S6K (Thr389), total S6K, phospho-4EBP1 (Thr37/46), total 4EBP1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.

Cell Viability/Proliferation Assay

This protocol outlines a general method for assessing the effect of this compound on cell viability, based on common techniques like MTS or Hoechst staining.[16]

  • Cell Seeding: Seed cells in 96-well plates at a density of 3,000–5,000 cells per well and allow them to attach overnight.[16]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and/or other compounds (e.g., paclitaxel) for a specified period, typically 72 hours.[16]

  • Viability Measurement:

    • For MTS/WST-1 assays: Add the reagent to each well and incubate for a specified time. Measure the absorbance at the appropriate wavelength, which is proportional to the number of viable cells.

    • For Hoechst staining: Fix the cells with formaldehyde, stain with Hoechst 33258, and count the number of stained nuclei using an automated cell imager.[16]

  • Data Analysis: Normalize the results to a day 0 reading or a vehicle-treated control. Calculate the GI50 (the concentration that causes 50% growth inhibition) or IC50 using appropriate software.[16]

In Vitro mTOR Kinase Assay

This is a generalized protocol for measuring the direct inhibitory effect of this compound on mTOR kinase activity.[27][28]

  • Immunoprecipitation of mTORC1: Lyse cells (e.g., HEK293) and immunoprecipitate the mTORC1 complex using an antibody against a component like Raptor.

  • Kinase Reaction: Resuspend the immunoprecipitated complex in a kinase assay buffer. Initiate the reaction by adding a substrate (e.g., purified GST-4E-BP1), ATP, and varying concentrations of this compound.[27]

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.[27]

  • Termination and Analysis: Stop the reaction by adding SDS-PAGE sample buffer. Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.

  • Data Analysis: Quantify the level of substrate phosphorylation at each this compound concentration to determine the IC50.

Kinase_Assay_Workflow IP 1. Immunoprecipitate mTORC1 Complex Reaction_Setup 2. Set up Kinase Reaction: - mTORC1 Complex - Substrate (e.g., 4E-BP1) - ATP - this compound IP->Reaction_Setup Incubation 3. Incubate at 30°C Reaction_Setup->Incubation Termination 4. Terminate Reaction Incubation->Termination WB_Analysis 5. Western Blot for Phosphorylated Substrate Termination->WB_Analysis IC50_Calc 6. Calculate IC50 WB_Analysis->IC50_Calc

Diagram 3: Generalized workflow for an in vitro mTOR kinase assay.

Conclusion

This compound is a potent dual mTORC1 and mTORC2 inhibitor that effectively abrogates signaling through the PI3K/Akt/mTOR pathway. Its ability to prevent the feedback activation of Akt provides a significant advantage over first-generation mTOR inhibitors. Preclinical and clinical data have demonstrated its broad antitumor activity, both as a single agent and in combination with other therapies, across a range of solid tumors. The information and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the mTOR pathway. Further research is warranted to optimize dosing schedules and identify patient populations most likely to benefit from this compound treatment.

References

Vistusertib (AZD2014): A Technical Guide to Preclinical Pharmacokinetics in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vistusertib, also known as AZD2014, is a potent and orally bioavailable small-molecule inhibitor targeting the kinase activity of the mechanistic target of rapamycin (mTOR).[1][2][3] As a second-generation mTOR inhibitor, it distinguishes itself by acting as an ATP-competitive inhibitor that blocks both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][5] This dual inhibition overcomes the limitations of earlier allosteric inhibitors like rapamycin and its analogs (rapalogs), which primarily target mTORC1 and can lead to compensatory feedback activation of the PI3K/AKT pathway via mTORC2.[6] This document provides an in-depth technical overview of the preclinical pharmacokinetic (PK) profile of this compound in key animal models, summarizing available quantitative data and outlining typical experimental protocols.

Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

This compound exerts its anti-neoplastic effects by inhibiting the PI3K/AKT/mTOR pathway, a critical signaling cascade that regulates cellular growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common feature in many human cancers. This compound's dual inhibition of both mTORC1 and mTORC2 leads to a more comprehensive blockade of downstream signaling. Inhibition of mTORC1 prevents the phosphorylation of its key substrates, S6 ribosomal protein (S6RP) and 4E-binding protein 1 (4E-BP1), leading to reduced protein synthesis and cell growth.[1][4] Concurrently, inhibition of mTORC2 prevents the phosphorylation and activation of AKT at serine 473, a key event for full AKT activation, thereby shutting down a crucial cell survival signal.[1][4]

Vistusertib_MoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to AKT AKT PIP3->AKT activates TSC TSC1/2 AKT->TSC inhibits Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 p-S6K1 mTORC1->S6K1 phosphorylates _4EBP1 p-4E-BP1 mTORC1->_4EBP1 phosphorylates Growth Cell Growth & Proliferation S6K1->Growth _4EBP1->Growth This compound This compound (AZD2014) This compound->mTORC2 This compound->mTORC1

Caption: this compound's dual inhibition of mTORC1 and mTORC2 in the PI3K/AKT pathway.

Preclinical Pharmacokinetic Experimental Protocols

The characterization of a drug candidate's pharmacokinetic profile is essential for translating preclinical findings to clinical settings.[7] It involves understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound.[8]

General Experimental Workflow

Preclinical PK studies typically follow a standardized workflow to ensure robust and reproducible data.[9] Mice and rats are the most common species for initial in vivo PK screening.[9][10] The process involves administering the compound via different routes, most commonly intravenous (IV) for direct systemic exposure and peroral (PO) to assess oral bioavailability, followed by serial blood sampling and bioanalysis.[9]

Preclinical_PK_Workflow A 1. Animal Model Selection (e.g., Mice, Rats) B 2. Formulation & Dosing - Intravenous (IV) - Peroral (PO) A->B C 3. Sample Collection (Serial blood sampling at defined time points) B->C D 4. Plasma Preparation (Centrifugation) C->D E 5. Bioanalysis (LC-MS/MS quantification of drug concentration) D->E F 6. PK Data Analysis (Non-compartmental analysis) E->F G 7. Parameter Calculation (Cmax, Tmax, AUC, t½, CL, F%) F->G

Caption: A typical workflow for a preclinical pharmacokinetic study.
Methodologies for this compound Studies

Specific preclinical studies for this compound have employed various animal models to characterize its PK and metabolic profile.

  • Metabolism and Excretion Study in Rats :

    • Animal Model : Rats.[2][3]

    • Dosing : A single oral dose of radiolabeled [¹⁴C]-Vistusertib was administered.[2][3]

    • Sample Collection : Plasma, urine, and feces were collected over time to track the distribution and excretion of the radiolabeled compound and its metabolites.[2][3]

    • Bioanalysis : High-performance liquid chromatography (HPLC) coupled with radiometric detection and mass spectrometry (MS) was used to separate and identify the parent drug and its metabolites.

    • Endpoints : Determination of major metabolites, percentage of parent drug and metabolites in plasma, and the primary routes and extent of excretion.[2][3]

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Study in Mice :

    • Animal Model : Severe combined immunodeficient (SCID) mice bearing human cancer cell line xenografts (e.g., MCF7 breast cancer).[4]

    • Dosing : this compound was administered orally at various doses (e.g., 3.75, 7.5, and 15 mg/kg) as single or repeat doses.[4]

    • Sample Collection : Plasma samples were collected at multiple time points to determine drug concentration. Tumor tissue was also collected to assess the inhibition of target biomarkers (pharmacodynamics).[4]

    • Bioanalysis : this compound concentrations in plasma were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

    • Endpoints : Key PK parameters (Cmax, AUC) were calculated. The relationship between plasma drug concentration and the inhibition of mTORC1 (p-S6) and mTORC2 (p-AKT) biomarkers in tumor tissue was established.[4]

Summary of Preclinical Pharmacokinetic Data

The following table summarizes the key quantitative pharmacokinetic parameters for this compound derived from studies in rat and mouse models.

ParameterAnimal ModelDosing & RouteValueCitation
Absorption
Bioavailability (F)Preclinical ModelsOral29%[2][3]
Predicted Half-life (t½)RatSingle Oral Dose~4 hours[2][3]
Distribution
CmaxSCID Mice7.5 - 15 mg/kg, Oral1 - 16 µM (dose-dependent)[4]
AUCSCID Mice7.5 - 15 mg/kg, Oral220 - 5,042 µM·h (dose-dependent)[4]
Plasma Protein BindingHuman Plasma (in vitro)N/A95%[2][3]
Metabolism
Primary MetabolitesRatSingle Oral DoseN-hydroxymethyl (~25% of parent AUC)Desmethyl (~10% of parent AUC)[2][3]
Primary Metabolic EnzymesHuman Hepatocytes (in vitro)N/ACYP3A5 and CYP2C8 (major)CYP3A4 (minor contribution)[3]
Excretion
Fecal ExcretionRatSingle Oral Dose ([¹⁴C])~85% of administered radioactivity[2][3]
Urinary ExcretionRatSingle Oral Dose ([¹⁴C])~2% of administered radioactivity[2][3]

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship

A critical aspect of preclinical evaluation is establishing the relationship between drug exposure (PK) and the desired biological effect (PD). For this compound, studies have successfully linked plasma concentrations to the modulation of its intended targets in tumor tissues. In xenograft models, administration of this compound led to dose-dependent increases in Cmax and AUC, which correlated well with the inhibition of both the mTORC1 biomarker p-S6 and the mTORC2 biomarker p-AKT.[4] This relationship provides a strong rationale for dose selection in clinical trials, ensuring that plasma concentrations are sufficient to achieve meaningful target engagement and, consequently, anti-tumor activity.

PKPD_Relationship Dose This compound Dose (mg/kg) PK Pharmacokinetics (PK) (Plasma Concentration) Dose->PK determines Target Target Engagement (p-S6 & p-AKT Inhibition) PK->Target drives PD Pharmacodynamics (PD) (Tumor Growth Inhibition) Target->PD leads to

Caption: The relationship between this compound exposure (PK) and its biological effect (PD).

Conclusion

Preclinical studies in animal models demonstrate that this compound (AZD2014) possesses pharmacokinetic properties suitable for an orally administered anti-cancer agent. It is absorbed orally, with dose-dependent exposure observed in mice.[4] The compound is extensively metabolized, with primary clearance occurring via the feces.[2][3] Crucially, a clear relationship between plasma concentration and robust inhibition of both mTORC1 and mTORC2 pathways has been established in vivo.[4] This comprehensive preclinical PK and PD profile has provided a solid foundation for the ongoing clinical development of this compound as a promising targeted therapy for various malignancies.

References

Vistusertib: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vistusertib, also known as AZD2014, is a potent and selective second-generation inhibitor of the mammalian target of rapamycin (mTOR). As a dual inhibitor of both mTORC1 and mTORC2 complexes, it represents a significant advancement over earlier mTOR inhibitors, such as rapamycin analogs, which primarily target mTORC1. This technical guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and key experimental data related to this compound, intended for professionals in the field of drug discovery and development.

Chemical Structure and Properties

This compound is a synthetic, orally bioavailable small molecule.[1] Its chemical identity is well-defined, and its key properties are summarized in the table below.

IdentifierValueSource
IUPAC Name 3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-N-methylbenzamidePubChem[1]
Chemical Formula C₂₅H₃₀N₆O₃PubChem[1]
Molecular Weight 462.5 g/mol PubChem[1]
CAS Number 1009298-59-2Selleck Chemicals[2]
Canonical SMILES C[C@H]1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOC[C@@H]5CPubChem[1]
InChI Key JUSFANSTBFGBAF-IRXDYDNUSA-NPubChem[1]
Nature SyntheticAbcam[3]
Solubility Soluble in DMSO to 50 mMAbcam[3]

Synthesis of this compound

Detailed, step-by-step synthesis protocols for this compound are proprietary and not extensively published in peer-reviewed literature. However, based on patent literature and common organic synthesis strategies for similar heterocyclic compounds, the synthesis likely involves a multi-step process. A plausible synthetic route would center on the construction of the core pyrido[2,3-d]pyrimidine ring system, followed by the attachment of the side chains.

Conceptual Synthetic Workflow:

The synthesis would likely begin with a substituted pyridine precursor, which is then used to build the fused pyrimidine ring. The two (3S)-3-methylmorpholin-4-yl groups and the N-methylbenzamide moiety would be introduced through sequential nucleophilic substitution and amide coupling reactions. The stereochemistry of the methylmorpholinyl groups is a critical aspect of the synthesis, likely established using a chiral starting material or through asymmetric synthesis methods.[4]

G cluster_synthesis Conceptual Synthesis Workflow for this compound A Substituted Pyridine Precursor B Construction of Pyrido[2,3-d]pyrimidine Core A->B Ring Annulation C Introduction of (3S)-3-methylmorpholine (Position 2) B->C Nucleophilic Substitution D Introduction of (3S)-3-methylmorpholine (Position 4) C->D Nucleophilic Substitution E Coupling with N-methyl-3-bromobenzamide D->E Suzuki or similar cross-coupling F This compound (Final Product) E->F Final purification

Caption: A high-level conceptual workflow for the synthesis of this compound.

Mechanism of Action: Dual mTORC1/2 Inhibition

This compound functions as an ATP-competitive inhibitor of mTOR kinase, a critical node in the PI3K/AKT/mTOR signaling pathway.[5][6] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth, proliferation, and survival.[6] Unlike first-generation mTOR inhibitors (rapalogs) that allosterically inhibit mTORC1, this compound binds to the kinase domain of mTOR, effectively blocking the activity of both mTORC1 and mTORC2 complexes.[5]

  • Inhibition of mTORC1: This leads to the dephosphorylation of its downstream effectors, namely the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). This action suppresses protein synthesis and cell growth.[2]

  • Inhibition of mTORC2: This is a key advantage of this compound. mTORC2 is responsible for the phosphorylation and full activation of AKT at serine 473 (pAKT S473). By inhibiting mTORC2, this compound blocks this crucial step, leading to a feedback inhibition of the PI3K pathway and inducing apoptosis.[2]

G cluster_pathway This compound's Mechanism of Action in the PI3K/Akt/mTOR Pathway PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT  p-AKT (S473) (Activation) S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation FourEBP1->Proliferation This compound This compound This compound->mTORC2 This compound->mTORC1

Caption: this compound dually inhibits mTORC1 and mTORC2 in the PI3K/Akt/mTOR pathway.

Quantitative Data

In Vitro Potency

This compound has demonstrated high potency in both biochemical and cellular assays.

TargetAssay TypeIC₅₀Source
mTOR Cell-free enzymatic assay2.8 nMSelleck Chemicals[2]
p-AKT (S473) Cellular assay (MDAMB468 cells)78 nMMedChemExpress[7]
pS6 (S235/236) Cellular assay (MDAMB468 cells)210 nMMedChemExpress[7]
PI3Kα Cell-free enzymatic assay3,766 nMTargetMol[8]
Clinical Efficacy Data

Clinical trials have evaluated this compound in combination with other agents across various cancers.

Trial / Cancer TypeTreatment ArmsPrimary EndpointResultSource
VICTORIA / Endometrial Cancer This compound + Anastrozole (V+A) vs. Anastrozole alone (A)Progression-Free Rate at 8 weeks (8wk-PFR)67.3% (V+A) vs. 39.1% (A)JAMA Oncology[9]
VICTORIA / Endometrial Cancer This compound + Anastrozole (V+A) vs. Anastrozole alone (A)Median Progression-Free Survival (PFS)5.2 months (V+A) vs. 1.9 months (A)JAMA Oncology[9]
TAX-TORC / Ovarian Cancer This compound + PaclitaxelRECIST Response Rate52% (13/25 patients)Annals of Oncology[10]
TAX-TORC / Ovarian Cancer This compound + PaclitaxelMedian Progression-Free Survival (PFS)5.8 monthsAnnals of Oncology[10]
TAX-TORC / Squamous NSCLC This compound + PaclitaxelRECIST Response Rate35% (8/23 patients)Annals of Oncology[10]
TAX-TORC / Squamous NSCLC This compound + PaclitaxelMedian Progression-Free Survival (PFS)5.8 monthsAnnals of Oncology[10]

Key Experimental Protocols

While specific, detailed protocols from individual studies are not publicly available, this section outlines the generalized methodologies for key experiments used to characterize this compound.

In Vitro Western Blot for Pathway Inhibition

This protocol is a standard method to assess the phosphorylation status of mTOR pathway proteins.

  • Cell Culture and Treatment: Plate cancer cell lines (e.g., MDAMB468, HeyA8, SKOV3) and allow them to adhere.[5][11] Treat cells with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours).[11]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[12]

  • SDS-PAGE and Transfer: Denature protein lysates and separate them by molecular weight on a polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[12]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against p-AKT (S473), p-S6K, p-S6 (S235/236), and total protein counterparts, as well as a loading control (e.g., β-actin or GAPDH).

  • Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

G cluster_wb Generalized Western Blot Workflow A Cell Seeding & this compound Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE Electrophoresis C->D E Protein Transfer to Membrane D->E F Immunoblotting with Primary & Secondary Antibodies E->F G Signal Detection & Analysis F->G

Caption: A standard workflow for Western blot analysis of mTOR pathway inhibition.

In Vivo Tumor Xenograft Study

This protocol describes a common approach to evaluate the anti-tumor efficacy of this compound in a living organism.

  • Cell Culture and Implantation: Culture a human cancer cell line (e.g., MCF7, A2780CisR).[5][6] Implant a specific number of cells (e.g., 3x10⁵ to 5x10⁶) subcutaneously or orthotopically into the flank or relevant tissue of immunocompromised mice (e.g., BALB/c nude or SCID).[5][13]

  • Tumor Growth and Randomization: Monitor mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Drug Administration: Prepare this compound in a suitable vehicle (e.g., CMC-Na suspension).[14] Administer the drug orally (p.o.) according to the study's dosing schedule (e.g., daily, or intermittently).[2] The control group receives the vehicle only.

  • Monitoring: Measure tumor volumes with calipers two to three times per week.[13] Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint and Analysis: At the end of the study (due to tumor size limits or a predefined time point), euthanize the animals. Excise the tumors, weigh them, and process them for further analysis (e.g., Western blot for pharmacodynamic markers, immunohistochemistry).[5]

Conclusion

This compound is a highly potent dual mTORC1/2 inhibitor with a well-characterized chemical structure and mechanism of action. Its ability to block both mTOR complexes provides a more comprehensive inhibition of the PI3K/AKT/mTOR pathway compared to earlier agents. Preclinical and clinical data demonstrate its potential as an effective anti-neoplastic agent, particularly in combination with other targeted therapies. This guide provides a foundational understanding for researchers and clinicians working on the development and application of next-generation mTOR pathway inhibitors.

References

Vistusertib (AZD2014): A Comprehensive Technical Guide on Target Selectivity and Kinase Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vistusertib (AZD2014) is a potent and selective, orally bioavailable, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] As a critical regulator of cell growth, proliferation, and survival, mTOR is a key therapeutic target in oncology.[3] this compound distinguishes itself from earlier allosteric mTOR inhibitors, such as rapamycin and its analogs (rapalogs), by targeting the kinase domain of mTOR directly, thereby inhibiting both of its functional complexes: mTORC1 and mTORC2.[4][5] This dual inhibition leads to a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, a frequently dysregulated cascade in human cancers.[1] This technical guide provides an in-depth overview of this compound's target selectivity, kinase profile, and the experimental methodologies used for its characterization.

Target Selectivity and Potency

This compound demonstrates high potency against mTOR kinase in biochemical assays and effectively inhibits both mTORC1 and mTORC2 activity in cellular contexts.[2][4] Its selectivity for mTOR over other kinases, particularly within the PI3K family, is a key characteristic of its pharmacological profile.

Quantitative Inhibition Data

The inhibitory activity of this compound has been quantified through various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Biochemical Assays
Target IC50 (nM)
Recombinant mTOR enzyme2.81
PI3Kα3766
Cellular Assays (MDA-MB-468 human breast cancer cells)
Target/Biomarker IC50 (nM)
mTORC2 (p-AKT Ser473)78
mTORC1 (p-S6 Ser235/236)210
In Vivo Pharmacodynamic Assays (MCF7 xenografts)
Target/Biomarker IC50 (µM)
p-AKT0.119
p-S60.392

Data sourced from multiple references.[2][4][6][7]

Kinase Profile

This compound exhibits a high degree of selectivity for mTOR kinase. Widespread kinome screening has been conducted to assess its off-target activity.

Kinase Panel Screening

In a comprehensive kinase panel of 220 different kinases, this compound was tested for its inhibitory activity. At a concentration of 10 µM, only one kinase, Wnk2, showed greater than 50% inhibition.[4] In a separate competition binding assay against 393 kinases, this compound, at a concentration of 1 µM, demonstrated no or only weak binding to the vast majority of the kinases tested.[4][5] This indicates a very high selectivity profile for mTOR.

Signaling Pathway Inhibition

This compound's mechanism of action involves the direct inhibition of mTOR kinase, which is a central node in the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for regulating cellular processes such as protein synthesis, cell growth, and survival.

mTOR_Pathway cluster_upstream Upstream Signaling cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC2 mTORC2 PI3K->mTORC2 mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 AKT_p AKT (Ser473) Phosphorylation mTORC2->AKT_p Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Cell_Survival Cell Survival AKT_p->Cell_Survival This compound This compound (AZD2014) This compound->mTORC1 This compound->mTORC2

Caption: this compound inhibits both mTORC1 and mTORC2 complexes.

Experimental Protocols

The characterization of this compound's kinase profile and cellular activity relies on a set of robust biochemical and cell-based assays.

Biochemical mTOR Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of mTOR.

Methodology:

  • Enzyme and Substrate: A recombinant, truncated FLAG-tagged mTOR enzyme (amino acids 1362–2549), expressed in HEK293 cells, is utilized.[8] A biotinylated p70S6K peptide serves as the substrate.

  • Assay Principle: The assay is often performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.[9] The phosphorylation of the biotinylated substrate by mTOR is detected using a terbium-labeled anti-phospho-p70S6K antibody.

  • Procedure:

    • The mTOR enzyme is incubated with varying concentrations of this compound in a suitable kinase buffer.

    • The kinase reaction is initiated by the addition of the peptide substrate and ATP.

    • After a defined incubation period, the detection reagents (e.g., streptavidin-XL665 and the terbium-labeled antibody) are added.

    • The TR-FRET signal is measured, and the IC50 values are calculated from the dose-response curves.

Cellular Western Blot Analysis for mTORC1 and mTORC2 Substrate Phosphorylation

This method assesses the ability of this compound to inhibit mTOR signaling within a cellular context by measuring the phosphorylation status of key downstream substrates.

Methodology:

  • Cell Culture and Treatment: Cancer cell lines (e.g., MDA-MB-468 or MCF7) are cultured to a suitable confluency and then treated with a dose range of this compound for a specified duration (e.g., 2-4 hours).

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the phosphorylated forms of mTORC1 and mTORC2 substrates (e.g., anti-phospho-S6 ribosomal protein (Ser235/236) and anti-phospho-AKT (Ser473)). Antibodies against the total forms of these proteins are used as loading controls.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The band intensities are quantified, and the levels of phosphorylated proteins are normalized to the total protein levels.

Cell Viability Assay

Cell viability assays are employed to determine the anti-proliferative effects of this compound on cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a commonly used method.

Methodology:

  • Cell Seeding: Cells are seeded in an opaque-walled 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a serial dilution of this compound and incubated for a period of 72 hours.

  • Assay Procedure:

    • The plate and its contents are equilibrated to room temperature.

    • A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well is added.

    • The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis.

    • The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

  • Data Analysis: The data is used to generate dose-response curves and calculate the GI50 (concentration for 50% growth inhibition).

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assays Recombinant_mTOR Recombinant mTOR Enzyme Incubate_Biochem Incubation Recombinant_mTOR->Incubate_Biochem Vistusertib_Biochem This compound (Dose Range) Vistusertib_Biochem->Incubate_Biochem Substrate_ATP Add Substrate (p70S6K peptide) & ATP Incubate_Biochem->Substrate_ATP TR_FRET TR-FRET Detection Substrate_ATP->TR_FRET IC50_Biochem Calculate IC50 TR_FRET->IC50_Biochem Cell_Culture Cancer Cell Culture Vistusertib_Cell This compound Treatment Cell_Culture->Vistusertib_Cell Lysis Cell Lysis Vistusertib_Cell->Lysis Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Vistusertib_Cell->Cell_Viability Western_Blot Western Blot (p-S6, p-AKT) Lysis->Western_Blot Analysis_WB Quantify Inhibition Western_Blot->Analysis_WB Analysis_Via Calculate GI50 Cell_Viability->Analysis_Via

Caption: Workflow for characterizing this compound's activity.

Conclusion

This compound (AZD2014) is a highly potent and selective dual mTORC1 and mTORC2 inhibitor. Its favorable kinase selectivity profile, characterized by minimal off-target activity, underscores its potential as a targeted therapeutic agent. The robust biochemical and cellular methodologies outlined in this guide are fundamental for the continued investigation and development of this compound and other kinase inhibitors in the field of oncology.

References

An In-depth Technical Guide to the Oral Bioavailability and Formulation of Vistusertib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vistusertib (AZD2014) is an orally bioavailable, potent, and selective dual inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.[1][2][3][4][5] As a critical regulator of cell growth, proliferation, and survival, the PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it a key therapeutic target.[6][7][8][9][10] this compound's ability to inhibit both mTORC1 and mTORC2 offers a more comprehensive blockade of this pathway compared to earlier mTOR inhibitors. This guide provides a detailed overview of the oral bioavailability, pharmacokinetics, and formulation considerations for this compound, intended for professionals in the field of drug development.

Oral Bioavailability and Pharmacokinetics

This compound was designed for oral administration and demonstrates rapid absorption following oral intake.[1][11] Preclinical and clinical studies have characterized its pharmacokinetic profile, highlighting its potential as an effective oral therapeutic agent.

Preclinical Data

In preclinical studies, the oral bioavailability of this compound has been reported to be 29% in one study and 40% in rats in another.[1][] These studies were crucial in establishing the initial proof-of-concept for its oral delivery.

Clinical Data

In human subjects, this compound is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) observed to be less than 1.2 hours in a study with 14C-labelled this compound, and between 0.5 and 1 hour in another clinical study.[1][11] The terminal elimination half-life of the drug is approximately 3 hours.[1]

Pharmacokinetic analyses from clinical trials have shown that the exposure to this compound, as measured by the area under the curve (AUC), increases in an approximately dose-proportional manner.[13] Following a single oral dose of 14C-labelled this compound, over 90% of the administered radioactivity was recovered, with the majority found in feces (around 80%) and a smaller portion in urine (around 12%).[11] This indicates that hepatic metabolism is the primary route of elimination for this compound.[11] The parent, unchanged drug constitutes about 78% of the circulating radioactivity in plasma.[11]

Table 1: Summary of this compound Pharmacokinetic Parameters

ParameterValueSpeciesReference
Oral Bioavailability29%Preclinical[1]
Oral Bioavailability40%Rat (Preclinical)[]
Time to Maximum Concentration (Tmax)< 1.2 hoursHuman[11]
Time to Maximum Concentration (Tmax)0.5 - 1 hourHuman[1]
Terminal Half-life (t1/2)~3 hoursHuman[1]
Primary Route of ExcretionFeces (~80%)Human[11]
Circulating Unchanged Drug~78%Human[11]

Formulation Strategies for Oral Delivery

The aqueous solubility of a drug is a critical factor influencing its oral bioavailability. This compound is described as being soluble in DMSO but not in water, which presents a challenge for oral formulation.[5][14][15] To overcome the limitations of its predecessor, AZD8055, which had low oral bioavailability in rats (12%), this compound was developed with improved water solubility (>600μM).[]

While specific details of the commercial formulation are not extensively published, the clinical development of this compound would have necessitated a formulation that ensures adequate dissolution and absorption from the gastrointestinal tract. For poorly water-soluble drugs like this compound, common formulation strategies include:

  • Particle Size Reduction: Micronization or nanocrystal technology can be employed to increase the surface area of the drug, thereby enhancing the dissolution rate.

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution rate.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations can be used to improve the solubilization of lipophilic drugs in the gastrointestinal tract.

  • Use of Solubilizing Excipients: The inclusion of surfactants, co-solvents, and other solubilizing agents in the tablet or capsule formulation can aid in the dissolution of the drug.

In clinical trials, this compound has been administered orally in various doses, typically as tablets or capsules, for twice-daily dosing regimens.[13][16][17][18]

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of oral bioavailability and the development of a robust oral formulation.

In Vitro Dissolution Testing for Poorly Soluble Drugs

A well-designed in vitro dissolution test is a critical tool for formulation development and quality control. For a poorly soluble drug like this compound, the following considerations are important:

  • Apparatus: USP Apparatus 1 (basket) or 2 (paddle) are commonly used.[19]

  • Media Selection: The dissolution media should be selected to mimic the physiological conditions of the gastrointestinal tract. This typically involves testing at different pH levels (e.g., pH 1.2, 4.5, and 6.8) to simulate the stomach and different regions of the small intestine.[19][20][21] For poorly soluble drugs, the use of biorelevant media containing surfactants (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid, and FeSSIF - Fed State Simulated Intestinal Fluid) is often necessary to achieve adequate sink conditions and better predict in vivo performance.[20]

  • Agitation: The stirring speed should be carefully selected to be discriminatory for different formulations without being overly aggressive. Typical speeds are 50-100 rpm for the basket method and 50-75 rpm for the paddle method.[22]

  • Sampling and Analysis: Samples are withdrawn at predetermined time points and analyzed using a validated analytical method, such as HPLC, to determine the concentration of the dissolved drug.

In Vivo Pharmacokinetic Studies

In vivo studies in animal models and humans are the definitive method for determining oral bioavailability. A typical protocol involves:

  • Dosing: The drug is administered orally (e.g., by gavage in animals or as a tablet/capsule in humans) and intravenously (to determine the absolute bioavailability). The formulation used for oral dosing should be the one intended for clinical use or a well-characterized suspension/solution for preclinical studies.

  • Blood Sampling: Blood samples are collected at various time points post-dosing to capture the absorption, distribution, metabolism, and excretion phases of the drug.

  • Sample Processing and Analysis: Plasma is separated from the blood samples, and the concentration of the drug is quantified using a validated bioanalytical method, typically LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life. Oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

This compound Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cellular processes and is often hyperactivated in cancer. This compound's dual inhibition of both mTORC1 and mTORC2 results in a more complete shutdown of mTOR signaling.

  • mTORC1 Inhibition: this compound inhibits mTORC1, which in turn prevents the phosphorylation of its downstream effectors, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). This leads to a reduction in protein synthesis and cell growth.[23][24]

  • mTORC2 Inhibition: By inhibiting mTORC2, this compound prevents the phosphorylation and full activation of Akt at serine 473. This is significant because Akt is a key upstream activator of mTORC1 and also has other pro-survival functions.[15][23][25]

Vistusertib_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 TSC1_2 TSC1/TSC2 Akt->TSC1_2 Rheb Rheb TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis _4EBP1->Protein_Synthesis mTORC2 mTORC2 mTORC2->Akt Ser473 phosphorylation This compound This compound (AZD2014) This compound->mTORC1 This compound->mTORC2

Caption: this compound inhibits both mTORC1 and mTORC2 complexes in the PI3K/Akt/mTOR pathway.

Conclusion

This compound is a promising oral therapeutic agent that effectively targets the PI3K/Akt/mTOR pathway. Its rapid absorption and predictable pharmacokinetics support its clinical development. The formulation of this compound is a key aspect of its development, given its low aqueous solubility. A thorough understanding of its oral bioavailability, pharmacokinetic profile, and the application of appropriate formulation strategies and experimental protocols are essential for the successful clinical translation of this targeted cancer therapy.

References

Methodological & Application

Application Note and Protocol: Vistusertib In Vitro Cell Viability Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vistusertib, also known as AZD2014, is a potent and orally bioavailable small-molecule inhibitor of the mammalian target of rapamycin (mTOR).[1][2] It functions as an ATP-competitive inhibitor, targeting the kinase activity of mTOR with a high degree of selectivity.[3] this compound is distinguished from earlier mTOR inhibitors, such as rapamycin and its analogs (rapalogs), by its ability to inhibit both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[4][5] This dual inhibition leads to a more comprehensive blockade of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers and plays a critical role in cell growth, proliferation, survival, and metabolism.[1][6] These characteristics make this compound a valuable tool for cancer research and a promising candidate for antineoplastic therapies.[2][7]

Mechanism of Action: Dual mTORC1/mTORC2 Inhibition

The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates numerous cellular processes. This compound exerts its effects by inhibiting the kinase activity of mTOR, a serine/threonine kinase that serves as the catalytic subunit for two distinct protein complexes: mTORC1 and mTORC2.[5]

  • mTORC1 Inhibition: By inhibiting mTORC1, this compound prevents the phosphorylation of key downstream effectors, including the S6 ribosomal protein (S6) and the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1).[8] This action disrupts protein synthesis and cell cycle progression.[7]

  • mTORC2 Inhibition: Unlike rapalogs, this compound also inhibits mTORC2, which is responsible for the full activation of Akt via phosphorylation at the Ser473 residue.[3][5] By blocking this step, this compound abrogates a critical survival signal and can overcome feedback activation of Akt that often leads to resistance to mTORC1-specific inhibitors.[4][8]

The dual inhibition of both complexes results in suppressed cell proliferation, cell cycle arrest, and the induction of apoptosis in sensitive cancer cell lines.[7][9]

mTOR_Pathway cluster_upstream Upstream Signaling cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC2 mTORC2 AKT->mTORC2 mTORC1 mTORC1 AKT->mTORC1 pAKT p-AKT (S473) mTORC2->pAKT Phosphorylates p4EBP1 p-4EBP1 mTORC1->p4EBP1 pS6K p-S6K mTORC1->pS6K Cell_Survival Cell Survival & Proliferation pAKT->Cell_Survival Protein_Synthesis Protein Synthesis & Cell Growth p4EBP1->Protein_Synthesis pS6K->Protein_Synthesis This compound This compound (AZD2014) This compound->mTORC2 This compound->mTORC1

Caption: this compound's inhibition of the PI3K/AKT/mTOR pathway.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in both cell-free enzymatic assays and cell-based assays. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency.

Target/Cell LineAssay TypeIC50 ValueReference
mTOR KinaseCell-Free Enzymatic Assay~2.8 nM[3][5][7]
Cellular Targets
p-AKT (Ser473) in MDAMB468 cellsCellular Assay78 nM[3][5]
p-S6 (Ser235/236) in MDAMB468 cellsCellular Assay210 nM[3][5]
Cell Viability
Ovarian Cancer Cell LinesGrowth Inhibition (GI50)Additive effect with paclitaxel observed across a panel of 12 cell lines.[10]
Lung Cancer Cell Lines (A549, PC-9)MTT AssayDose-dependent inhibition of proliferation observed.[11]
Breast Cancer Cell Lines (ER+)Growth InhibitionInduces growth inhibition and cell death.[7][12]

Experimental Protocol: In Vitro Cell Viability Assay (MTT-Based)

This protocol provides a method for determining the effect of this compound on the viability of adherent cancer cells using a colorimetric MTT assay. The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[13]

Materials and Reagents

  • This compound (AZD2014, Selleck Chemicals or equivalent)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Cancer cell line of interest (e.g., MCF7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates, sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid in water)[13]

  • Multi-channel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Procedure

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.[9]

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light.[9]

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed cells into a 96-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.

    • Include wells with medium only to serve as a background control.[14]

    • Incubate the plate for 24 hours to allow cells to attach.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock. A typical concentration range might be 1 nM to 10 µM.

    • Also, prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration (e.g., <0.1%).[9]

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • MTT Assay:

    • After incubation, add 20 µL of 5 mg/mL MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis

  • Subtract the average absorbance of the background control wells from all other absorbance readings.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

  • Plot the % Viability against the log-transformed drug concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Stock (10 mM in DMSO) E Prepare Serial Dilutions & Treat Cells A->E B Culture & Harvest Cells C Seed Cells in 96-Well Plate B->C D Incubate 24h (Cell Adhesion) C->D D->E F Incubate 72h (Drug Exposure) E->F G Add MTT Reagent & Incubate 2-4h F->G H Add Solubilization Solution G->H I Read Absorbance (570 nm) H->I J Normalize Data to Vehicle Control I->J K Plot Dose-Response Curve & Calculate IC50 J->K

Caption: Experimental workflow for the this compound cell viability assay.

References

Application Notes: Determining Vistusertib IC50 Values in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Vistusertib (AZD2014) is a potent and selective dual inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.[1][2][3] Its function is critical in regulating cell growth, proliferation, and survival, making it a key target in cancer therapy. The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various cancers, and inhibiting this pathway is a promising therapeutic strategy.[4][5] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines using a luminescence-based cell viability assay. Additionally, it presents known IC50 values and illustrates the relevant signaling pathway and experimental workflow.

This compound Mechanism of Action

This compound is an ATP-competitive inhibitor of mTOR, effectively blocking both mTORC1 and mTORC2 complexes.[3] The inhibition of mTORC1 leads to the suppression of downstream effectors like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are crucial for protein synthesis and cell growth.[6] The inhibition of mTORC2 primarily prevents the phosphorylation and full activation of Akt at serine 473, disrupting a critical survival signal.[1][7] This dual inhibition mechanism allows this compound to overcome the feedback activation of Akt often seen with mTORC1-specific inhibitors.[8]

mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (T308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (S473) Full Activation S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation 4EBP1->Proliferation This compound This compound (AZD2014) This compound->mTORC2 This compound->mTORC1 Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor

Caption: this compound's inhibition of the PI3K/Akt/mTOR signaling pathway.

This compound IC50 Values

The IC50 of this compound varies depending on the cell line and the specific target being assayed (e.g., isolated enzyme vs. cellular activity). The table below summarizes publicly available data.

Target / AssayCell LineIC50 ValueReference
mTOR (enzyme assay)N/A2.81 nM[1][3]
PI3Kα (enzyme assay)N/A3.766 µM[1]
mTORC2 (p-Akt S473)MDA-MB-46878 nM[1][3]
mTORC1 (p-S6 S235/236)MDA-MB-468210 nM[1][3]
mTORC2 (p-Akt)MCF7 Xenograft119 nM (total plasma conc.)[1]
mTORC1 (p-S6)MCF7 Xenograft392 nM (total plasma conc.)[1]

Note: IC50 values can exhibit variability based on experimental conditions such as cell density, passage number, and incubation time.[9]

Experimental Protocol: IC50 Determination using CellTiter-Glo®

This protocol outlines the determination of this compound's IC50 value using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[10]

Materials
  • Cancer cell line of interest

  • This compound (AZD2014)

  • Complete cell culture medium

  • DMSO (vehicle for this compound)

  • Opaque-walled 96-well or 384-well microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570, G7571, etc.)

  • Multichannel pipette

  • Luminometer plate reader

Experimental Workflow

IC50_Workflow start Start cell_seeding 1. Cell Seeding Seed cells in an opaque-walled multiwell plate. start->cell_seeding adherence 2. Cell Adherence Incubate for 24 hours to allow cells to attach and resume growth. cell_seeding->adherence drug_prep 3. Drug Preparation Prepare serial dilutions of This compound in culture medium. adherence->drug_prep drug_addition 4. Compound Addition Add this compound dilutions and vehicle control (DMSO) to wells. drug_prep->drug_addition incubation 5. Incubation Incubate for a defined period (e.g., 72 hours). drug_addition->incubation assay_prep 6. Assay Preparation Equilibrate plate and CellTiter-Glo® reagent to room temperature. incubation->assay_prep reagent_addition 7. Reagent Addition Add CellTiter-Glo® reagent to each well. assay_prep->reagent_addition lysis 8. Lysis & Signal Stabilization Mix on an orbital shaker for 2 min, then incubate for 10 min. reagent_addition->lysis readout 9. Data Acquisition Record luminescence using a plate reader. lysis->readout analysis 10. Data Analysis Normalize data and perform non-linear regression to calculate IC50. readout->analysis end End analysis->end

Caption: General experimental workflow for IC50 value determination.

Detailed Procedure

Step 1: Cell Seeding

  • Harvest cells that are in the logarithmic growth phase.

  • Perform a cell count and determine viability (e.g., using Trypan Blue).

  • Dilute the cell suspension to the desired concentration in complete culture medium. This density should be optimized for each cell line to ensure cells are still in exponential growth at the end of the assay period. A starting point could be 3,000-8,000 cells per well for a 96-well plate.[11][12]

  • Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate. Include wells for "cells + vehicle" (100% viability) and "medium only" (background).

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

Step 2: this compound Preparation and Addition

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Create a series of this compound dilutions in complete culture medium. A common approach is a 10-point, 3-fold serial dilution to cover a broad concentration range (e.g., 1 nM to 20 µM).

  • Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.

  • After the 24-hour cell attachment period, carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilution or vehicle control. Each concentration should be tested in triplicate.

  • Return the plate to the incubator for the desired exposure time, typically 72 hours.[13]

Step 3: Cell Viability Measurement (CellTiter-Glo®)

  • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[14]

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions by transferring the buffer to the lyophilized substrate and mixing gently until the substrate is fully dissolved.[10][14]

  • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[10]

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[14]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][14]

  • Record the luminescence using a plate reader.

Data Analysis and IC50 Calculation

  • Subtract the average luminescence value from the "medium only" (background) wells from all other measurements.

  • Normalize the data by expressing the results as a percentage of the vehicle-treated control wells (set to 100% viability).

    • % Viability = (Luminescence_sample / Luminescence_vehicle_control) * 100

  • Plot the % Viability against the log-transformed concentration of this compound.

  • Use a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to fit the curve.[15]

  • The IC50 is the concentration of this compound that produces a 50% reduction in cell viability, as interpolated from the fitted curve. Software such as GraphPad Prism is commonly used for this analysis.[11]

Conclusion

This application note provides a framework for determining the IC50 of this compound in various cancer cell lines. The provided protocols and reference data serve as a valuable resource for researchers investigating the anti-proliferative effects of this dual mTORC1/mTORC2 inhibitor. Accurate and reproducible IC50 determination is essential for characterizing the potency of this compound and for designing further preclinical and clinical studies.

References

Application Notes and Protocols: Detection of p-AKT (Ser473) Inhibition by Vistusertib via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vistusertib (AZD2014) is a potent and selective dual inhibitor of mTORC1 and mTORC2, critical components of the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, making it a key target for therapeutic intervention. One of the key downstream effects of mTORC2 is the phosphorylation of AKT at the serine 473 (Ser473) residue, which is crucial for its full activation.[3][4] Monitoring the phosphorylation status of AKT at Ser473 is a reliable method for assessing the pharmacodynamic activity of mTORC2 inhibitors like this compound. This document provides a detailed protocol for the detection and quantification of p-AKT (Ser473) levels in cell lysates following treatment with this compound using Western blotting.

Data Presentation

The following table summarizes the quantitative effects of this compound on p-AKT (Ser473) phosphorylation in different cell lines.

Cell LineTreatmentConcentrationEffect on p-AKT (Ser473)Reference
MDAMB468This compound (AZD2014)IC50: 78 nMInhibition of phosphorylation[5]
MCF7This compound (AZD2014)Estimated IC50: 0.119 µM (in vivo)Inhibition of phosphorylation[5]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the targeted signaling pathway and the experimental workflow for the Western blot protocol.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT pAKT_T308 p-AKT (Thr308) PDK1->pAKT_T308 Phosphorylates pAKT_S473 p-AKT (Ser473) (Fully Active) Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) pAKT_S473->Downstream Promotes mTORC1 mTORC1 mTORC2 mTORC2 mTORC2->pAKT_S473 Phosphorylates This compound This compound (AZD2014) This compound->mTORC1 This compound->mTORC2

Caption: this compound inhibits mTORC2, preventing AKT phosphorylation at Ser473.

Western_Blot_Workflow A 1. Cell Culture and This compound Treatment B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Membrane Blocking (5% BSA) E->F G 7. Primary Antibody Incubation (anti-p-AKT Ser473) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis and Quantification I->J

Caption: Western blot workflow for p-AKT (Ser473) detection.

Experimental Protocols

Materials and Reagents
  • Cell Culture: Appropriate cell line (e.g., MDAMB468, MCF7) and culture media.

  • This compound (AZD2014): Prepare stock solutions in DMSO.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

    • RIPA Buffer Components: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

    • Inhibitors (add fresh): 1 mM PMSF, 1x Protease Inhibitor Cocktail, 1x Phosphatase Inhibitor Cocktail (containing sodium fluoride and sodium orthovanadate).

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue.

  • Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.

  • Membranes: Polyvinylidene difluoride (PVDF) membranes (0.45 µm).

  • Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-p-AKT (Ser473) monoclonal antibody (e.g., Cell Signaling Technology, #4060).

    • Rabbit anti-Total AKT monoclonal antibody (e.g., Cell Signaling Technology, #4691).

    • Loading control antibody (e.g., anti-GAPDH or anti-β-actin).

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

  • Wash Buffer: TBST (Tris-buffered saline with 0.1% Tween-20).

Protocol
  • Cell Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time period (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

    • Aspirate the PBS and add ice-cold lysis buffer (supplemented with inhibitors) to each plate.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

    • Run the gel at 100-120 V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. A typical wet transfer is performed at 100 V for 1-2 hours at 4°C.

    • After transfer, briefly wash the membrane with deionized water.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate the membrane with the primary antibody against p-AKT (Ser473) (diluted in 5% BSA/TBST, typically 1:1000) overnight at 4°C with gentle agitation.[3]

    • The following day, wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST, typically 1:2000-1:5000) for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL working solution according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system.

    • To normalize the data, the membrane can be stripped and re-probed for Total AKT and a loading control (e.g., GAPDH or β-actin).

    • Quantify the band intensities using densitometry software (e.g., ImageJ). The level of p-AKT (Ser473) should be normalized to the level of Total AKT.

References

Application Notes: Vistusertib (AZD2014) in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vistusertib (formerly AZD2014) is an orally bioavailable, potent dual inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.[1][2] By inhibiting both complexes, this compound blocks downstream signaling pathways crucial for tumor cell proliferation, growth, and survival.[1][3] This makes it a valuable compound for preclinical evaluation in various cancer models, including mouse xenografts. These notes provide an overview of this compound's mechanism, dosage, and administration protocols for use in such models.

Mechanism of Action: The PI3K/AKT/mTOR Pathway

This compound targets the serine/threonine kinase mTOR, a central regulator of cell metabolism and growth that is often dysregulated in cancer.[1] Unlike rapalogs which primarily inhibit mTORC1, this compound's dual inhibition of both mTORC1 and mTORC2 leads to a more comprehensive blockade of the pathway. Inhibition of mTORC1 disrupts the phosphorylation of substrates like S6 ribosomal protein (S6) and 4E-BP1, which are critical for protein synthesis and cell cycle progression.[3][4] Simultaneously, inhibiting mTORC2 prevents the phosphorylation and activation of AKT at serine 473, a key event in promoting cell survival and proliferation.[4][5] This dual action can overcome feedback activation of AKT often seen with mTORC1-only inhibitors.[6]

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) S6K p70S6K mTORC1->S6K EBP1 4E-BP1 mTORC1->EBP1 Proliferation Cell Proliferation & Growth S6K->Proliferation EBP1->Proliferation This compound This compound (AZD2014) This compound->mTORC2 This compound->mTORC1

Caption: this compound inhibits both mTORC1 and mTORC2 complexes in the PI3K/AKT signaling pathway.

Quantitative Data Summary

The following tables summarize dosages and pharmacokinetic parameters of this compound used in mouse xenograft models as reported in preclinical studies.

Table 1: this compound Dosage and Efficacy in Mouse Xenograft Models

Xenograft ModelMouse StrainThis compound DoseAdministration RouteDosing ScheduleKey FindingsReference
A2780CisR (Ovarian)NCr female nude50 mg/kgOral (po)3 days/week for 2 weeksCombination with paclitaxel showed significant tumor growth inhibition compared to vehicle control.[3][7]
MCF7 (Breast)SCID3.75, 7.5, and 15 mg/kgNot specifiedSingle doseDose-dependent inhibition of p-AKT (mTORC2 biomarker) and p-S6 (mTORC1 biomarker).[5]

Table 2: Pharmacokinetic Parameters of this compound in Mice

Dose RangeAdministrationCmax RangeAUC RangeKey ObservationReference
7.5 - 15 mg/kgSingle and repeat dosing1 - 16 µM220 - 5,042 µM·hA dose-dependent increase in Cmax and AUC was observed.[5]

Protocols

The following are generalized protocols for utilizing this compound in a subcutaneous mouse xenograft model, based on methodologies cited in the literature.[3][7][8]

Protocol 1: Subcutaneous Xenograft Model Establishment

This protocol describes the establishment of a subcutaneous tumor model, using the A2780CisR ovarian cancer cell line as an example.[3][7]

  • Cell Culture:

    • Culture A2780CisR cells in the recommended medium supplemented with fetal bovine serum and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Harvest cells during the logarithmic growth phase using trypsin. Wash cells with sterile phosphate-buffered saline (PBS).

  • Animal Model:

    • Use immunodeficient mice (e.g., NCr female nude mice), aged 6-8 weeks.[3][7]

    • Allow mice to acclimatize for at least one week before any procedures.

  • Cell Implantation:

    • Resuspend the harvested cells in sterile PBS or an appropriate medium at a concentration of 5 x 10⁷ cells/mL.

    • Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the flank of each mouse.[3][7]

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions (length, width, and depth) using calipers, typically 2-3 times per week.[8]

    • Calculate tumor volume using the formula: Volume = (Length × Width × Depth) × (π/6) or a similar standard formula like (Length x Width²) x 0.5.[3][7][8]

    • When tumors reach a predetermined volume (e.g., ~80 mm³), randomize the mice into treatment and control groups.[3][7]

Protocol 2: this compound Preparation and Administration

This protocol outlines the preparation and oral delivery of this compound to the established xenograft models.

  • This compound Preparation:

    • This compound is an orally bioavailable compound.[1]

    • For in vivo experiments, it is recommended to prepare a fresh working solution on the day of use.[5]

    • Consult the manufacturer's guidelines for appropriate vehicles. A common vehicle used in control arms of related studies is 10% DMSO.[3][7]

    • Prepare the formulation to the desired final concentration (e.g., for a 50 mg/kg dose in a 20g mouse receiving 100 µL, the concentration would be 10 mg/mL).

  • Administration:

    • Administer this compound via oral gavage (po).[3][7]

    • The volume administered depends on the size of the mouse, but should generally not exceed 10 mL/kg.[9]

    • Adhere to the predetermined dosing schedule (e.g., 3 days per week).[3][7]

    • The control group should receive the vehicle alone following the same schedule and route of administration.

  • Efficacy and Pharmacodynamic Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting to assess levels of p-S6 and p-AKT) to confirm target engagement.[3][5]

Xenograft_Workflow cluster_Preparation Phase 1: Model Preparation cluster_Execution Phase 2: Experiment Execution cluster_Analysis Phase 3: Data Collection & Analysis A 1. Cell Line Culture (e.g., A2780CisR) B 2. Cell Harvesting & Preparation A->B C 3. Subcutaneous Injection into Nude Mice B->C D 4. Monitor for Palpable Tumor Formation C->D E 5. Measure Tumor Volume (e.g., ~80 mm³) D->E F 6. Randomize Mice into Treatment Groups E->F G 7. Administer this compound (Oral) or Vehicle Control F->G H 8. Continue Treatment & Tumor Measurement G->H I 9. Euthanasia & Tumor Excision H->I J 10. Data Analysis (Tumor Growth Inhibition, Pharmacodynamics) I->J

Caption: A typical experimental workflow for testing this compound in a mouse xenograft model.

References

Application Notes and Protocols: Preparation of Vistusertib (AZD2014) Stock and Working Solutions for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vistusertib, also known as AZD2014, is a potent and orally bioavailable small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] It functions as a dual inhibitor, targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many human cancers.[1][3][5] By inhibiting both mTORC1 and mTORC2, this compound can block downstream signaling more comprehensively than mTORC1-specific inhibitors like rapamycin, potentially overcoming feedback activation of Akt signaling.[4][6][7] These application notes provide detailed protocols for the preparation of this compound stock and working solutions for use in both in vitro and in vivo preclinical research settings.

This compound Properties

Proper preparation of this compound solutions begins with an understanding of its key chemical and physical properties, which are summarized below.

PropertyValueSource
Synonyms AZD2014[5][8][9]
CAS Number 1009298-59-2[2]
Molecular Formula C₂₅H₃₀N₆O₃[2]
Molecular Weight 462.54 g/mol [2][9]
Form Solid Powder[2]
Purity >98%[2]
Solubility DMSO: ≥38 mg/mL (≥82 mM)[9][10]
Water: Insoluble[9]
Ethanol: Insoluble[9]

Signaling Pathway Inhibition by this compound

This compound exerts its biological effects by inhibiting the kinase activity of mTOR, a central component of the PI3K/Akt signaling cascade. This inhibition prevents the phosphorylation of key downstream substrates of both mTORC1 (e.g., S6K, 4E-BP1) and mTORC2 (e.g., Akt at Ser473), leading to reduced cell proliferation and survival.[7][8]

mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) S6K S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibits Inhibition of Translation Initiation This compound This compound (AZD2014) This compound->mTORC2 This compound->mTORC1

Caption: this compound inhibits both mTORC1 and mTORC2 complexes.

Experimental Protocols

4.1 Materials and Equipment

  • This compound (AZD2014) powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • 0.9% Sodium Chloride (Saline), sterile

  • Analytical balance

  • Vortex mixer

  • Sonicator (water bath)

  • Sterile microcentrifuge tubes and conical tubes

  • Serological pipettes and pipette aid

  • Micropipettes and sterile filter tips

4.2 Protocol 1: Preparation of High-Concentration Stock Solution in DMSO This protocol describes the preparation of a concentrated this compound stock solution, typically used for serial dilutions for in vitro experiments.

  • Calculation: Determine the mass of this compound powder needed to prepare a stock solution of desired concentration (e.g., 50 mM).

    • Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight (462.54 g/mol ) / 1000

    • Example for 1 mL of a 50 mM stock:

    • Mass (mg) = 1 mL × 50 mM × 462.54 / 1000 = 23.13 mg

  • Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance in a fume hood or biological safety cabinet.

  • Dissolution: Add the weighed powder to a sterile conical or microcentrifuge tube. Add the calculated volume of anhydrous DMSO to the tube.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If the powder is not fully dissolved, warm the tube to 37°C for 5-10 minutes and/or place it in an ultrasonic water bath for 5-10 minutes until the solution is clear.[2]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[8][11] Store aliquots as recommended in Table 2.

4.3 Protocol 2: Preparation of Working Solutions for In Vitro Assays This protocol details the dilution of the DMSO stock solution for use in cell-based assays.

  • Serial Dilution: Perform a serial dilution of the high-concentration DMSO stock solution into sterile cell culture medium to achieve the desired final concentrations for your experiment.

  • DMSO Concentration Control: Ensure the final concentration of DMSO in the cell culture medium is consistent across all treatments (including vehicle control) and is non-toxic to the cells, typically ≤0.5%.[11]

  • Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium as the highest concentration this compound treatment.

  • Application: Add the prepared working solutions (or vehicle control) to your cell cultures and proceed with the experiment.

4.4 Protocol 3: Preparation of Formulation for In Vivo Studies (Oral Gavage) This protocol provides an example of a formulation suitable for oral administration in animal models, resulting in a 2.5 mg/mL suspension.[8]

  • Prepare Stock: Start with a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).

  • Vehicle Preparation: Prepare the vehicle by mixing the components in the specified ratio. For a final volume of 1 mL:

    • 400 µL PEG300

    • 50 µL Tween-80

    • 450 µL sterile Saline (0.9% NaCl)

  • Formulation: To prepare 1 mL of the final 2.5 mg/mL formulation:

    • Take 100 µL of the 25 mg/mL this compound DMSO stock.

    • Add it to 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix again until uniform.

    • Add 450 µL of saline and mix to create the final suspension.

  • Administration: The resulting suspension can be administered via oral gavage. Always prepare this formulation fresh before use.

Experimental Workflow Diagram

Workflow cluster_invitro In Vitro Working Solution cluster_invivo In Vivo Formulation start Start weigh 1. Weigh this compound Powder start->weigh dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve solubilize 3. Vortex / Sonicate (Warm to 37°C if needed) dissolve->solubilize stock High-Concentration Stock Solution (e.g., 50 mM) solubilize->stock aliquot 4. Aliquot for Storage stock->aliquot dilute_vitro 6a. Serially Dilute Stock in Cell Culture Medium stock->dilute_vitro mix_vivo 6b. Mix Stock with Vehicle (PEG300, Tween-80, Saline) stock->mix_vivo store 5. Store at -80°C aliquot->store end End final_vitro Final Working Solution (DMSO ≤0.5%) dilute_vitro->final_vitro final_vivo Final Formulation for Oral Gavage mix_vivo->final_vivo

References

Application Notes and Protocols for Immunohistochemical Analysis of mTOR Pathway Modulation by Vistusertib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing immunohistochemistry (IHC) for the pharmacodynamic assessment of Vistusertib (AZD2014), a potent dual inhibitor of mTORC1 and mTORC2. The following sections detail the mechanism of this compound, protocols for IHC staining of key mTOR pathway biomarkers, and examples of expected outcomes based on preclinical and clinical studies.

Introduction to this compound and the mTOR Pathway

This compound is an ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase, with an IC50 of 2.8 nM in cell-free assays.[1][2] It effectively inhibits both mTORC1 and mTORC2 complexes, which are crucial regulators of cell growth, proliferation, metabolism, and survival.[3] Dysregulation of the PI3K/AKT/mTOR pathway is a common event in various cancers, making it a key target for therapeutic intervention.

The mTORC1 complex, when active, phosphorylates downstream targets such as S6 ribosomal protein kinase (S6K) and eIF4E-binding protein 1 (4E-BP1), leading to increased protein synthesis.[4] mTORC2 is responsible for the phosphorylation and activation of AKT at serine 473 (p-AKT S473), which in turn promotes cell survival.[5][6] this compound's dual inhibition of mTORC1 and mTORC2 leads to a comprehensive shutdown of these signaling cascades.[5]

IHC is a valuable tool for assessing the in situ pharmacodynamic effects of this compound by detecting changes in the phosphorylation status of key mTOR pathway proteins within tumor tissue.[7][8] This allows for the direct visualization and quantification of target engagement and downstream pathway modulation.

Key mTOR Pathway Biomarkers for IHC Analysis

The following phosphorylated proteins are critical biomarkers for assessing this compound's activity:

  • p-mTOR (Ser2448): Represents the autophosphorylation of mTOR and is an indicator of mTOR activation.

  • p-S6 Ribosomal Protein (Ser235/236 or Ser240/244): A downstream effector of mTORC1 signaling via S6K. Its phosphorylation is a reliable indicator of mTORC1 activity.

  • p-4E-BP1 (Thr37/46): Phosphorylation of 4E-BP1 by mTORC1 leads to its dissociation from eIF4E, allowing for the initiation of cap-dependent translation.[9]

  • p-AKT (Ser473): A direct substrate of mTORC2. Inhibition of this phosphorylation event is a key indicator of mTORC2 target engagement by this compound.[2][3]

  • p-NDRG1 (Thr346): Another substrate of mTORC2-SGK1 signaling, its phosphorylation can also be used to assess mTORC2 inhibition.[7]

Diagrams of Signaling Pathways and Experimental Workflows

mTOR_Pathway cluster_input Upstream Signals cluster_PI3K_AKT PI3K/AKT Pathway cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 S6K p-S6K mTORC1->S6K _4EBP1 p-4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 AKT_pS473 p-AKT (S473) mTORC2->AKT_pS473 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Survival Cell Survival AKT_pS473->Cell_Survival This compound This compound (AZD2014) This compound->mTORC1 inhibits This compound->mTORC2 inhibits

Caption: this compound's dual inhibition of mTORC1 and mTORC2.

IHC_Workflow cluster_tissue_prep Tissue Preparation cluster_staining IHC Staining Protocol cluster_analysis Analysis Fixation Formalin-Fixation Embedding Paraffin-Embedding Fixation->Embedding Sectioning Microtome Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval (HIER) Deparaffinization->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (e.g., DAB) Secondary_Ab->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration_Mounting Dehydration & Mounting Counterstain->Dehydration_Mounting Scanning Digital Slide Scanning Dehydration_Mounting->Scanning Quantification Image Analysis & Scoring (H-Score) Scanning->Quantification

Caption: General immunohistochemistry workflow.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies evaluating this compound's effect on mTOR pathway biomarkers.

Table 1: In Vitro IC50 Values for this compound

TargetCell LineAssayIC50 (nM)Reference
mTOR-Cell-free2.8[1]
p-S6 (Ser235/236)MDAMB468Cellular210[2][3]
p-AKT (Ser473)MDAMB468Cellular78[2][3]

Table 2: Pharmacodynamic IHC Biomarker Modulation in Clinical Trials

BiomarkerTumor TypeThis compound TreatmentResultReference
p-S6Prostate Cancer50mg twice daily for 15 daysReduced in 67% of patients[8]
p-4E-BP1Prostate Cancer50mg twice daily for 15 daysReduced in 100% of patients[8]
p-NDRG1Prostate Cancer50mg twice daily for 15 daysReduced expression observed[7]

Table 3: Clinical Efficacy of this compound in Combination Therapy

CombinationTumor TypeMetricThis compound + AnastrozoleAnastrozole AloneReference
This compound + AnastrozoleEndometrial Cancer8-week Progression-Free Rate67.3%39.1%[10][11]
Overall Response Rate24.5%17.4%[10][11]
Median Progression-Free Survival5.2 months1.9 months[10][11]

Detailed Experimental Protocols

General Immunohistochemistry Protocol for FFPE Tissues

This protocol provides a general framework. Specific antibody dilutions and antigen retrieval conditions should be optimized for each new antibody lot and tissue type.

1. Deparaffinization and Rehydration: a. Immerse slides in three changes of xylene for 5 minutes each. b. Hydrate sections through graded alcohols: two changes of 100% ethanol for 3 minutes each, two changes of 95% ethanol for 3 minutes each, and one change of 70% ethanol for 3 minutes. c. Rinse in distilled water for 5 minutes.

2. Antigen Retrieval: a. Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) or EDTA buffer (1mM EDTA, 0.05% Tween 20, pH 8.0). b. Heat the slides in the buffer using a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes. c. Allow slides to cool to room temperature in the buffer for at least 20 minutes. d. Rinse slides in Tris-buffered saline with Tween 20 (TBST).

3. Staining Procedure: a. Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes. b. Rinse with TBST. c. Apply a protein block (e.g., 10% normal goat serum) and incubate for 1 hour at room temperature to reduce non-specific binding.[12] d. Drain the blocking solution and apply the primary antibody diluted in antibody diluent. Incubate overnight at 4°C.[12] e. Rinse slides with TBST. f. Apply a biotinylated secondary antibody (e.g., goat anti-rabbit) and incubate for 1 hour at room temperature.[12] g. Rinse slides with TBST. h. Apply a streptavidin-horseradish peroxidase (HRP) conjugate (part of an ABC kit) and incubate for 30 minutes.[12] i. Rinse slides with TBST. j. Apply the chromogen, such as 3,3'-Diaminobenzidine (DAB), and monitor for color development (typically 1-10 minutes). k. Rinse slides with distilled water to stop the reaction.

4. Counterstaining, Dehydration, and Mounting: a. Counterstain with hematoxylin for 30-60 seconds. b. "Blue" the sections in running tap water or a bluing reagent. c. Dehydrate the sections through graded alcohols (70%, 95%, 100%). d. Clear in xylene and coverslip with a permanent mounting medium.

Specific Antibody Recommendations and Dilutions

The following table provides starting recommendations for primary antibodies. Optimization is highly recommended.

Table 4: Recommended Primary Antibodies for mTOR Pathway IHC

TargetCloneSupplierRecommended DilutionAntigen RetrievalReference
p-mTOR (Ser2448)49F9Cell Signaling Technology1:100Citrate pH 6.0[12][13]
p-S6 (Ser235/236)D57.2.2ECell Signaling Technology1:400Citrate pH 6.0[14]
p-S6 (Ser240/244)D68F8Cell Signaling Technology1:2000Citrate pH 6.0[14]
p-4E-BP1 (Thr37/46)236B4Cell Signaling Technology1:1000 - 1:3200Citrate pH 6.0[9][14][15]
p-AKT (Ser473)D9ECell Signaling Technology1:50 - 1:100Citrate pH 6.0-
p-S6K (Thr389)108D2Cell Signaling Technology1:50 - 1:100Citrate pH 6.0[16]

Note: The performance of these antibodies should be validated in-house for the specific tissue type and experimental conditions.

Conclusion

Immunohistochemistry is an indispensable technique for the preclinical and clinical development of mTOR inhibitors like this compound. By providing spatial resolution of target engagement and pathway modulation within the tumor microenvironment, IHC offers critical insights into the pharmacodynamic activity of the drug. The protocols and data presented here serve as a comprehensive resource for researchers aiming to evaluate the effects of this compound on the mTOR signaling pathway.

References

Application Notes and Protocols for In Vitro Combination of Vistusertib and Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vistusertib (AZD2014) is a potent and selective dual inhibitor of the mammalian target of rapamycin (mTOR) complexes 1 and 2 (mTORC1 and mTORC2).[1][2] The mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently implicated in cancer development and resistance to therapy.[3][4] Unlike first-generation mTOR inhibitors (rapalogs) that only target mTORC1, this compound's dual inhibition prevents the feedback activation of AKT, a key survival kinase, which is a common resistance mechanism.[1][2] Preclinical studies have shown that combining this compound with traditional chemotherapy agents, such as paclitaxel, can result in additive or synergistic anti-tumor effects, offering a promising strategy to overcome chemoresistance.[5][6]

These application notes provide a summary of in vitro findings and detailed protocols for evaluating the combination of this compound and chemotherapy in cancer cell lines.

Mechanism of Action: this compound and Chemotherapy Synergy

The rationale for combining this compound with chemotherapy is rooted in targeting two distinct cellular processes. This compound inhibits the PI3K/AKT/mTOR pathway, which is often activated in chemoresistant tumors, while chemotherapy agents like paclitaxel primarily disrupt microtubule function, leading to cell cycle arrest and apoptosis.[5][6] By simultaneously blocking a key pro-survival pathway and inducing cytotoxic stress, the combination can lead to enhanced cancer cell death.

mTOR_Pathway_Inhibition cluster_upstream Upstream Signaling cluster_mTOR mTOR Complexes cluster_downstream Downstream Effects cluster_chemo Chemotherapy Action Growth_Factors Growth Factors (e.g., IGF, EGF) PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT PIP3 mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival S6K p70S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 mTORC2 mTORC2 mTORC2->AKT p-AKT (S473) Cytoskeleton Cytoskeletal Organization mTORC2->Cytoskeleton This compound This compound This compound->mTORC1 This compound->mTORC2 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis 4EBP1->Protein_Synthesis Paclitaxel Chemotherapy (e.g., Paclitaxel) Microtubules Microtubules Paclitaxel->Microtubules Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Microtubules->Cell_Cycle_Arrest

Caption: this compound inhibits mTORC1/2, while chemotherapy induces cytotoxic stress.

Data Presentation: In Vitro Efficacy

Preclinical studies demonstrate that the combination of this compound and paclitaxel results in additive growth inhibition in a majority of ovarian cancer cell lines tested.[6]

Table 1: Summary of In Vitro Growth Inhibition in Ovarian Cancer Cell Lines

Cell Line Treatment Effect on Cell Growth Key Findings Citation
Panel of 12 Ovarian Cancer Lines This compound + Paclitaxel Additive Growth Inhibition The combination was effective across a majority of cell lines studied. [6]

| A2780Cis (Cisplatin-Resistant) | this compound + Paclitaxel | Significant Reduction in Cell Viability | Combination treatment showed significant anti-tumor effects where single agents did not. |[1][6] |

Table 2: Effects on Downstream Signaling and Apoptosis

Assay Type Treatment Key Molecular Changes Outcome Citation
Western Blot This compound (alone or combo) Reduced p-S6 (mTORC1 marker), Reduced p-AKT (mTORC2 marker) Confirmed dual inhibition of mTORC1 and mTORC2 pathways. [1][6]

| Immunohistochemistry (in vivo) | this compound + Paclitaxel | Increased Cleaved PARP | Significant increase in apoptosis compared to single agents. |[1][6] |

Experimental Protocols

A typical workflow for assessing the in vitro combination of this compound and chemotherapy involves cell culture, treatment with the compounds, and subsequent analysis using various assays.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_assays A 1. Cell Culture (Select appropriate cell lines) C 3. Cell Seeding (e.g., 96-well plates) A->C B 2. Drug Preparation (this compound & Chemo Stocks) D 4. Drug Treatment (Single agents vs. Combination Matrix) B->D C->D E 5. Incubation (e.g., 72 hours) D->E F 6. Endpoint Assays E->F G Cell Viability (MTT/MTS) F->G H Apoptosis (Annexin V) F->H I Protein Analysis (Western Blot) F->I

Caption: Standard workflow for in vitro drug combination studies.

Protocol 1: Cell Viability Assay (MTT/MTS)

This protocol is used to assess cell proliferation and cytotoxicity by measuring metabolic activity.[7][8]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound and chemotherapy agent

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent[7][9]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) for MTT assay[10]

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000–5,000 cells per well in 100 µL of complete medium.[1][6] Incubate overnight at 37°C, 5% CO₂.

  • Drug Preparation: Prepare a dose-response matrix of this compound and the chemotherapy agent. This should include single-agent titrations and combination titrations at a fixed or variable ratio.

  • Treatment: Remove the medium from the wells and add 100 µL of medium containing the desired drug concentrations. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C, 5% CO₂.[1][6]

  • MTT/MTS Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[7] Add 100-150 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.[7][10]

    • For MTS: Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[10]

  • Data Acquisition: Measure the absorbance on a plate reader. For MTT, read at ~570 nm.[8] For MTS, read at ~490 nm.[7]

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Calculate IC₅₀ values for single agents and evaluate synergy using methods such as the Chou-Talalay combination index or Bliss independence model.[11]

Protocol 2: Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V.[12] Propidium Iodide (PI) is used to distinguish between early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic cells (Annexin V+/PI+).

Materials:

  • Treated and control cells (from a 6-well plate format)

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) staining solution

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, chemotherapy agent, or the combination for a specified time (e.g., 24-48 hours).

  • Cell Collection: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at a low speed (e.g., 500 x g for 5 minutes).[12]

  • Washing: Wash the cell pellet twice with cold PBS.[12]

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples immediately by flow cytometry. Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.[12]

  • Data Analysis: Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

Protocol 3: Western Blot for Signaling Pathway Analysis

Western blotting is used to detect changes in the phosphorylation status and total protein levels of key components of the mTOR pathway.[13]

Materials:

  • Treated and control cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels (e.g., 4-15% gradient gels)

  • PVDF or nitrocellulose membranes

  • Transfer buffer and system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[14][15]

  • Primary antibodies (e.g., anti-p-AKT(S473), anti-total AKT, anti-p-S6, anti-total S6, anti-GAPDH/Vinculin)[6]

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After drug treatment for a specified time (e.g., 24 hours), wash cells with cold PBS and lyse with RIPA buffer.[6][13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14][15]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution in blocking buffer) overnight at 4°C with gentle agitation.[14][15]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: After further washes, add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize phosphoprotein levels to their respective total protein levels and normalize total protein to a loading control (e.g., GAPDH or Vinculin).[6]

References

In Vivo Target Engagement Studies with Vistusertib: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vistusertib (AZD2014) is a potent and selective dual inhibitor of mTORC1 and mTORC2, key components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1] Assessing the in vivo target engagement of this compound is crucial for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship and determining optimal dosing strategies for clinical efficacy. These application notes provide detailed protocols for conducting in vivo target engagement studies using tumor xenograft models, focusing on the downstream biomarkers of mTORC1 and mTORC2 activity, phospho-S6 ribosomal protein (p-S6) and phospho-AKT (p-AKT), respectively.

Introduction

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that exists in two distinct multiprotein complexes, mTORC1 and mTORC2.[2] These complexes regulate critical cellular processes such as cell growth, proliferation, and survival.[1] this compound is an ATP-competitive inhibitor of mTOR kinase, effectively blocking the activity of both mTORC1 and mTORC2.[3] This dual inhibition is significant as it can overcome the feedback activation of AKT often observed with mTORC1-specific inhibitors.[4]

To evaluate the extent to which this compound engages its targets in a living organism, pharmacodynamic (PD) biomarker analysis in tumor tissue is essential. This document outlines the necessary steps, from establishing tumor xenografts to detailed protocols for Western blot and immunohistochemistry (IHC) to quantify the modulation of p-S6 and p-AKT levels following this compound treatment.

Key Pharmacodynamic Biomarkers

  • p-S6 (phosphorylated ribosomal protein S6): A downstream substrate of S6 kinase 1 (S6K1), which is directly activated by mTORC1. A decrease in p-S6 levels indicates mTORC1 inhibition.

  • p-AKT (phosphorylated protein kinase B at Ser473): A direct substrate of mTORC2. A reduction in p-AKT at the Ser473 residue is a marker of mTORC2 inhibition.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

Target/BiomarkerAssay TypeCell LineIC50
mTOR enzymeBiochemicalRecombinant2.81 nM[3]
p-AKT (Ser473)CellularMDAMB46878 nM[3]
p-S6 (Ser235/236)CellularMDAMB468210 nM[3]

Table 2: In Vivo Pharmacokinetics and Pharmacodynamics of this compound in Mice

Animal ModelDosing (mg/kg)Cmax (µM)AUC (µM·h)Estimated p-AKT IC50 (µM)Estimated p-S6 IC50 (µM)
SCID mice with MCF7 xenografts3.75, 7.5, 151 - 16220 - 5,0420.1190.392

Signaling Pathway and Experimental Workflow Diagrams

mTOR_Signaling_Pathway cluster_upstream Upstream Signaling cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC2 mTORC2 PI3K->mTORC2 mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4EBP1 mTORC1->4EBP1 mTORC2->AKT p_AKT p-AKT (Ser473) mTORC2->p_AKT p_S6 p-S6 (Ser235/236) S6K1->p_S6 Protein_Synthesis Protein Synthesis 4EBP1->Protein_Synthesis p_S6->Protein_Synthesis Cell_Survival Cell Survival p_AKT->Cell_Survival This compound This compound (AZD2014) This compound->mTORC1 This compound->mTORC2

Caption: this compound inhibits both mTORC1 and mTORC2.

Experimental_Workflow Xenograft_Establishment 1. Establish MCF7 Tumor Xenografts in SCID Mice Randomization 2. Randomize Mice into Treatment Groups Xenograft_Establishment->Randomization Dosing 3. Administer this compound (e.g., oral gavage) Randomization->Dosing Sample_Collection 4. Collect Tumor Tissue at Specified Timepoints Dosing->Sample_Collection Tissue_Processing 5. Process Tissue: - Fix for IHC - Lyse for Western Blot Sample_Collection->Tissue_Processing IHC_Analysis 6a. Immunohistochemistry for p-S6 Tissue_Processing->IHC_Analysis Western_Blot_Analysis 6b. Western Blot for p-AKT and p-S6 Tissue_Processing->Western_Blot_Analysis Data_Analysis 7. Quantify Biomarker Levels and Analyze Data IHC_Analysis->Data_Analysis Western_Blot_Analysis->Data_Analysis

Caption: In vivo target engagement study workflow.

Experimental Protocols

Part 1: In Vivo Xenograft Study

1.1. Cell Culture and Xenograft Establishment

  • Cell Line: MCF7 human breast adenocarcinoma cells.

  • Culture Conditions: Maintain MCF7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Female severe combined immunodeficient (SCID) mice, 8-12 weeks old.

  • Estrogen Supplementation: One week prior to cell implantation, subcutaneously implant a 17β-estradiol pellet (0.72 mg, 60-day release) into the dorsal flank of each mouse.

  • Tumor Cell Implantation:

    • Harvest MCF7 cells during the exponential growth phase.

    • Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and vehicle control groups.

1.2. This compound Formulation and Administration

  • Formulation: this compound (AZD2014) can be formulated for oral administration. A common vehicle is 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in water.

  • Dosing: Administer this compound or vehicle control via oral gavage at the desired dose (e.g., 3.75, 7.5, or 15 mg/kg) and schedule (e.g., once daily).[3]

1.3. Tumor Tissue Collection and Processing

  • Timepoints: Collect tumor tissue at various time points post-dosing (e.g., 2, 6, and 24 hours) to assess the time course of target inhibition.

  • Procedure:

    • Euthanize mice according to institutional guidelines.

    • Excise the tumor and divide it into two portions.

    • For IHC: Immediately fix one portion in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol before paraffin embedding.

    • For Western Blot: Snap-freeze the other portion in liquid nitrogen and store at -80°C until lysis.

Part 2: Western Blot Analysis for p-AKT (Ser473) and p-S6 (Ser235/236)

2.1. Reagents and Buffers

  • RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitor cocktails.

  • Laemmli Sample Buffer (4X): 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% β-mercaptoethanol.

  • Tris-Glycine-SDS Running Buffer (10X): 250 mM Tris, 1.92 M glycine, 1% SDS.

  • Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.

  • Tris-Buffered Saline with Tween-20 (TBST): 20 mM Tris-HCl (pH 7.6), 137 mM NaCl, 0.1% Tween-20.

  • Blocking Buffer: 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST.

  • Primary Antibodies:

    • Rabbit anti-phospho-AKT (Ser473)

    • Rabbit anti-total AKT

    • Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)

    • Rabbit anti-total S6 Ribosomal Protein

    • Mouse or Rabbit anti-β-actin (loading control)

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

2.2. Protocol

  • Protein Extraction:

    • Homogenize frozen tumor tissue in ice-cold RIPA lysis buffer.

    • Incubate on ice for 30 minutes with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Dilute protein lysates to the same concentration and add 4X Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load equal amounts of protein (20-40 µg) per lane onto a polyacrylamide gel.

    • Run the gel at 100-120 V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF or nitrocellulose membrane at 100 V for 1-2 hours at 4°C.

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer with 5% BSA for phospho-antibodies) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using densitometry software. Normalize phospho-protein levels to total protein levels and the loading control.

Part 3: Immunohistochemistry for p-S6 (Ser235/236)

3.1. Reagents and Materials

  • Paraffin-embedded tumor sections (4-5 µm).

  • Xylene and graded ethanol series for deparaffinization and rehydration.

  • Antigen Retrieval Solution: 10 mM Sodium Citrate buffer (pH 6.0).

  • Peroxidase Blocking Solution: 3% hydrogen peroxide in methanol.

  • Blocking Buffer: 10% normal goat serum in PBS.

  • Primary Antibody: Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236).

  • Secondary Antibody: Biotinylated goat anti-rabbit IgG.

  • Detection System: Avidin-Biotin Complex (ABC) reagent and 3,3'-Diaminobenzidine (DAB) substrate kit.

  • Counterstain: Hematoxylin.

  • Mounting Medium.

3.2. Protocol

  • Deparaffinization and Rehydration:

    • Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Immerse slides in Sodium Citrate buffer and heat in a microwave or water bath at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate slides with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate slides with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Wash slides with PBS.

    • Incubate with the biotinylated secondary antibody for 30 minutes at room temperature.

    • Wash with PBS.

    • Incubate with ABC reagent for 30 minutes.

    • Wash with PBS.

    • Apply DAB substrate and monitor for color development.

    • Stop the reaction by rinsing with water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate slides through a graded ethanol series and clear in xylene.

    • Coverslip with mounting medium.

  • Analysis:

    • Examine slides under a microscope. The intensity and percentage of stained tumor cells can be scored to provide a semi-quantitative measure of p-S6 levels.

Conclusion

These application notes provide a comprehensive framework for assessing the in vivo target engagement of this compound. By employing these detailed protocols for xenograft studies, Western blotting, and immunohistochemistry, researchers can effectively quantify the modulation of mTORC1 and mTORC2 signaling pathways. The resulting data are critical for elucidating the dose-response relationship of this compound and informing the design of clinical trials.

References

Troubleshooting & Optimization

Improving Vistusertib solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in effectively using Vistusertib (also known as AZD2014) in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective dual inhibitor of mTORC1 and mTORC2, which are two distinct protein complexes of the mammalian target of rapamycin (mTOR).[1][2][3] By inhibiting both mTORC1 and mTORC2, this compound blocks downstream signaling in the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[1][4][5] This pathway is often dysregulated in cancer, making this compound a subject of interest in oncology research.[1][4][6]

Q2: What is the recommended solvent for dissolving this compound for in vitro use?

A2: The most commonly recommended solvent for dissolving this compound for in vitro assays is dimethyl sulfoxide (DMSO).[2][7][8]

Q3: What is the maximum recommended concentration of DMSO in cell culture medium?

A3: While this compound is highly soluble in DMSO, it is crucial to minimize the final concentration of DMSO in your cell culture medium as it can be toxic to cells. Generally, the final DMSO concentration should not exceed 0.5%, and for many cell lines, it is advisable to keep it below 0.1%. The tolerance to DMSO can vary between cell lines, so it is recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific cells.

Q4: How should I store the this compound powder and stock solutions?

A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[2][8] Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to one year to maintain its activity.[2][8] Avoid repeated freeze-thaw cycles of the stock solution.

Troubleshooting Guide

Issue 1: My this compound precipitated out of solution when I added it to my cell culture medium.

  • Possible Cause 1: The final concentration of this compound is too high for the aqueous medium.

    • Solution: While this compound is soluble in DMSO, its solubility in aqueous solutions like cell culture media is significantly lower.[9] Try preparing a more dilute working solution of this compound. It is often better to add a larger volume of a more dilute stock solution to your media than a small volume of a highly concentrated stock.

  • Possible Cause 2: The DMSO concentration in the final culture medium is too low to maintain solubility.

    • Solution: Ensure that the final DMSO concentration is sufficient to keep this compound in solution at your desired working concentration. However, be mindful of the DMSO tolerance of your specific cell line.

  • Possible Cause 3: Interaction with components in the cell culture medium.

    • Solution: Some components of serum-containing media can contribute to the precipitation of small molecules.[10][11] If possible, try preparing the final dilution in serum-free media immediately before adding it to the cells. Also, ensure the media is at 37°C before adding the compound.

  • Possible Cause 4: Temperature shock.

    • Solution: Rapid changes in temperature can cause compounds to precipitate.[11] Ensure that both your this compound stock solution and your cell culture medium are at the appropriate temperature (e.g., 37°C) before mixing.

Issue 2: I am not observing the expected biological effect of this compound in my assay.

  • Possible Cause 1: Incorrect preparation or storage of the compound.

    • Solution: Ensure that the this compound powder and stock solutions have been stored correctly as per the manufacturer's recommendations to prevent degradation. Prepare fresh dilutions from a properly stored stock solution for each experiment.

  • Possible Cause 2: The concentration of this compound is too low.

    • Solution: The effective concentration of this compound can vary between cell lines and assay types. The IC50 for mTORC1 and mTORC2 inhibition has been reported to be in the nanomolar range in cellular assays.[2][3] Perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

  • Possible Cause 3: The cell line is resistant to mTOR inhibition.

    • Solution: Some cell lines may have intrinsic or acquired resistance to mTOR inhibitors. This can be due to mutations in the PI3K/Akt/mTOR pathway or activation of bypass signaling pathways.[6] Confirm the expression and activation of the mTOR pathway in your cell line using techniques like Western blotting for phosphorylated forms of mTOR targets such as p-S6K and p-4E-BP1.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventMaximum Reported Solubility (mg/mL)Maximum Reported Solubility (mM)Reference(s)
DMSO≥ 50 mg/mL≥ 108.10 mM[2]
DMSO92 mg/mL198.9 mM[7]
DMSO36 mg/mL77.83 mM[8]

Note: The actual solubility may vary slightly between different batches of the compound.

Experimental Protocols

Detailed Protocol for Preparing this compound Stock and Working Solutions for In Vitro Assays

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile, high-quality microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Ultrasonic bath (optional)

Procedure for Preparing a 10 mM Stock Solution:

  • Calculate the required amount of this compound: The molecular weight of this compound is 462.54 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.625 mg of this compound.

  • Weigh the this compound powder: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of high-quality DMSO to the tube. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Dissolve the compound: Vortex the solution thoroughly. If the compound does not dissolve completely, you can warm the tube at 37°C for a short period and/or use an ultrasonic bath to aid dissolution.

  • Aliquot and store: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Procedure for Preparing a Working Solution in Cell Culture Medium:

  • Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm the cell culture medium: Pre-warm the required volume of cell culture medium (with or without serum, as per your experimental design) to 37°C.

  • Prepare an intermediate dilution (optional but recommended): To avoid precipitation, it is often beneficial to make an intermediate dilution of the stock solution in cell culture medium. For example, you can dilute the 10 mM stock 1:100 in pre-warmed medium to get a 100 µM intermediate solution.

  • Prepare the final working concentration: Add the required volume of the stock or intermediate solution to your pre-warmed cell culture medium to achieve the desired final concentration. For example, to get a final concentration of 100 nM, you would add 1 µL of the 100 µM intermediate solution to 1 mL of medium.

  • Mix gently and use immediately: Gently mix the final working solution and add it to your cells immediately. Do not store this compound that has been diluted in aqueous media.

Mandatory Visualizations

Vistusertib_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt phosphorylates (S473) S6K p70S6K mTORC1->S6K EBP1 4E-BP1 mTORC1->EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EBP1->Proliferation This compound This compound (AZD2014) This compound->mTORC2 This compound->mTORC1

Caption: this compound inhibits both mTORC1 and mTORC2 in the PI3K/Akt/mTOR pathway.

Vistusertib_Solubilization_Workflow Start Start: This compound Powder Weigh 1. Weigh Powder Start->Weigh Add_DMSO 2. Add Anhydrous DMSO Weigh->Add_DMSO Dissolve 3. Vortex/ Sonicate/ Warm (37°C) Add_DMSO->Dissolve Stock_Solution 10 mM Stock Solution in DMSO Dissolve->Stock_Solution Store Aliquot & Store at -80°C Stock_Solution->Store Prepare_Working 4. Prepare Working Solution in Pre-warmed Media Stock_Solution->Prepare_Working Final_Concentration Final Working Concentration Prepare_Working->Final_Concentration Precipitation Precipitation Risk Prepare_Working->Precipitation Use_Immediately 5. Use Immediately in Assay Final_Concentration->Use_Immediately End End Use_Immediately->End

Caption: Workflow for preparing this compound solutions for in vitro experiments.

References

Vistusertib Off-Target Effects: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Vistusertib (AZD2014), this technical support center provides essential information on potential off-target effects. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, ensuring data accuracy and robust study design.

This compound is a potent and highly selective dual inhibitor of mTORC1 and mTORC2.[1] While it exhibits a high degree of specificity for its intended targets, researchers should be aware of potential off-target activities that could influence experimental outcomes. This guide summarizes known off-target effects, provides quantitative data where available, and outlines experimental protocols for their identification and validation.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

A1: While generally highly selective, studies in a kinase-inactive mTOR knock-in mouse model have identified a small set of potential off-target genes whose expression is altered by this compound treatment. These include Lilrb4 (Leukocyte immunoglobulin-like receptor subfamily B member 4) , Nptx1 (Neuronal Pentraxin 1) , and Ahnak2 (AHNAK Nucleoprotein 2) . It is important to note that at a concentration of 1 μM, this compound showed no or weak binding to a majority of kinases in a broad kinase panel.[1]

Q2: What are the potential functional consequences of these off-target effects?

A2: The identified off-target genes are involved in various signaling pathways that could potentially confound experimental results if not considered.

  • AHNAK2 has been implicated in the PI3K/AKT, MAPK, Wnt, and TGF-β signaling pathways.

  • LILRB4 is involved in immune signaling, primarily through the SHP-1/SHP-2 phosphatase pathway, and can influence NF-κB and MAPK signaling.

  • NPTX1 is associated with the Nodal and BMP signaling pathways.

Q3: At what concentrations are off-target effects observed?

A3: The off-target gene expression changes for Lilrb4, Nptx1, and Ahnak2 were identified in a mouse model. The precise concentration at which these effects become significant in vitro or in other model systems requires further investigation and should be determined empirically by the researcher. It is noteworthy that this compound demonstrates high selectivity at concentrations up to 1 μM in kinase binding assays.[1]

Troubleshooting Guide

Problem: Unexpected phenotypic changes in cells or animal models that are inconsistent with mTOR inhibition.

Possible Cause: Off-target effects of this compound may be contributing to the observed phenotype.

Troubleshooting Steps:

  • Validate On-Target Inhibition: Confirm that this compound is inhibiting mTORC1 and mTORC2 as expected in your experimental system. This can be done by assessing the phosphorylation status of downstream targets such as p-S6K, p-4E-BP1 (for mTORC1), and p-AKT (Ser473) (for mTORC2) via Western blot or other immunoassays.

  • Assess Off-Target Gene Expression: If on-target inhibition is confirmed, evaluate the expression levels of the known off-target genes (Lilrb4, Nptx1, Ahnak2) in your system using quantitative PCR (qPCR).

  • Dose-Response Analysis: Perform a dose-response experiment to determine if the unexpected phenotype is dose-dependent and correlates with the induction of off-target gene expression.

  • Control Experiments: If possible, use a structurally distinct mTOR inhibitor as a control to see if the phenotype is specific to this compound. Additionally, if studying one of the off-target genes, consider siRNA or shRNA-mediated knockdown to mimic the off-target effect and observe if it recapitulates the unexpected phenotype.

Quantitative Data Summary

The following tables summarize the known inhibitory concentrations (IC50) of this compound for its primary targets and its reported selectivity against other kinases.

TargetIC50 (nM)Assay Type
mTOR2.8Cell-free assay
mTORC1 (p-S6)210Cellular assay
mTORC2 (p-AKT)78Cellular assay
PI3Kα3,766Not Specified
Kinase Panel ScreeningResult
Broad Kinase PanelNo or weak binding to the majority of kinases at 1 µM

Key Experimental Protocols

1. Protocol for Identifying Off-Target Gene Expression via Transcriptome Analysis (RNA-Seq)

This protocol provides a general workflow for identifying changes in gene expression in response to this compound treatment, similar to the approach used to identify Lilrb4, Nptx1, and Ahnak2 in a mouse model.

Experimental Workflow for Off-Target Identification

experimental_workflow cluster_animal_model Animal Model cluster_treatment Treatment cluster_hsc_isolation HSC Isolation cluster_rna_seq RNA Sequencing cluster_data_analysis Data Analysis A mTOR Kinase-Inactive Knock-in Mice C This compound (AZD2014) Treatment A->C B Wild-Type Control Mice D Vehicle Control Treatment B->D E Isolate Hematopoietic Stem Cells (HSCs) C->E D->E F RNA Extraction E->F G Library Preparation F->G H High-Throughput Sequencing G->H I Read Alignment & Quantification H->I J Differential Gene Expression Analysis I->J K Identification of Off-Target Genes J->K

Caption: Workflow for identifying off-target gene expression.

Methodology:

  • Animal Model and Treatment: Utilize a relevant mouse model, such as the inducible kinase-inactive mTOR knock-in mouse model (mTOR−/KI), alongside wild-type controls. Administer this compound or a vehicle control to both groups.

  • Cell Isolation: Isolate the cell population of interest (e.g., hematopoietic stem cells) from the treated and control animals.

  • RNA Extraction and Sequencing:

    • Extract total RNA from the isolated cells using a standard method (e.g., TRIzol reagent).

    • Prepare RNA sequencing libraries from the extracted RNA.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis between the this compound-treated and vehicle-treated groups in both the kinase-inactive and wild-type backgrounds. Genes that are significantly differentially expressed only in the presence of this compound in the kinase-inactive model are considered potential off-targets.

2. Protocol for Validation of Off-Target Gene Expression via Quantitative PCR (qPCR)

Methodology:

  • RNA Isolation and cDNA Synthesis: Isolate total RNA from cells or tissues treated with this compound or vehicle control. Synthesize cDNA from the RNA using a reverse transcriptase kit.

  • Primer Design: Design and validate qPCR primers for the potential off-target genes (Lilrb4, Nptx1, Ahnak2) and a stable housekeeping gene for normalization.

  • qPCR Reaction: Perform qPCR using a SYBR Green or probe-based assay.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.

Signaling Pathways Potentially Affected by Off-Targets

The following diagrams illustrate the signaling pathways that may be influenced by the identified off-target genes of this compound.

AHNAK2-Associated Signaling Pathways

ahnak2_pathways cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway cluster_wnt Wnt Pathway cluster_tgfb TGF-β Pathway AHNAK2 AHNAK2 PI3K PI3K AHNAK2->PI3K modulates MEK MEK AHNAK2->MEK modulates Wnt Wnt AHNAK2->Wnt modulates TGFb TGF-β AHNAK2->TGFb modulates AKT AKT PI3K->AKT RAS RAS RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK BetaCatenin β-catenin Wnt->BetaCatenin SMAD SMAD TGFb->SMAD

Caption: AHNAK2 can modulate multiple signaling pathways.

LILRB4 Signaling Pathway

lilrb4_pathway LILRB4 LILRB4 SHP1_2 SHP-1/SHP-2 LILRB4->SHP1_2 recruits TAK1 TAK1 SHP1_2->TAK1 inhibits NFkB NF-κB TAK1->NFkB MAPK MAPK TAK1->MAPK

Caption: LILRB4 inhibitory signaling cascade.

NPTX1-Associated Signaling Pathways

nptx1_pathways NPTX1 NPTX1 TDGF1 TDGF1 NPTX1->TDGF1 binds Nodal Nodal Signaling NPTX1->Nodal inhibits BMP BMP Signaling NPTX1->BMP inhibits TDGF1->Nodal co-receptor for AKT AKT Signaling AKT->NPTX1 regulates

Caption: NPTX1 modulates developmental signaling pathways.

References

Technical Support Center: Vistusertib Acquired Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating acquired resistance to Vistusertib (AZD2014). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a dual mTOR inhibitor, targeting both mTORC1 and mTORC2 complexes. As an ATP-competitive inhibitor, it blocks the kinase activity of mTOR, thereby inhibiting downstream signaling pathways involved in cell growth, proliferation, and survival.[1] This dual inhibition is designed to overcome the feedback activation of AKT signaling that can be a limitation of mTORC1-specific inhibitors like rapamycin.[1]

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the potential underlying molecular mechanisms?

Acquired resistance to dual mTORC1/2 inhibitors like this compound is a complex process. Based on preclinical studies with the structurally similar compound AZD8055, a key mechanism is the development of mutations within the mTOR kinase domain.[2] One identified mutation is M2327I.[2] Another potential mechanism is an increase in the intrinsic kinase activity of mTOR, which can render the inhibitor less effective even without mutations that directly block drug binding.[2][3] It is also possible that cancer cells adapt by reactivating the mTORC1 signaling pathway through alternative upstream signals.[4]

Q3: Can this compound be effective against cell lines that have developed resistance to first-generation mTOR inhibitors (rapalogs)?

Yes, this compound and other dual mTORC1/2 inhibitors have been shown to be effective in cell lines with acquired resistance to rapalogs like rapamycin or everolimus.[5] Rapalog resistance is often mediated by mutations in the FKBP12-rapamycin binding (FRB) domain of mTOR, such as the S2035F mutation.[5] Since this compound directly targets the ATP binding site of the mTOR kinase domain, it bypasses this resistance mechanism.[5]

Q4: Are there known clinical data on acquired resistance to this compound?

While preclinical studies have identified specific mutations and pathway reactivations, detailed molecular mechanisms of acquired resistance from clinical trials with this compound are not extensively published. Clinical trial data has demonstrated the efficacy of this compound in combination with other agents in various cancers, but the focus has been more on clinical outcomes like progression-free survival and response rates rather than deep molecular analysis of resistant tumors.[6][7][8]

Troubleshooting Guides

Problem 1: Decreased this compound efficacy in a previously sensitive cell line.

Possible Cause 1: Development of mTOR Kinase Domain Mutations

  • Troubleshooting Steps:

    • Sequence the mTOR gene: Isolate genomic DNA from both the parental (sensitive) and the resistant cell lines. Perform Sanger or next-generation sequencing of the mTOR kinase domain to identify potential mutations.

    • Functional Analysis: If a mutation is identified, introduce it into the parental cell line using site-directed mutagenesis to confirm its role in conferring resistance.

Possible Cause 2: Increased Intrinsic mTOR Kinase Activity

  • Troubleshooting Steps:

    • In vitro Kinase Assay: Perform an in vitro kinase assay using immunoprecipitated mTOR from both sensitive and resistant cell lines to compare their intrinsic catalytic activity.

    • Western Blot Analysis: Assess the phosphorylation status of downstream mTORC1 and mTORC2 substrates (e.g., p-S6K, p-4E-BP1, p-AKT Ser473) at baseline (without drug treatment) in both cell lines. A higher baseline phosphorylation in the resistant line may indicate increased kinase activity.

Possible Cause 3: Reactivation of mTORC1 Signaling

  • Troubleshooting Steps:

    • Phospho-protein Array: Use a phospho-protein array to get a broader view of signaling pathway alterations in the resistant cells compared to the parental line. This may reveal activation of alternative pathways that converge on mTORC1.

    • Western Blotting for Upstream Regulators: Investigate the activation status of known upstream regulators of mTORC1, such as the ERK and PI3K/AKT pathways.[4]

Problem 2: Difficulty in generating a this compound-resistant cell line.
  • Troubleshooting Steps:

    • Gradual Dose Escalation: Instead of a single high dose, expose the cells to gradually increasing concentrations of this compound over a prolonged period (several months). This mimics the selective pressure that can lead to acquired resistance.

    • Pulsed Treatment: Treat cells with a high concentration of this compound for a short period, followed by a recovery phase in drug-free media. Repeat this cycle to select for a resistant population.

    • Monitor Cell Viability: Continuously monitor cell viability using assays like MTT or trypan blue exclusion to ensure that a sub-population of cells is surviving and proliferating at each concentration.

Quantitative Data Summary

Table 1: Experimentally Identified mTOR Mutations Conferring Resistance to mTOR Inhibitors

Inhibitor ClassInhibitorCell LineAcquired MutationLocationReference
mTORC1 Inhibitor RapamycinMCF-7F2108LFRB Domain[2]
mTORC1 Inhibitor RapamycinBT474S2035FFRB Domain[5]
Dual mTORC1/2 Inhibitor AZD8055MCF-7M2327IKinase Domain[2]

Key Experimental Protocols

Protocol 1: Generation of Acquired this compound-Resistant Cell Lines
  • Cell Culture Initiation: Begin with a parental cancer cell line that has been characterized as sensitive to this compound.

  • Initial Drug Exposure: Treat the cells with this compound at a concentration equal to the GI50 (50% growth inhibition) value.

  • Dose Escalation: Once the cells have adapted and are proliferating steadily at the initial concentration, gradually increase the this compound concentration in a stepwise manner.

  • Long-term Culture: Maintain the cells in the presence of the highest tolerated dose of this compound for an extended period (e.g., 3-6 months) to establish a stable resistant population.

  • Verification of Resistance: Periodically assess the GI50 of the resistant cell line in comparison to the parental cell line to confirm a shift in sensitivity.

Protocol 2: Western Blot Analysis of mTOR Signaling
  • Cell Lysis: Lyse both parental and this compound-resistant cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against key mTOR pathway proteins (e.g., mTOR, p-mTOR, AKT, p-AKT Ser473, S6K, p-S6K, 4E-BP1, p-4E-BP1) and a loading control (e.g., GAPDH, β-actin).

  • Detection: Use appropriate secondary antibodies conjugated to HRP and a chemiluminescent substrate for detection.

  • Analysis: Quantify the band intensities to compare the phosphorylation status of mTOR pathway components between the sensitive and resistant cell lines, both at baseline and after this compound treatment.

Visualizations

Vistusertib_Mechanism_of_Action cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors cluster_mTORC1_targets mTORC1 Targets cluster_mTORC2_targets mTORC2 Target cluster_cellular_processes Cellular Processes Growth Factors Growth Factors mTORC2 mTORC2 Growth Factors->mTORC2 Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Energy Status Energy Status Energy Status->mTORC1 S6K p70S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Cell Growth Cell Growth mTORC1->Cell Growth Proliferation Proliferation mTORC1->Proliferation AKT AKT (Ser473) mTORC2->AKT Protein Synthesis Protein Synthesis S6K->Protein Synthesis 4EBP1->Protein Synthesis Survival Survival AKT->Survival This compound This compound This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Caption: this compound's dual inhibition of mTORC1 and mTORC2.

Acquired_Resistance_Mechanisms cluster_treatment cluster_outcome This compound This compound Treatment mTOR_Mutation mTOR Kinase Domain Mutation (e.g., M2327I) Increased_Activity Increased Intrinsic mTOR Kinase Activity Pathway_Reactivation Reactivation of mTORC1 Signaling via Bypass Pathways Resistance Drug Resistance (Decreased Efficacy) mTOR_Mutation->Resistance Increased_Activity->Resistance Pathway_Reactivation->Resistance

Caption: Potential mechanisms of acquired resistance to this compound.

Experimental_Workflow_Resistant_Cell_Line Start Parental Sensitive Cell Line Step1 Treat with this compound (GI50 concentration) Start->Step1 Step2 Gradual Dose Escalation Step1->Step2 Step3 Long-term Culture (3-6 months) Step2->Step3 End Stable this compound- Resistant Cell Line Step3->End Validation Validate Resistance (GI50 Shift, Western Blot) End->Validation

Caption: Workflow for generating this compound-resistant cell lines.

References

Navigating Preclinical Vistusertib Studies: A Technical Support Guide to Minimize Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing and mitigating toxicities associated with the dual mTORC1/2 inhibitor, Vistusertib, in preclinical research settings. By offering detailed troubleshooting advice, frequently asked questions, and standardized protocols, this resource aims to enhance the reproducibility and success of your in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common this compound-induced toxicities observed in preclinical models?

A1: Based on preclinical and clinical observations, the most frequently reported toxicities associated with this compound and other mTOR inhibitors include:

  • Metabolic: Hyperglycemia

  • Gastrointestinal: Diarrhea and mucositis

  • Dermatological: Skin rash

  • General: Fatigue and weight loss

Q2: At what dose levels do toxicities typically emerge in mouse models?

A2: Dose-limiting toxicities such as fatigue and mucositis have been observed in clinical trials at higher doses. In preclinical mouse models, while specific dose-toxicity correlations are not extensively published for this compound, it is crucial to conduct dose-range finding studies to establish the maximum tolerated dose (MTD) in your specific model.

Q3: What is the underlying mechanism of this compound-induced hyperglycemia?

A3: this compound inhibits mTORC1 and mTORC2. Inhibition of mTORC1 can disrupt the negative feedback loop on insulin signaling, leading to increased insulin resistance. Additionally, mTOR inhibitors can impair pancreatic β-cell function, further contributing to hyperglycemia.

Q4: How does this compound cause skin rash?

A4: The precise mechanism is not fully elucidated, but it is thought to be related to the inhibition of EGFR signaling pathways in the skin, which share downstream components with the mTOR pathway. This can lead to inflammatory follicular papules and pustules.

Q5: Can this compound be combined with other agents, and how does that affect toxicity?

A5: Yes, this compound is often studied in combination with other anti-cancer agents. The toxicity profile of the combination will depend on the specific agents used. It is essential to conduct thorough toxicity assessments of the combination therapy, as toxicities can be additive or synergistic.

Troubleshooting Guide

Observed Issue Potential Causes Troubleshooting Steps
Unexpected Animal Deaths - Incorrect dosing or formulation- Severe, unmanaged toxicity- Off-target effects in the specific animal model- Contaminated reagents1. Verify Dose and Formulation: Re-calculate the dose and confirm the stability and concentration of the this compound formulation.2. Review Dosing Technique: Ensure proper administration (e.g., oral gavage, intraperitoneal injection) to avoid accidental injury.3. Perform Necropsy and Histopathology: Conduct a thorough post-mortem examination to identify the cause of death.4. Implement Toxicity Monitoring: Increase the frequency of monitoring for clinical signs of toxicity (see Monitoring Protocols).5. Consider a Dose De-escalation: If toxicity is suspected, reduce the dose in subsequent cohorts.
Severe Diarrhea - High dose of this compound- Disruption of gut mucosal homeostasis- Gut microbiota dysbiosis1. Administer Supportive Care: Implement the protocol for managing diarrhea with loperamide (see Supportive Care Protocols).2. Monitor Hydration Status: Provide supplemental hydration (e.g., subcutaneous saline) if dehydration is observed.3. Assess Gut Histopathology: In a subset of animals, examine the intestinal lining for damage.4. Consider Probiotics: Prophylactic administration of probiotics may help maintain gut health.
Significant Weight Loss (>15%) - Severe mucositis or diarrhea leading to reduced food and water intake- Systemic toxicity1. Provide Nutritional Support: Offer soft, palatable, and high-calorie food.2. Manage Underlying Toxicity: Implement protocols for mucositis and diarrhea.3. Monitor Body Condition Score: In addition to weight, assess the overall health of the animal.4. Dose Reduction/Holiday: Consider a temporary cessation of treatment or a dose reduction.
High Variability in Toxicity Between Animals - Inconsistent dosing- Genetic variability within the animal colony- Underlying subclinical infections1. Standardize Procedures: Ensure all experimental procedures, including dosing and animal handling, are highly consistent.2. Increase Group Size: A larger number of animals per group can help account for individual variability.3. Health Screen the Colony: Rule out any underlying infections that could be confounding the results.

Data on this compound-Associated Toxicities (Clinical)

Adverse Event Grade 1-2 Incidence (%) Grade 3 Incidence (%) Reference
Fatigue303
Diarrhea276
Mucositis256
Nausea47-
Hyperglycemia-12
Lymphopenia-20

Note: This table presents data from clinical studies and may not directly translate to preclinical models, but it provides a general overview of expected toxicities.

Experimental Protocols

Protocol for Monitoring this compound-Induced Toxicity in Mice
  • Daily Clinical Observations:

    • Record body weight daily.

    • Assess food and water intake.

    • Observe for signs of lethargy, ruffled fur, and hunched posture.

    • Examine the skin for any signs of rash or dermatitis.

    • Monitor for diarrhea and assess its severity (e.g., using a scoring system).

  • Weekly Blood Glucose Monitoring:

    • Collect a small blood sample from the tail vein.

    • Measure blood glucose levels using a standard glucometer.

    • Fasting is recommended for more consistent results.

  • End-of-Study Analysis:

    • Collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Perform a gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs, and gastrointestinal tract) for histopathological examination.

Supportive Care Protocols for this compound-Induced Toxicities in Mice

1. Management of Hyperglycemia:

  • Monitoring:

    • Measure blood glucose levels 2-3 times per week.

  • Intervention (if blood glucose consistently > 250 mg/dL):

    • Metformin: Administer metformin in the drinking water (1-2 mg/mL) or via oral gavage (50-250 mg/kg, once or twice daily). The dose should be optimized for your specific model.

    • Insulin: For severe hyperglycemia, a low dose of long-acting insulin (e.g., glargine) can be administered subcutaneously. The dose must be carefully titrated to avoid hypoglycemia.

2. Management of Diarrhea:

  • Monitoring:

    • Daily observation of fecal consistency.

  • Intervention (for moderate to severe diarrhea):

    • Loperamide: Administer loperamide at a dose of 1-2 mg/kg subcutaneously or orally every 8-12 hours.

    • Hydration: Provide subcutaneous injections of sterile saline (0.5-1.0 mL) once or twice daily to prevent dehydration.

3. Management of Skin Rash:

  • Monitoring:

    • Daily visual inspection of the skin, particularly on the back, ears, and face.

  • Intervention (for moderate to severe rash with inflammation):

    • Topical Corticosteroids: Apply a thin layer of a low- to mid-potency corticosteroid cream (e.g., 0.05% betamethasone) to the affected area once daily. Care should be taken to prevent ingestion by the animal.

4. Management of Mucositis:

  • Monitoring:

    • Observe for signs of reduced food intake, weight loss, and excessive salivation.

  • Intervention:

    • Soft Food: Provide softened or liquid diet to encourage eating.

    • Probiotics: Consider prophylactic administration of probiotics in the drinking water or diet, as they have been shown to ameliorate chemotherapy-induced mucositis.

Visualizations

Signaling Pathways

vistusertib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates InsulinR Insulin Receptor IRS1 IRS1 InsulinR->IRS1 Activates AKT AKT PI3K->AKT Activates (via PIP3) mTORC2 mTORC2 (Rictor) PI3K->mTORC2 Activates TSC1_2 TSC1/TSC2 AKT->TSC1_2 Inhibits AKT->mTORC2 Positive Feedback (via SIN1) Survival Cell Survival AKT->Survival Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 (Raptor) Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits mTORC2->AKT Activates (p-Ser473) mTORC2->IRS1 Negative Feedback SGK1 SGK1 mTORC2->SGK1 Activates PKCa PKCα mTORC2->PKCa Activates S6K1->IRS1 Negative Feedback Proliferation Cell Growth & Proliferation S6K1->Proliferation _4EBP1->Proliferation Inhibits translation This compound This compound This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits IRS1->PI3K SGK1->Survival Cytoskeleton Cytoskeletal Organization PKCa->Cytoskeleton

Caption: this compound's dual inhibition of mTORC1 and mTORC2 and key feedback loops.

Experimental Workflow

experimental_workflow cluster_planning Phase 1: Study Planning cluster_execution Phase 2: In-Life Phase cluster_analysis Phase 3: Data Analysis A1 Select Animal Model (e.g., xenograft, syngeneic) A2 Determine Dosing Regimen (dose, frequency, route) A1->A2 A3 Define Endpoints (tumor growth, toxicity markers) A2->A3 B1 Acclimate Animals B2 Initiate this compound Dosing B1->B2 B3 Daily Toxicity Monitoring (weight, clinical signs) B2->B3 B4 Tumor Volume Measurement (2-3 times/week) B3->B4 B5 Supportive Care Administration (as needed) B4->B5 C1 Euthanasia & Necropsy B5->B3 Feedback C2 Collect Tissues & Blood C1->C2 C3 Histopathology Analysis C2->C3 C4 Biomarker Analysis (e.g., p-S6, p-AKT) C2->C4 C5 Statistical Analysis C3->C5 C4->C5

Caption: A typical experimental workflow for a preclinical this compound study.

Troubleshooting Logic

troubleshooting_logic Start Unexpected Toxicity Observed Q1 Is it a single animal or a group? Start->Q1 A1_Single Individual animal issue Q1->A1_Single Single A1_Group Systemic issue Q1->A1_Group Group Q2_Single Check for dosing error or injury A1_Single->Q2_Single Q2_Group Was there a recent change in protocol or reagents? A1_Group->Q2_Group A2_Single_Yes Document and remove from study Q2_Single->A2_Single_Yes Yes A2_Single_No Monitor closely, consider underlying health issue Q2_Single->A2_Single_No No A2_Group_Yes Isolate the variable and re-validate Q2_Group->A2_Group_Yes Yes A2_Group_No Review dose calculation and formulation Q2_Group->A2_Group_No No Q3_Group Is the dose correct? A2_Group_No->Q3_Group A3_Group_No Correct dose and restart with a new cohort Q3_Group->A3_Group_No No A3_Group_Yes Consider MTD has been exceeded for this model Q3_Group->A3_Group_Yes Yes End Implement dose reduction or enhanced supportive care A3_Group_Yes->End

Caption: A decision tree for troubleshooting unexpected toxicity in preclinical studies.

Vistusertib formulation challenges for animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vistusertib (AZD2014) formulation in animal studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in formulating this compound for animal studies?

A1: The primary challenge is this compound's very low aqueous solubility.[1] This characteristic makes it difficult to prepare stable and homogenous solutions at the required concentrations for in vivo dosing, particularly for oral and parenteral administration routes.

Q2: What are the commonly used vehicles for this compound administration in mice?

A2: Based on published literature, two main types of vehicles are successfully used for this compound administration in mice:

  • For oral gavage: A 30% (w/v) solution of Captisol® (a modified cyclodextrin) in water is frequently reported.

  • For multiple administration routes (including oral and intraperitoneal): A co-solvent system is often employed, a common example being a mixture of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline or PBS.

Q3: Why is this compound soluble in DMSO but not in water?

A3: this compound is a lipophilic molecule with a logP of approximately 3.22, indicating its preference for fatty or non-polar environments over aqueous ones.[1] DMSO is a potent, polar aprotic solvent capable of dissolving a wide range of non-polar and polar compounds, including this compound.[2] Water, a polar protic solvent, cannot effectively solvate the large, non-polar regions of the this compound molecule, leading to its poor solubility.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation of this compound in the dosing solution upon preparation or during the experiment. The concentration of this compound exceeds its solubility limit in the chosen vehicle. The temperature of the solution has dropped, decreasing solubility. The pH of the final solution is not optimal.- Ensure you are using a validated vehicle such as 30% Captisol® or a co-solvent system (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% saline).- Prepare the formulation fresh before each use.- Gently warm the solution and sonicate to aid dissolution, but be cautious of temperature-sensitive degradation.- For co-solvent systems, ensure the DMSO stock is added to the other vehicle components in the correct order and mixed thoroughly at each step.
Inconsistent results or lower-than-expected efficacy in animal studies. Poor bioavailability due to suboptimal formulation. Degradation of this compound in the formulation. Inaccurate dosing due to a non-homogenous suspension.- For oral administration, consider using a solubilizing excipient like Captisol® to improve absorption.- Assess the stability of your formulation under your experimental conditions (e.g., storage temperature, light exposure).- Ensure the final dosing solution is a clear solution or a fine, homogenous suspension that is well-mixed before each administration.
Adverse events or toxicity observed in the vehicle control group. The concentration of one or more vehicle components (e.g., DMSO, PEG300) is too high.- Reduce the concentration of potentially toxic excipients to the minimum required for solubilization.- Refer to literature for tolerated doses of vehicle components in your specific animal model and administration route.- Consider alternative, less toxic vehicles if possible.
Difficulty in dissolving this compound powder. Inadequate mixing or inappropriate solvent.- Use a high-purity solvent like DMSO to prepare a concentrated stock solution first.- Utilize a vortex mixer and/or sonicator to aid dissolution.- When preparing co-solvent mixtures, add the components sequentially and ensure each is fully mixed before adding the next.

Quantitative Data Summary

This compound Physicochemical Properties

PropertyValueSource
Molecular Weight462.54 g/mol [3]
Aqueous Solubility0.0692 mg/mL[1]
LogP3.22[1]
DMSO Solubility≥ 50 mg/mL[3]

Commonly Used this compound Formulations for Animal Studies

Vehicle CompositionAdministration RouteAnimal ModelReported Dose
30% (w/v) Captisol® in waterOral GavageMice15 mg/kg
10% DMSOIntravenousMice50 mg/kg
5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBSOral/IntraperitonealMiceNot specified

Experimental Protocols

Protocol 1: Preparation of this compound in 30% (w/v) Captisol® for Oral Gavage

  • Prepare the Vehicle: Weigh the required amount of Captisol® powder and dissolve it in sterile, purified water to achieve a final concentration of 30% (w/v). For example, to prepare 10 mL of vehicle, dissolve 3 g of Captisol® in water and bring the final volume to 10 mL. Gentle warming and stirring may be required to fully dissolve the Captisol®. Allow the solution to cool to room temperature.

  • Weigh this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.

  • Dissolve this compound: Add the this compound powder directly to the 30% Captisol® solution.

  • Mix Thoroughly: Vortex and/or sonicate the mixture until the this compound is completely dissolved, resulting in a clear solution.

  • Administration: Administer the freshly prepared solution to the animals via oral gavage.

Protocol 2: Preparation of this compound in a Co-solvent Vehicle

  • Prepare a Concentrated Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure the this compound is completely dissolved.

  • Prepare the Final Vehicle Mixture (example for a 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline formulation):

    • In a sterile tube, add the required volume of PEG300.

    • Add the required volume of the this compound/DMSO stock solution to the PEG300 and mix thoroughly by vortexing.

    • Add the required volume of Tween 80 and vortex until the solution is homogenous.

    • Slowly add the required volume of sterile saline or PBS while vortexing to avoid precipitation.

  • Final Formulation: The resulting solution should be clear. If any precipitation is observed, the formulation may need to be adjusted.

  • Administration: Administer the freshly prepared formulation to the animals.

Visualizations

Vistusertib_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT activates S6K1 S6K1 mTORC1->S6K1 activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 inactivates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis This compound This compound (AZD2014) This compound->mTORC2 This compound->mTORC1

Caption: this compound inhibits both mTORC1 and mTORC2 complexes in the PI3K/AKT/mTOR signaling pathway.

Formulation_Workflow cluster_0 Captisol® Formulation cluster_1 Co-solvent Formulation a1 Prepare 30% (w/v) Captisol® solution a2 Add this compound powder a1->a2 a3 Vortex/Sonicate until dissolved a2->a3 a4 Administer to animal a3->a4 b1 Dissolve this compound in DMSO (Stock) b2 Add stock to PEG300 b1->b2 b3 Add Tween 80 b2->b3 b4 Add Saline/PBS b3->b4 b5 Administer to animal b4->b5

References

Validation & Comparative

Vistusertib vs. Rapamycin: A Comparative Analysis of mTORC1 and mTORC2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cellular signaling research and oncology, the mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and metabolism.[1][2][3] Dysregulation of this pathway is a common feature in various cancers, making it a prime target for therapeutic intervention.[3][4][5] mTOR exerts its functions through two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][6] This guide provides a detailed comparison of two prominent mTOR inhibitors, Vistusertib (AZD2014) and rapamycin, focusing on their differential effects on mTORC1 and mTORC2, supported by experimental data and methodologies.

Mechanism of Action: A Tale of Two Inhibitors

The fundamental difference between this compound and rapamycin lies in their mechanism of inhibiting the mTOR kinase.

This compound (AZD2014) is a second-generation mTOR inhibitor that functions as a dual, ATP-competitive inhibitor of the mTOR kinase domain.[7][8] By competing with ATP in the catalytic site, this compound directly blocks the kinase activity of mTOR itself.[8] This mechanism allows it to potently and simultaneously inhibit both mTORC1 and mTORC2, leading to a comprehensive shutdown of the mTOR signaling pathway.[7][9][10][11]

Rapamycin and its analogs (rapalogs) are first-generation, allosteric inhibitors of mTOR.[12][13] Rapamycin first binds to the intracellular protein FKBP12.[1][14] This drug-protein complex then interacts with the FRB domain of mTOR, specifically within the mTORC1 complex.[2] This interaction prevents mTORC1 from accessing its substrates, thereby inhibiting its downstream signaling.[12] Critically, rapamycin does not directly inhibit the kinase activity of mTOR. Its effect on mTORC2 is generally considered weak, indirect, and highly dependent on the specific cell type and duration of exposure.[15][16][17] Prolonged treatment with rapamycin may disrupt the assembly of new mTORC2 complexes, but it does not inhibit existing mTORC2.[6][15]

Visualizing the Mechanisms

The distinct mechanisms of action of this compound and rapamycin on the mTOR pathway are illustrated below.

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth_Factors Growth Factors Nutrients PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 (Raptor) Akt->mTORC1 mTOR_Kinase mTOR Kinase mTOR_Kinase->mTORC1 mTORC2 mTORC2 (Rictor) mTOR_Kinase->mTORC2 S6K p-S6K mTORC1->S6K 4EBP1 p-4E-BP1 mTORC1->4EBP1 Akt_S473 p-Akt (S473) mTORC2->Akt_S473 Cell_Growth Protein Synthesis Cell Growth Proliferation S6K->Cell_Growth 4EBP1->Cell_Growth Cell_Survival Cell Survival Metabolism Akt_S473->Cell_Survival This compound This compound This compound->mTOR_Kinase ATP-competitive inhibition Rapamycin Rapamycin Rapamycin->mTORC1 Allosteric inhibition

Caption: mTOR signaling pathway and inhibitor targets.

Quantitative Comparison of Inhibitory Activity

The difference in mechanism translates to a marked difference in inhibitory potency and breadth, as summarized by the 50% inhibitory concentration (IC50) values.

CompoundTargetIC50Comments
This compound (AZD2014) mTOR Enzyme2.81 nM[7][8]Direct, ATP-competitive inhibition of the kinase.
mTORC1 (cellular, p-S6)~210 nM[7][8]Potent inhibition of mTORC1 downstream signaling.
mTORC2 (cellular, p-Akt)~78 nM[7][8]Potent inhibition of mTORC2 downstream signaling.
Rapamycin mTORC1N/A (Allosteric)Does not directly inhibit kinase activity.
mTORC2Largely insensitiveInhibition is indirect, cell-type specific, and requires chronic exposure.[15][16][17]

Comparative Cellular Effects

The distinct inhibitory profiles of this compound and rapamycin result in different downstream cellular consequences. While rapamycin effectively inhibits certain mTORC1 outputs, such as S6K phosphorylation, it is less effective against others, like 4E-BP1 phosphorylation.[10][18] This incomplete inhibition can lead to feedback activation of the PI3K/Akt pathway, potentially undermining the drug's anti-proliferative effects.[3][9] this compound, by inhibiting mTORC2, blocks this feedback loop and suppresses both major downstream arms of mTOR signaling.

FeatureThis compound (AZD2014)Rapamycin
mTORC1 Inhibition Strong: Potently inhibits phosphorylation of both S6K and 4E-BP1.[9][10]Partial: Inhibits S6K phosphorylation but is less effective against 4E-BP1 phosphorylation.[13][18]
mTORC2 Inhibition Strong: Potently inhibits Akt phosphorylation at Ser473.[7][8][9]Weak/Indirect: Generally does not inhibit Akt S473 phosphorylation acutely; may occur with long-term exposure in some cell lines.[15][16]
Akt Feedback Loop Blocked: Inhibition of mTORC2 prevents the feedback activation of Akt.[9]Activated: Inhibition of the S6K negative feedback loop can lead to increased Akt phosphorylation at S473 in some contexts.[3][18]
Anti-proliferative Effect Generally more potent and complete than rapamycin.[13][19]Effective in many cell lines, but efficacy can be limited by incomplete mTORC1 inhibition and Akt feedback.[3][18]
Apoptosis Induction Induces apoptosis, partly by suppressing the pro-survival Akt signal.[4][9]Can induce apoptosis, but the effect may be attenuated by the compensatory activation of Akt.[2]

Experimental Protocols

To empirically validate the differential effects of this compound and rapamycin, specific experimental assays are employed. Below are detailed methodologies for key experiments.

Experimental Workflow: Western Blot Analysis

Western_Blot_Workflow cluster_culture 1. Cell Culture & Treatment cluster_prep 2. Sample Preparation cluster_blot 3. Western Blotting A1 Seed cells in 6-well plates A2 Allow cells to adhere overnight A1->A2 A3 Treat with Vehicle (DMSO), This compound, or Rapamycin for specified time (e.g., 2-24h) A2->A3 B1 Wash cells with ice-cold PBS A3->B1 B2 Lyse cells in RIPA buffer with protease/phosphatase inhibitors B1->B2 B3 Quantify protein concentration (e.g., BCA assay) B2->B3 C1 Denature protein lysates and load onto SDS-PAGE gel B3->C1 C2 Transfer proteins to a PVDF membrane C1->C2 C3 Block membrane (e.g., 5% BSA) C2->C3 C4 Incubate with primary antibodies (p-S6, p-Akt, total S6, total Akt, β-actin) C3->C4 C5 Incubate with HRP-conjugated secondary antibodies C4->C5 C6 Detect signal using chemiluminescence C5->C6

Caption: Standard workflow for Western Blot analysis.

Protocol for Western Blot Analysis of mTOR Signaling:

  • Cell Culture and Treatment: Plate cancer cells (e.g., MDAMB468, A2780) in 6-well plates and allow them to adhere for 24 hours. Treat the cells with a dose range of this compound (e.g., 10 nM - 1 µM), rapamycin (e.g., 10 nM - 1 µM), or a vehicle control (DMSO) for a specified duration (e.g., 2, 6, or 24 hours).

  • Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly in the well using radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatants using a bicinchoninic acid (BCA) protein assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, denature by boiling in Laemmli sample buffer, and resolve the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane for 1 hour at room temperature in 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). Incubate the membrane overnight at 4°C with primary antibodies targeting key pathway proteins (e.g., anti-phospho-Akt (Ser473), anti-phospho-S6 (Ser235/236), anti-total Akt, anti-total S6, and a loading control like β-actin).

  • Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After final washes, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol for Cell Proliferation (SRB) Assay:
  • Cell Plating: Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to attach overnight.

  • Drug Treatment: Add serial dilutions of this compound or rapamycin to the wells and incubate for 72-96 hours.

  • Cell Fixation: Gently aspirate the media and fix the cells by adding 10% trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

  • Staining: Wash the plates five times with water and allow them to air dry. Add 0.4% sulforhodamine B (SRB) in 1% acetic acid to each well and stain for 30 minutes.

  • Solubilization and Reading: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution. Read the absorbance at 510 nm on a microplate reader. The absorbance is proportional to the total cellular protein mass.

Conclusion

This compound and rapamycin represent two distinct classes of mTOR inhibitors with fundamentally different mechanisms and cellular consequences. Rapamycin acts as a highly specific, allosteric inhibitor of mTORC1, but its effectiveness can be compromised by incomplete substrate inhibition and the activation of pro-survival feedback loops. This compound, as an ATP-competitive inhibitor of the mTOR kinase, offers a more comprehensive and potent blockade of the pathway by directly inhibiting both mTORC1 and mTORC2.[7][9] This dual inhibition prevents feedback activation of Akt and leads to a more robust anti-proliferative and pro-apoptotic response in preclinical models.[4][9][18] The choice between these inhibitors depends on the specific research question or therapeutic context, with this compound providing a broader and more direct suppression of the entire mTOR signaling network.

References

Vistusertib in Glioblastoma: A Comparative Guide to Dual mTORC1/2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of glioblastoma (GBM), the most aggressive primary brain tumor in adults. The mammalian target of rapamycin (mTOR) exists in two distinct multiprotein complexes, mTORC1 and mTORC2, both of which are implicated in GBM pathogenesis. While first-generation mTOR inhibitors (rapalogs) only partially inhibit mTORC1, second-generation dual mTORC1/2 inhibitors, such as Vistusertib (AZD2014), have emerged as a promising therapeutic strategy. This guide provides a comparative analysis of the efficacy of this compound and other notable dual mTOR inhibitors in glioblastoma, supported by preclinical and clinical data.

Comparative Efficacy of Dual mTOR Inhibitors in Glioblastoma

The following table summarizes the available preclinical and clinical data for this compound and other dual mTORC1/2 inhibitors in glioblastoma. It is important to note that direct head-to-head preclinical studies are limited, and thus, comparisons should be made with consideration of the different experimental models and conditions.

Inhibitor (Company)Glioblastoma Model(s)Key Efficacy FindingsReference(s)
This compound (AZD2014) (AstraZeneca)Glioblastoma Stem-like Cells (GSCs), Orthotopic XenograftsEnhances radiosensitivity of GSCs in vitro and in vivo. In combination with radiation, significantly prolonged survival in mice with GSC-initiated orthotopic xenografts. A Phase I clinical trial in recurrent GBM in combination with temozolomide (TMZ) showed a favorable safety profile with a six-month progression-free survival (PFS) rate of 26.6%.[1][2]
AZD8055 (AstraZeneca)Patient-derived Brain Tumor-Initiating Cells (BTICs), Orthotopic XenograftsHighly effective at reducing the viability of BTICs regardless of EGFR and PTEN mutational status. Systemic administration inhibited tumor growth in subcutaneous xenografts and mTORC1/2 signaling in orthotopic xenografts. Synergistic with TMZ, significantly prolonging survival in animal models.[3]
Sapanisertib (INK128/MLN0128/TAK-228) (Takeda)Pediatric Low-Grade Glioma Cell Lines, Glioblastoma (Clinical Trials)In pediatric low-grade glioma models, Sapanisertib was more effective at reducing cell viability than the mTORC1 inhibitor rapamycin. Currently under investigation in clinical trials for recurrent glioblastoma.[4][5]
Voxtalisib (XL765/SAR245409) (Sanofi-Aventis/Exelixis)GS-2 and U87-MG Orthotopic TumorsTreatment with voxtalisib, alone or in combination with TMZ, resulted in a significantly lower hyperpolarized lactate-to-pyruvate ratio, a metabolic marker of response, which was associated with enhanced animal survival.[6]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the mTOR signaling pathway, a typical experimental workflow for assessing mTOR inhibitors, and the logical framework for comparing their efficacy.

mTOR_Signaling_Pathway mTOR Signaling Pathway in Glioblastoma RTK Receptor Tyrosine Kinases (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  +P PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis eIF4E eIF4E _4EBP1->eIF4E eIF4E->Protein_Synthesis This compound This compound & Other Dual Inhibitors This compound->mTORC1 This compound->mTORC2

Caption: The mTOR signaling pathway is frequently activated in glioblastoma, promoting cell growth and survival.

Experimental_Workflow Experimental Workflow for Evaluating mTOR Inhibitors Cell_Culture Glioblastoma Cell Culture (Cell Lines/GSCs) In_Vitro In Vitro Assays Cell_Culture->In_Vitro In_Vivo In Vivo Models Cell_Culture->In_Vivo Cell_Viability Cell Viability (MTT/AlamarBlue) In_Vitro->Cell_Viability Western_Blot Western Blot (p-AKT, p-S6) In_Vitro->Western_Blot Clonogenic_Assay Clonogenic Survival Assay In_Vitro->Clonogenic_Assay Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Western_Blot->Data_Analysis Clonogenic_Assay->Data_Analysis Xenograft Orthotopic Xenograft Model In_Vivo->Xenograft Drug_Treatment Drug Administration Xenograft->Drug_Treatment Tumor_Monitoring Tumor Growth Monitoring (Bioluminescence) Drug_Treatment->Tumor_Monitoring Survival_Analysis Survival Analysis Tumor_Monitoring->Survival_Analysis Survival_Analysis->Data_Analysis

Caption: A typical workflow for preclinical evaluation of mTOR inhibitors in glioblastoma.

Logical_Relationship Logical Framework for Comparing Dual mTOR Inhibitors Primary_Objective Objective: Compare Efficacy of Dual mTOR Inhibitors in GBM This compound This compound (AZD2014) Primary_Objective->this compound Other_Inhibitors Other Dual mTOR Inhibitors (e.g., AZD8055, Sapanisertib) Primary_Objective->Other_Inhibitors Preclinical_Data Preclinical Data This compound->Preclinical_Data Clinical_Data Clinical Data This compound->Clinical_Data Other_Inhibitors->Preclinical_Data Other_Inhibitors->Clinical_Data In_Vitro_Efficacy In Vitro Efficacy (IC50, Apoptosis) Preclinical_Data->In_Vitro_Efficacy In_Vivo_Efficacy In Vivo Efficacy (Tumor Growth, Survival) Preclinical_Data->In_Vivo_Efficacy Phase_I_II_Trials Phase I/II Trials (Safety, PFS) Clinical_Data->Phase_I_II_Trials Comparative_Analysis Comparative Analysis In_Vitro_Efficacy->Comparative_Analysis In_Vivo_Efficacy->Comparative_Analysis Phase_I_II_Trials->Comparative_Analysis Conclusion Conclusion: Relative Efficacy and Potential Comparative_Analysis->Conclusion

Caption: A logical framework for the comparative evaluation of dual mTOR inhibitors.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the dose-dependent effect of mTOR inhibitors on the viability of glioblastoma cells.

  • Cell Seeding: Glioblastoma cells (e.g., U87MG, T98G, or patient-derived GSCs) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the mTOR inhibitor (e.g., this compound) or vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated with the drug for a specified period, typically 72 hours, at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Formazan Formation: The plate is incubated for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting for mTOR Pathway Activation

This protocol is used to determine the effect of mTOR inhibitors on the phosphorylation status of key downstream targets, such as AKT and S6 ribosomal protein.

  • Cell Lysis: Glioblastoma cells are treated with the mTOR inhibitor or vehicle for a specified time. After treatment, cells are washed with ice-cold PBS and lysed on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.

  • Sample Preparation: An equal amount of protein (typically 20-30 µg) from each sample is mixed with Laemmli sample buffer and boiled for 5 minutes at 95°C to denature the proteins.

  • Gel Electrophoresis: The protein samples are loaded onto an SDS-polyacrylamide gel (SDS-PAGE) and separated by electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., anti-phospho-AKT Ser473, anti-phospho-S6 Ser240/244) and total proteins (e.g., anti-AKT, anti-S6), diluted in blocking buffer.

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the intensity of the total protein bands to determine the extent of pathway inhibition.

Orthotopic Glioblastoma Xenograft Model

This protocol describes the establishment of a clinically relevant in vivo model to evaluate the efficacy of mTOR inhibitors.

  • Cell Preparation: Human glioblastoma cells (e.g., U87MG) or patient-derived GSCs, often engineered to express a reporter gene like luciferase for in vivo imaging, are harvested and resuspended in a sterile, serum-free medium or PBS at a concentration of approximately 1 x 10^5 to 1 x 10^6 cells per 2-5 µL.

  • Animal Anesthesia: Immunocompromised mice (e.g., athymic nude or NOD-SCID mice) are anesthetized using an appropriate anesthetic agent (e.g., isoflurane or ketamine/xylazine cocktail).

  • Stereotactic Intracranial Injection: The anesthetized mouse is placed in a stereotactic frame. A small burr hole is drilled in the skull at specific coordinates corresponding to the desired brain region (e.g., the striatum). The cell suspension is slowly injected into the brain parenchyma using a Hamilton syringe.

  • Post-operative Care: The burr hole is sealed with bone wax, and the scalp incision is closed with sutures or surgical staples. The mouse is monitored during recovery from anesthesia and provided with appropriate post-operative care, including analgesics.

  • Tumor Growth Monitoring: Tumor growth is monitored non-invasively, typically once or twice a week, using bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).

  • Drug Administration: Once tumors are established (as determined by imaging), mice are randomized into treatment and control groups. The mTOR inhibitor is administered via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation: The primary endpoints for efficacy are typically tumor growth inhibition (measured by changes in bioluminescence signal or tumor volume on MRI) and overall survival.

  • Tissue Analysis: At the end of the study, brains can be harvested for histological and immunohistochemical analysis to confirm tumor formation and to assess the molecular effects of the drug on the tumor tissue.

Conclusion

Dual mTORC1/2 inhibitors represent a promising therapeutic avenue for glioblastoma, a disease with a dire prognosis. This compound has demonstrated preclinical efficacy in enhancing radiosensitivity and has shown an acceptable safety profile in early clinical trials. While direct comparative data with other dual mTOR inhibitors in glioblastoma models is still emerging, the available evidence suggests that potent and sustained inhibition of both mTORC1 and mTORC2 is crucial for anti-tumor activity. Further research, including head-to-head preclinical studies and well-designed clinical trials, is necessary to fully elucidate the comparative efficacy of this compound and other dual mTOR inhibitors and to identify patient populations most likely to benefit from this therapeutic strategy. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of these targeted agents for the treatment of glioblastoma.

References

Validating Vistusertib Target Inhibition: A Comparative Guide to p-S6 and p-NDRG1 Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers used to validate the target inhibition of Vistusertib, a dual mTORC1/mTORC2 inhibitor. We will focus on the downstream biomarkers, phosphorylated ribosomal protein S6 (p-S6) for mTORC1 and phosphorylated N-myc downstream-regulated gene 1 (p-NDRG1) for mTORC2, and compare the effects of this compound with those of mTORC1-selective inhibitors like everolimus.

Introduction to this compound and mTOR Signaling

This compound (AZD2014) is a potent, orally bioavailable inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1] mTOR is a central regulator of cell growth, proliferation, and metabolism, and it functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[2]

  • mTORC1 is sensitive to rapamycin and its analogs (rapalogs) and controls protein synthesis and cell growth by phosphorylating downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). The phosphorylation of ribosomal protein S6 (S6), a substrate of S6K, is a commonly used pharmacodynamic biomarker for mTORC1 activity.[3][4]

  • mTORC2 is largely insensitive to acute rapamycin treatment and regulates cell survival and cytoskeletal organization.[2] One of its key substrates is Akt, which it phosphorylates at Serine 473. Another specific downstream target that has emerged as a reliable biomarker for mTORC2 activity is NDRG1, which is phosphorylated at Threonine 346 by the mTORC2-activated kinase SGK1.[5][6]

Dual inhibition of both mTORC1 and mTORC2, as achieved by this compound, is hypothesized to be more effective than mTORC1 inhibition alone by blocking the feedback activation of Akt that can occur with rapalogs.[7] Validating the inhibition of both complexes is therefore crucial.

Comparative Analysis of mTOR Inhibitors and Biomarker Modulation

The choice of biomarkers is critical to confirm the dual inhibitory activity of this compound and to differentiate it from mTORC1-selective inhibitors.

InhibitorClassmTORC1 InhibitionmTORC2 InhibitionEffect on p-S6 (Ser235/236)Expected Effect on p-NDRG1 (Thr346)
This compound (AZD2014) Dual mTORC1/mTORC2 InhibitorYesYes
Everolimus (Rapalog) mTORC1 InhibitorYesNo (or only with chronic exposure) No change or ↑

As a dual inhibitor, this compound is expected to decrease the phosphorylation of both the mTORC1 biomarker p-S6 and the mTORC2 biomarker p-NDRG1. In contrast, everolimus, an mTORC1-selective inhibitor, reduces p-S6 levels but is not expected to inhibit p-NDRG1 phosphorylation. This makes p-NDRG1 a key differentiating biomarker.

Experimental Data Summary

The following table summarizes findings from studies evaluating the effects of mTOR inhibitors on p-S6 and the mTORC2 pathway.

Study FocusDrug(s)ModelKey Findings on Biomarkers
This compound in Prostate CancerThis compoundClinical (prostatectomy tissue)Significant reduction in p-S6 and p-4EBP1 levels post-treatment.
Everolimus in T-cell LymphomaEverolimusIn vitro (cell lines)Complete inhibition of p-S6 phosphorylation.[8]
mTORC2 and NDRG1Torin 2 (dual mTORC1/2 inhibitor)In vitro (renal cancer cells)Torin 2, but not the mTORC1 inhibitor rapamycin, significantly reduced p-NDRG1 (Thr346) levels.[6]
mTORC2 and NDRG1Not applicable (mechanistic study)In vitro (mesothelial cells)Activation of mTORC2 leads to phosphorylation of NDRG1 at Thr346.[5][9]

Signaling Pathways and Experimental Workflow

mTOR Signaling and Inhibitor Targets

mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt p-Ser473 SGK1 SGK1 mTORC2->SGK1 S6K S6K mTORC1->S6K NDRG1 NDRG1 SGK1->NDRG1 p-Thr346 S6 S6 S6K->S6 p-Ser235/236 p_NDRG1 p-NDRG1 (Thr346) (mTORC2 Biomarker) NDRG1->p_NDRG1 p_S6 p-S6 (Ser235/236) (mTORC1 Biomarker) S6->p_S6 This compound This compound This compound->mTORC2 This compound->mTORC1 Everolimus Everolimus (Rapalog) Everolimus->mTORC1

Caption: mTOR signaling pathway showing inhibition points of this compound and Everolimus.

Experimental Workflow for Biomarker Analysis

Experimental_Workflow cluster_workflow Western Blot Workflow Sample Tissue/Cell Lysate (Control vs. Treated) Protein_Quant Protein Quantification (BCA Assay) Sample->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking (5% BSA or milk) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-S6, anti-p-NDRG1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Acquisition & Analysis Detection->Analysis

Caption: A typical Western Blot workflow for analyzing p-S6 and p-NDRG1 levels.

Logical Framework for Target Validation

Validation_Logic cluster_logic This compound Target Validation Hypothesis Hypothesis: This compound inhibits both mTORC1 and mTORC2 Prediction1 Prediction 1: This compound treatment will decrease p-S6 levels Hypothesis->Prediction1 Prediction2 Prediction 2: This compound treatment will decrease p-NDRG1 levels Hypothesis->Prediction2 Experiment1 Experiment: Measure p-S6 in treated vs. control samples Prediction1->Experiment1 Experiment2 Experiment: Measure p-NDRG1 in treated vs. control samples Prediction2->Experiment2 Result1 Result 1: Observed decrease in p-S6 Experiment1->Result1 Result2 Result 2: Observed decrease in p-NDRG1 Experiment2->Result2 Conclusion Conclusion: This compound demonstrates dual target inhibition of mTORC1 and mTORC2 in the tested system Result1->Conclusion Result2->Conclusion

Caption: Logical framework for validating this compound's dual target inhibition.

Experimental Protocols

Western Blotting for p-S6 and p-NDRG1

This protocol provides a general framework. Optimal conditions should be determined experimentally.

  • Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per well onto a 4-12% Bis-Tris gel and perform electrophoresis.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[10]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking with one of the following primary antibodies diluted in 5% BSA/TBST:

    • Rabbit anti-phospho-S6 (Ser235/236) (e.g., Cell Signaling Technology, #2211) at a 1:1000 dilution.

    • Rabbit anti-phospho-NDRG1 (Thr346) (e.g., Cell Signaling Technology, #5482) at a 1:1000 dilution.[11]

    • An appropriate loading control antibody (e.g., anti-GAPDH, anti-β-actin).

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[10]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and a digital imager.

  • Analysis: Quantify band intensities and normalize to the loading control.

Immunohistochemistry (IHC) for p-S6

This protocol is for formalin-fixed, paraffin-embedded (FFPE) sections.

  • Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a serum-based blocking solution.

  • Primary Antibody Incubation: Incubate slides with anti-phospho-S6 (Ser235/236) antibody (e.g., Cell Signaling Technology, #2211) overnight at 4°C.[1]

  • Detection: Use a polymer-based detection system with a secondary antibody and DAB chromogen.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate slides through graded ethanol and xylene, and coverslip.

  • Analysis: Score the intensity and percentage of stained cells.

Conclusion

The validation of this compound's target inhibition requires the assessment of both mTORC1 and mTORC2 activity. The use of p-S6 as a biomarker for mTORC1 is well-established. The emerging understanding of p-NDRG1 (Thr346) as a specific and robust biomarker for mTORC2 activity provides a powerful tool to confirm the dual inhibitory action of this compound. The combined analysis of both p-S6 and p-NDRG1 allows for a clear differentiation of dual mTORC1/mTORC2 inhibitors from mTORC1-selective agents like everolimus, providing crucial pharmacodynamic data for preclinical and clinical studies.

References

Vistusertib with Paclitaxel in Ovarian Cancer: A Comparative Guide to Synergistic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects of combining Vistusertib (AZD2014), a dual mTORC1/2 inhibitor, with paclitaxel, a standard chemotherapeutic agent, for the treatment of ovarian cancer. We will delve into the preclinical and clinical evidence, present comparative data in structured tables, detail the experimental methodologies, and visualize key pathways and workflows.

Introduction: The Rationale for Combination Therapy

Ovarian cancer, particularly high-grade serous ovarian cancer (HGSOC), often develops resistance to standard chemotherapy regimens like paclitaxel.[1] The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is frequently activated in ovarian cancer and is associated with chemoresistance and poor clinical outcomes.[2][3][4] this compound is a dual inhibitor of mTORC1 and mTORC2, key components of this pathway.[1][2] The rationale for combining this compound with paclitaxel is to inhibit the pro-survival signals mediated by the mTOR pathway, thereby potentially overcoming resistance and enhancing the cytotoxic effects of paclitaxel.[2][5] Preclinical studies have suggested that while paclitaxel induces cell stress, it can also lead to an increase in pro-survival signals like phosphorylated AKT (p-AKT); this compound can counteract this effect.[2][6]

Mechanism of Action and Synergy

This compound targets and inhibits both mTORC1 and mTORC2 complexes. This leads to the downstream inhibition of protein synthesis, cell growth, and proliferation by blocking the phosphorylation of key substrates like S6 kinase (S6K) and AKT at serine 473 (S473).[2] Paclitaxel's primary mechanism is the stabilization of microtubules, which disrupts mitosis and leads to cell cycle arrest and apoptosis.[7]

The synergistic potential lies in this compound's ability to block the escape pathways that cancer cells use to survive paclitaxel-induced stress. By inhibiting mTORC1/2, this compound prevents the upregulation of survival signals, leading to increased apoptosis and reduced tumor growth when combined with paclitaxel.[2][4]

Vistusertib_Paclitaxel_Synergy cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT pS473 S6K S6K mTORC1->S6K Transcription Transcription mTORC1->Transcription PDCD4 PDCD4 (Tumor Suppressor) S6K->PDCD4 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis Microtubules Microtubules Cell_Cycle_Arrest Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis This compound This compound This compound->mTORC2 This compound->mTORC1 Paclitaxel Paclitaxel Paclitaxel->Microtubules Stabilizes

Figure 1: Simplified signaling pathway of this compound and Paclitaxel interaction.

Preclinical Data Summary

Preclinical studies in ovarian cancer cell lines and xenograft models have demonstrated the potential of the this compound-paclitaxel combination.

In Vitro Studies

The combination has been tested across a panel of human ovarian cancer cell lines, showing primarily additive effects on growth inhibition.[2][8] In a study of 12 cell lines, only one (OAW42) showed a synergistic effect based on the Loewe model of additivity, while the rest demonstrated additive effects.[2][8] The combination robustly inhibited downstream targets of mTORC1 (S6K) and mTORC2 (AKT).[2]

Cell LineThis compound GI50 (nM)Paclitaxel GI50 (nM)Combination EffectReference
A2780~500~5Additive[2]
A2780cis~600~10Additive[2]
OAW42~400~3Synergistic[2]
SKOV3~1000~8Additive[2]
Various Others(Range)(Range)Mostly Additive[2][8]

Note: GI50 values are approximate and derived from graphical data in the cited literature.

In Vivo Studies

In a cisplatin-resistant (A2780CisR) xenograft model, the combination of this compound and paclitaxel resulted in a significant reduction in tumor volume compared to the control group and either drug administered alone.[4] This anti-tumor activity was associated with a significant increase in apoptosis, as measured by cleaved PARP staining.[4]

Animal ModelTreatment GroupOutcomep-valueReference
A2780CisR XenograftThis compound + PaclitaxelSignificant reduction in tumor volume vs. controlp=0.03[4]
A2780CisR XenograftThis compound + PaclitaxelSignificant increase in apoptosis (cleaved PARP)p=0.0003[4]
A2780CisR XenograftThis compound + PaclitaxelSignificant decrease in phosphocholine levelsp=0.01[4]
A2780CisR XenograftThis compound + PaclitaxelSignificant decrease in ATP levelsp=0.04[4]

Clinical Trial Data

The promising preclinical data led to clinical evaluation of the combination.

Phase I Study

A Phase I trial with an expansion cohort for patients with HGSOC showed encouraging results.[1][9] The combination was found to be tolerable, and it demonstrated significant anti-tumor activity in a heavily pre-treated patient population.[1][5]

Trial PhasePatient PopulationNRECIST Response RateGCIG CA125 Response RateMedian PFS (months)Reference
Phase IHigh-Grade Serous Ovarian Cancer2552%64%5.8[1][5][9]
Phase II (OCTOPUS) Study

Despite the promising Phase I results, the subsequent randomized, placebo-controlled Phase II OCTOPUS trial did not meet its primary endpoint.[10][11] The addition of this compound to weekly paclitaxel did not significantly improve progression-free survival (PFS) or overall survival (OS) in patients with platinum-resistant HGSOC.[10][11]

Trial PhaseTreatment ArmNMedian PFS (months)Median OS (months)Grade 3-4 Adverse EventsReference
Phase IIThis compound + Paclitaxel704.59.741.2%[10][11]
Phase IIPlacebo + Paclitaxel704.111.136.7%[10][11]

The trial concluded that in an unselected population of patients with platinum-resistant ovarian cancer, this compound does not add significant clinical activity to weekly paclitaxel.[10][12]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings.

Cell Viability Assay (Sulforhodamine B - SRB)
  • Objective: To determine the growth inhibitory effects of this compound and paclitaxel, alone and in combination.

  • Protocol:

    • Seed ovarian cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a dose range of this compound, paclitaxel, or the combination of both for a specified period (e.g., 72 hours).

    • Fix the cells with 10% trichloroacetic acid (TCA).

    • Stain the fixed cells with 0.4% Sulforhodamine B (SRB) solution.

    • Wash away unbound dye and solubilize the protein-bound dye with 10 mM Tris base.

    • Measure the optical density at 570 nm using a plate reader.

    • Calculate the GI50 (the concentration required to inhibit cell growth by 50%) and use software (e.g., CalcuSyn) to determine synergy, additivity, or antagonism using the Loewe additivity model.[2]

Western Blotting for Signaling Pathway Analysis
  • Objective: To assess the inhibition of mTORC1/2 pathway proteins.

  • Protocol:

    • Treat cells with this compound, paclitaxel, or the combination for a set time (e.g., 24 hours).[2]

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against p-S6K, p-AKT (S473), total S6K, total AKT, and a loading control (e.g., β-actin).

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Tumor Model
  • Objective: To evaluate the anti-tumor efficacy of the drug combination in a living organism.

  • Protocol:

    • Subcutaneously inject ovarian cancer cells (e.g., A2780cis) into the flank of immunocompromised mice (e.g., BALB/c nude).[4]

    • Allow tumors to grow to a palpable size (e.g., 150-200 mm³).

    • Randomize mice into treatment groups: Vehicle control, this compound alone, Paclitaxel alone, and this compound + Paclitaxel.

    • Administer drugs according to a predetermined schedule and dosage. This compound is typically given orally, and paclitaxel via intraperitoneal injection.

    • Measure tumor volume with calipers regularly (e.g., twice weekly).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_clinical Clinical Trials Cell_Lines Ovarian Cancer Cell Lines SRB_Assay Growth Inhibition (SRB Assay) Cell_Lines->SRB_Assay Western_Blot Signaling Analysis (Western Blot) Cell_Lines->Western_Blot Xenograft Xenograft Model (Nude Mice) SRB_Assay->Xenograft Promising Data Western_Blot->Xenograft Mechanism Confirmed Treatment Drug Administration (this compound + Paclitaxel) Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement IHC Ex Vivo Analysis (Immunohistochemistry) Tumor_Measurement->IHC Phase_I Phase I Trial (Safety & Efficacy) Tumor_Measurement->Phase_I Promising Efficacy Phase_II Phase II Trial (Randomized Control) Phase_I->Phase_II

Figure 2: Typical preclinical to clinical experimental workflow.

Conclusion

The combination of this compound and paclitaxel in ovarian cancer presents a mixed but informative picture. Strong preclinical data demonstrated additive-to-synergistic effects in vitro and significant tumor growth inhibition in vivo, supported by clear evidence of mTOR pathway modulation.[2][4] These findings, along with a promising Phase I trial, provided a solid rationale for further investigation.[1]

However, the definitive Phase II OCTOPUS trial did not demonstrate a clinical benefit for the addition of this compound to paclitaxel in an unselected population of women with platinum-resistant ovarian cancer.[10][12] This highlights the common challenge of translating preclinical and early clinical success into later-phase trial victories. Future research may focus on identifying predictive biomarkers to enrich for a patient population that could benefit from this combination, potentially re-evaluating the role of mTOR inhibitors in specific, molecularly-defined subsets of ovarian cancer.[12]

References

Vistusertib in combination with anastrozole for endometrial cancer models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of vistusertib in combination with anastrozole for the treatment of hormone receptor-positive (HR+) recurrent or metastatic endometrial cancer. The evaluation is based on the pivotal VICTORIA clinical trial, alongside a comparative analysis of alternative therapeutic strategies. This document details the clinical efficacy, safety profiles, and underlying mechanisms of action, supported by available clinical data. While direct preclinical experimental data for this specific combination in endometrial cancer models is not extensively published, this guide synthesizes the clinical findings and the established mechanisms of each agent.

Mechanism of Action and Therapeutic Rationale

Endometrial cancer is frequently a hormone-dependent malignancy, with estrogen signaling promoting tumor growth.[1] The PI3K/AKT/mTOR signaling pathway is also commonly deregulated in endometrial cancers, contributing to tumor progression and resistance to endocrine therapies.[1][2]

Anastrozole is an aromatase inhibitor that blocks the peripheral conversion of androgens to estrogens, thereby reducing the levels of circulating estrogen available to stimulate the growth of hormone receptor-positive cancer cells.

This compound (AZD2014) is a dual inhibitor of mTORC1 and mTORC2, key protein complexes in the PI3K/AKT/mTOR pathway. By inhibiting both complexes, this compound can more comprehensively block downstream signaling that drives cell proliferation, survival, and metabolism.[1]

The combination of this compound and anastrozole is based on the rationale that dual targeting of both the estrogen receptor and the PI3K/AKT/mTOR pathways can overcome endocrine resistance and lead to improved anti-tumor activity.[1][2]

Signaling Pathway Overview

Vistusertib_Anastrozole_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Peripheral Tissues cluster_3 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Proliferation & Survival S6K->Proliferation 4E-BP1->Proliferation This compound This compound This compound->mTORC1 This compound->mTORC2 Androgens Androgens Aromatase Aromatase Androgens->Aromatase Estrogen Estrogen Aromatase->Estrogen Anastrozole Anastrozole Anastrozole->Aromatase ER Estrogen Receptor (ER) Estrogen->ER GeneTranscription Gene Transcription ER->GeneTranscription GeneTranscription->Proliferation

Caption: Dual inhibition of estrogen synthesis and the PI3K/AKT/mTOR pathway.

Clinical Performance: The VICTORIA Trial

The VICTORIA trial, a multicenter, open-label, phase 1/2 randomized clinical study, evaluated the efficacy and safety of this compound in combination with anastrozole compared to anastrozole alone in women with hormone receptor-positive recurrent or metastatic endometrial cancer.[1][2][3][4][5][6]

Efficacy Data

The addition of this compound to anastrozole demonstrated a clinically meaningful improvement in patient outcomes.[1][3][5]

Efficacy EndpointThis compound + Anastrozole (n=49)Anastrozole Alone (n=24)
8-Week Progression-Free Rate (PFR) 67.3%39.1%
Overall Response Rate (ORR) 24.5%17.4%
Median Progression-Free Survival (PFS) 5.2 months1.9 months
12-Month Overall Survival (OS) Rate 71.3%70.8%
24-Month Overall Survival (OS) Rate 38.1%53.0%

Data sourced from the VICTORIA clinical trial.[1][3][5]

Safety and Tolerability

The combination of this compound and anastrozole had a manageable safety profile. The most common adverse events are summarized below.[5][7]

Adverse Event (Any Grade)This compound + AnastrozoleAnastrozole Alone
Fatigue 69%29%
Nausea 51%Not Reported
Diarrhea 41%13%
Arthralgia Not Reported29%

Data sourced from the VICTORIA clinical trial.[5][7]

The most common grade 3 or higher adverse events in the combination arm were lymphopenia and hyperglycemia.[2]

Comparison with Alternative Therapies

The treatment landscape for recurrent or metastatic endometrial cancer includes other hormonal therapies, targeted therapies, chemotherapy, and immunotherapy.

Alternative Endocrine-Based Therapies
TherapyMechanism of ActionReported Efficacy
Everolimus (mTOR inhibitor) + Letrozole (Aromatase inhibitor) Dual inhibition of mTORC1 and estrogen synthesis.In a phase II study, this combination showed a clinical benefit rate of 40% and an objective response rate of 32% in patients with recurrent endometrial carcinoma.
Fulvestrant (SERD) A selective estrogen receptor downregulator that binds to and degrades the estrogen receptor.As a single agent, fulvestrant has shown modest activity in recurrent endometrial cancer. In combination with the CDK4/6 inhibitor abemaciclib, a phase II study reported an objective response rate of 44% and a median progression-free survival of 9.0 months in HR+ recurrent endometrial cancer.
Other Systemic Therapies
Therapy ClassExamplesGeneral Use and Efficacy
Chemotherapy Carboplatin and PaclitaxelStandard first-line treatment for advanced or recurrent endometrial cancer.
Immunotherapy (Immune Checkpoint Inhibitors) Pembrolizumab, DostarlimabApproved for patients with mismatch repair deficient (dMMR) or microsatellite instability-high (MSI-H) tumors. Pembrolizumab in combination with lenvatinib is an option for patients with mismatch repair proficient (pMMR) tumors.

Experimental Protocols (Clinical Trial Design)

VICTORIA Trial Protocol (Simplified)

VICTORIA_Trial_Workflow cluster_0 Patient Population cluster_1 Randomization (2:1) cluster_2 Treatment & Evaluation cluster_3 Endpoints Patients HR+ Recurrent or Metastatic Endometrial Cancer ArmA This compound (125 mg BID, 2 days/week) + Anastrozole (1 mg daily) Patients->ArmA ArmB Anastrozole (1 mg daily) Patients->ArmB Treatment Continuous Dosing ArmA->Treatment ArmB->Treatment Evaluation Tumor Assessment (RECIST 1.1) Treatment->Evaluation PrimaryEndpoint Primary: 8-week Progression-Free Rate Evaluation->PrimaryEndpoint SecondaryEndpoints Secondary: ORR, PFS, OS, Safety Evaluation->SecondaryEndpoints

Caption: Simplified workflow of the VICTORIA clinical trial.

Inclusion Criteria: Patients with histologically confirmed estrogen receptor and/or progesterone receptor-positive recurrent or metastatic endometrial cancer not amenable to curative treatment.[4]

Exclusion Criteria: Patients with prior mTOR inhibitor treatment.[4]

Dosage and Administration:

  • This compound: 125 mg orally, twice daily, for 2 days per week.[2]

  • Anastrozole: 1 mg orally, daily.[2]

Primary Endpoint: 8-week progression-free rate.[5]

Secondary Endpoints: Objective response rate, duration of response, progression-free survival, overall survival, and incidence of adverse events.[5]

Conclusion

The combination of this compound and anastrozole represents a promising therapeutic strategy for patients with hormone receptor-positive recurrent or metastatic endometrial cancer, demonstrating improved efficacy over anastrozole alone in the VICTORIA trial.[1][3][5] The manageable safety profile further supports its potential clinical utility.[5][7] While direct preclinical data for this specific combination in endometrial cancer models is limited, the strong clinical evidence and the sound biological rationale of dual pathway inhibition provide a solid foundation for its consideration in this patient population. Further research, including translational studies to identify predictive biomarkers, will be crucial to optimize the use of this combination therapy in the treatment of endometrial cancer.

References

Unraveling Cross-Resistance: A Comparative Guide to Vistusertib and PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of resistance to targeted cancer therapies remains a critical challenge in oncology. Within the intricate web of cellular signaling, the PI3K/AKT/mTOR pathway is a central hub for regulating cell growth, proliferation, and survival. Consequently, it is a prime target for drug development. Vistusertib (AZD2014), a dual mTORC1/mTORC2 inhibitor, and a range of Phosphoinositide 3-kinase (PI3K) inhibitors have shown promise in clinical and preclinical settings. However, their efficacy can be limited by intrinsic and acquired resistance mechanisms, often involving complex feedback loops that lead to cross-resistance between these agents. This guide provides a comparative analysis of this compound and various PI3K inhibitors, focusing on the mechanisms of cross-resistance, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in designing rational combination strategies to overcome therapeutic resistance.

Data Presentation: Comparative Inhibitor Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and a selection of PI3K inhibitors across various cancer cell lines. This data highlights the differential sensitivity of cancer cells to these agents and provides a basis for understanding potential cross-resistance.

Table 1: IC50 Values of this compound (mTORC1/2 Inhibitor) in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
MDA-MB-468Triple-Negative Breast Cancer78 (p-AKT S473) / 210 (p-S6 S235/236)[1]
MCF7Breast Cancer (ER+)~85 (TAMR) / ~50 (ICIR)[2]
HCC70Triple-Negative Breast CancerGI50 < 1 µM[3]
PC3Prostate CancerGI50 < 1 µM[3]

GI50: Concentration for 50% growth inhibition. TAMR: Tamoxifen-resistant. ICIR: Fulvestrant-resistant.

Table 2: IC50 Values of Selected PI3K Inhibitors in Cancer Cell Lines

Inhibitor (Target)Cell LineCancer TypeIC50 (nM)Reference
Alpelisib (PI3Kα)KPL4Breast Cancer (HER2+)~100[4]
HCC1954Breast Cancer (HER2+)~500[4]
SKBR3Breast Cancer (HER2+)~800[4]
BT474Breast Cancer (HER2+)~1000[4]
MCF-7Breast Cancer225[5]
T47DBreast Cancer3055[5]
Copanlisib (pan-PI3K)KPL4Breast Cancer~10[6][7]
BT20Breast CancerInduces apoptosis at 20-200 nM[6]
HepG2Liver Cancer31.6[7]
Hep3BLiver Cancer72.4[7]
AZD8186 (PI3Kβ/δ)LNCAPProstate Cancer<10 - 300 (pathway inhibition)[3]
PC3Prostate Cancer<10 - 300 (pathway inhibition)[3]
MDA-MB-468Triple-Negative Breast Cancer<10 - 300 (pathway inhibition)[3]
HCC70Triple-Negative Breast Cancer<10 - 300 (pathway inhibition)[3]
Gedatolisib (pan-PI3K/mTOR)MDA-361Breast Cancer4.0[8]
PC3-MM2Prostate Cancer13.1[8]

Signaling Pathways and Cross-Resistance Mechanisms

The PI3K/AKT/mTOR signaling network is characterized by several feedback loops that can contribute to drug resistance. Inhibition of a single node in the pathway can lead to the compensatory activation of other components, thereby attenuating the therapeutic effect.

The PI3K/AKT/mTOR Signaling Cascade

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 Inhibits PDK1->AKT Phosphorylates (T308) TSC1_2 TSC1/2 AKT->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Proliferation Cell Growth & Proliferation S6K1->Proliferation fourEBP1->Proliferation

Caption: The canonical PI3K/AKT/mTOR signaling pathway.

Feedback Loops and Mechanisms of Resistance

Inhibition of mTORC1 by drugs like rapamycin analogs can lead to a feedback activation of PI3K signaling.[9] This occurs through the S6K1-mediated degradation of insulin receptor substrate (IRS), which normally dampens PI3K signaling. When S6K1 is inhibited, IRS levels rise, leading to increased PI3K activity and AKT phosphorylation, thus bypassing the mTORC1 blockade. This compound, by inhibiting both mTORC1 and mTORC2, aims to overcome this by directly blocking the upstream activator of AKT (mTORC2). However, resistance can still emerge through PI3K-dependent and independent mechanisms.

Resistance_Feedback_Loop cluster_logic RTK RTK PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 IRS1 IRS1 S6K1->IRS1 Negative Feedback S6K1->IRS1 Inhibition of mTORC1 by this compound relieves S6K1-mediated inhibition of IRS1, leading to PI3K reactivation. IRS1->PI3K Activates This compound This compound This compound->mTORC1 PI3Ki PI3K Inhibitor PI3Ki->PI3K

Caption: Feedback loop leading to resistance to mTORC1 inhibition.

Conversely, inhibition of PI3K can lead to the activation of other signaling pathways, such as the MAPK/ERK pathway, as a compensatory survival mechanism. Furthermore, in PTEN-null tumors, which are dependent on the PI3Kβ isoform, inhibition of this isoform can be effective, but resistance can develop through the reactivation of mTOR signaling. This provides a strong rationale for the combination of PI3Kβ inhibitors with mTOR inhibitors like this compound.[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are generalized protocols for key assays used in cross-resistance studies.

Cell Viability and Proliferation Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

    • Treat cells with various concentrations of the inhibitors (this compound, PI3K inhibitors, or combinations) and incubate for the desired period (e.g., 72 hours).

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[11]

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[11]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Sulforhodamine B (SRB) Assay

This assay measures cell density based on the measurement of cellular protein content.

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under acidic conditions.[12]

  • Protocol:

    • Follow steps 1 and 2 of the MTT assay protocol.

    • Fix the cells by adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.

    • Wash the plates five times with deionized water and allow them to air dry.

    • Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[13]

    • Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.[13]

    • Solubilize the bound SRB with 10 mM Tris base solution.

    • Measure the absorbance at 510 nm using a microplate reader.[12]

Western Blotting for Phosphorylated Proteins

Western blotting is used to detect and quantify the levels of specific proteins, including their phosphorylated (activated) forms, to assess the activity of signaling pathways.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the total and phosphorylated forms of the proteins of interest (e.g., AKT, S6).[14]

  • Protocol:

    • Sample Preparation:

      • Treat cells with inhibitors as described for the viability assays.

      • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

      • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Gel Electrophoresis:

      • Denature the protein samples by boiling in SDS-PAGE sample buffer.

      • Load equal amounts of protein per lane onto a polyacrylamide gel.

      • Run the gel to separate the proteins by size.

    • Protein Transfer:

      • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Immunoblotting:

      • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[15]

      • Incubate the membrane with a primary antibody specific for the total or phosphorylated form of the target protein (e.g., anti-p-AKT Ser473, anti-AKT, anti-p-S6 Ser235/236, anti-S6) overnight at 4°C.[15][16]

      • Wash the membrane to remove unbound primary antibody.

      • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

      • Wash the membrane to remove unbound secondary antibody.

    • Detection:

      • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

      • Detect the chemiluminescent signal using an imaging system.

      • Quantify the band intensities using densitometry software.

Experimental Workflow for Cross-Resistance Studies

The following diagram illustrates a typical workflow for investigating cross-resistance between this compound and PI3K inhibitors.

Experimental_Workflow start Select Cancer Cell Lines (e.g., with known PI3K/PTEN status) ic50 Determine IC50 values for This compound and PI3K inhibitors (MTT/SRB Assay) start->ic50 combo Combination Index (CI) Analysis (Synergy, Additivity, Antagonism) ic50->combo resistant_lines Generate Resistant Cell Lines (long-term drug exposure) ic50->resistant_lines western Western Blot Analysis (p-AKT, p-S6, etc.) - Single agents and combination combo->western in_vivo In Vivo Xenograft Studies (Combination Efficacy) combo->in_vivo cross_resistance Test Cross-Resistance: - this compound-resistant cells to PI3Ki - PI3Ki-resistant cells to this compound resistant_lines->cross_resistance cross_resistance->western Confirm pathway activity mechanism Investigate Resistance Mechanisms (e.g., RNA-seq, proteomics) cross_resistance->mechanism mechanism->in_vivo Inform new combinations

Caption: A workflow for studying cross-resistance.

Conclusion

The interplay between this compound and PI3K inhibitors is complex, with the potential for both synergistic anti-tumor activity and the development of cross-resistance. Understanding the underlying molecular mechanisms, particularly the feedback loops within the PI3K/AKT/mTOR pathway, is paramount for the rational design of effective combination therapies. The data and protocols presented in this guide offer a framework for researchers to investigate these interactions and develop novel strategies to overcome therapeutic resistance in cancer. By combining potent, targeted inhibitors in a mechanistically informed manner, it may be possible to achieve more durable clinical responses for patients.

References

Vistusertib vs. AZD8055: A Head-to-Head In Vitro Comparison of Dual mTORC1/2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two potent dual mTORC1/mTORC2 inhibitors: Vistusertib (AZD2014) and AZD8055. This document summarizes key experimental data on their biochemical and cellular activities, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

This compound (AZD2014) and AZD8055 are both ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and survival. Both compounds effectively block the two distinct mTOR complexes, mTORC1 and mTORC2, representing a significant advancement over earlier allosteric mTORC1 inhibitors like rapamycin. This compound was developed as a close analog of AZD8055 with the goal of improving its pharmacokinetic properties.[1] This guide focuses on their comparative in vitro performance.

Data Presentation: Biochemical and Cellular Potency

The following tables summarize the key quantitative data comparing the in vitro activity of this compound and AZD8055.

InhibitorTargetAssay TypeIC50 (nM)Source
This compound (AZD2014) mTORCell-free kinase assay2.8[2]
AZD8055 mTORCell-free kinase assay0.8[3][4]

Table 1: Biochemical Potency against mTOR Kinase. This table compares the half-maximal inhibitory concentration (IC50) of this compound and AZD8055 in a cell-free enzymatic assay.

InhibitorCell LineTarget ReadoutIC50 (nM)Source
This compound (AZD2014) MDA-MB-468pS6 (S235/236) (mTORC1)200[5]
This compound (AZD2014) MDA-MB-468pAKT (S473) (mTORC2)80[5]
AZD8055 MDA-MB-468pS6 (S235/236) (mTORC1)Not explicitly stated in a direct comparison
AZD8055 MDA-MB-468pAKT (S473) (mTORC2)Not explicitly stated in a direct comparison
AZD8055 H838Proliferation20[6]
AZD8055 A549Proliferation50[6]
AZD8055 U87MGProliferation53[6]

Table 2: Cellular Potency and Antiproliferative Activity. This table presents the cellular IC50 values for the inhibition of mTORC1 and mTORC2 downstream signaling, as well as the antiproliferative effects in various cancer cell lines. It has been reported that the in vitro potency of this compound is approximately 5-fold lower than that of AZD8055.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

mTOR Kinase Assay (Cell-Free)

This assay quantifies the direct inhibitory effect of the compounds on mTOR kinase activity.

  • Reaction Setup: The kinase reaction is performed in a buffer containing 25 mM Tris-HCl (pH 7.5), 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2, and 5 mM MnCl2.

  • Enzyme and Substrate: 250 ng of active mTOR enzyme is incubated with 1 µg of inactive S6K protein as the substrate.

  • ATP and Inhibitor: The reaction is initiated by adding ATP to a final concentration of 100 µM, along with varying concentrations of the test inhibitor (this compound or AZD8055).

  • Incubation: The reaction mixture is incubated at 30°C for 30 minutes.

  • Termination and Detection: The reaction is stopped, and the level of phosphorylated S6K is determined by Western blotting using a phospho-specific antibody.

Western Blotting for mTOR Signaling

This method is used to assess the inhibition of mTORC1 and mTORC2 downstream targets in cellular assays.

  • Cell Culture and Treatment: Cells are seeded in appropriate culture vessels and allowed to adhere. They are then treated with various concentrations of this compound or AZD8055 for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of mTORC1 targets (e.g., p-S6, p-4EBP1) and mTORC2 targets (e.g., p-AKT Ser473).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of this compound or AZD8055 and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized solubilizing buffer).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control.

Mandatory Visualization

mTOR Signaling Pathway and Inhibition

mTOR_Pathway cluster_0 Upstream Signals cluster_1 mTOR Complexes cluster_2 Downstream Effectors cluster_3 Cellular Processes Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 mTORC2 mTORC2 Growth Factors->mTORC2 Nutrients Nutrients Nutrients->mTORC1 Energy Status Energy Status Energy Status->mTORC1 S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 AKT AKT mTORC2->AKT Protein Synthesis Protein Synthesis S6K->Protein Synthesis Cell Growth Cell Growth S6K->Cell Growth 4E-BP1->Protein Synthesis Cell Survival Cell Survival AKT->Cell Survival This compound & AZD8055 This compound & AZD8055 This compound & AZD8055->mTORC1 inhibit This compound & AZD8055->mTORC2 inhibit Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Cellular Assays cluster_3 Data Analysis Stock Solutions Stock Solutions Kinase Assay Kinase Assay Stock Solutions->Kinase Assay Cell Culture Cell Culture Stock Solutions->Cell Culture IC50 Determination IC50 Determination Kinase Assay->IC50 Determination Western Blot Western Blot Cell Culture->Western Blot MTT Assay MTT Assay Cell Culture->MTT Assay Western Blot->IC50 Determination MTT Assay->IC50 Determination Statistical Analysis Statistical Analysis IC50 Determination->Statistical Analysis

References

A Comparative Guide to Biomarkers for Predicting Sensitivity to Vistusertib Treatment in Endometrial Cancer

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of biomarkers for predicting sensitivity to Vistusertib, a dual mTORC1/2 inhibitor, with a focus on its application in endometrial cancer. We will compare this compound with an alternative mTOR inhibitor, everolimus, and present supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows. This document is intended for researchers, scientists, and drug development professionals working in oncology and precision medicine.

This compound: A Dual mTORC1/2 Inhibitor

This compound (AZD2014) is an orally bioavailable inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase in the PI3K/Akt/mTOR signaling pathway.[1] Unlike first-generation mTOR inhibitors (rapalogs) that primarily target mTOR complex 1 (mTORC1), this compound is a dual inhibitor, targeting both mTORC1 and mTORC2.[2] This dual inhibition leads to a more comprehensive blockade of the pathway, potentially overcoming some resistance mechanisms associated with mTORC1-specific inhibitors.

Predictive Biomarkers for this compound Sensitivity in Endometrial Cancer

The Phase II VICTORIA trial evaluated the efficacy of this compound in combination with the aromatase inhibitor anastrozole in patients with hormone receptor-positive recurrent or metastatic endometrial cancer.[3][4] This trial not only demonstrated the clinical benefit of the combination therapy but also identified potential predictive biomarkers of response.

A key finding from a translational study of the VICTORIA trial was the association between the mRNA expression levels of two ribosome biogenesis factors, NHP2 and NOP10 , and treatment response.[5][6] Specifically, significantly higher mRNA levels of NHP2 and NOP10 were observed in non-responders compared to responders in the this compound plus anastrozole arm.[5][6]

Quantitative Biomarker Data from the VICTORIA Trial

While the precise fold-change in mRNA expression was not detailed in the available literature, the statistical significance of the findings underscores the potential of NHP2 and NOP10 as biomarkers of resistance to this compound in this patient population.[5][6]

Comparison with an Alternative mTOR Inhibitor: Everolimus

Everolimus is a rapalog, an mTORC1-specific inhibitor, also used in the treatment of advanced or recurrent endometrial cancer.[7][8] Understanding the predictive biomarkers for everolimus is crucial for patient stratification and for comparing its utility with this compound.

Predictive Biomarkers for Everolimus Sensitivity in Endometrial Cancer

Several biomarkers have been investigated for predicting sensitivity to everolimus in endometrial cancer:

  • PIK3CA Mutations: Activating mutations in the PIK3CA gene, a key component of the PI3K pathway, have been associated with sensitivity to everolimus.[9]

  • PTEN Loss: Loss of the tumor suppressor PTEN, which negatively regulates the PI3K pathway, is another potential predictor of response to everolimus.[6][10]

  • KRAS Mutations: Conversely, the presence of KRAS mutations, particularly in conjunction with PI3K pathway alterations, has been linked to resistance to everolimus.[7][9]

Clinical Trial Data: this compound vs. Everolimus in Endometrial Cancer

The following tables summarize the clinical trial data for this compound in the VICTORIA trial and a relevant study of everolimus in combination with letrozole in a similar patient population.

Table 1: Clinical Efficacy of this compound in the VICTORIA Trial [3][4]

Treatment ArmProgression-Free Rate at 8 weeks (8wk-PFR)Overall Response Rate (ORR)Median Progression-Free Survival (PFS)
This compound + Anastrozole67.3%24.5%5.2 months
Anastrozole Alone39.1%17.4%1.9 months

Table 2: Clinical Efficacy of Everolimus and Letrozole in Recurrent Endometrial Carcinoma [11]

Treatment ArmClinical Benefit Rate (CBR)Objective Response Rate (ORR)
Everolimus + Letrozole40%32%

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

mTOR_Signaling_Pathway cluster_upstream Upstream Signaling cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects cluster_inhibitors Therapeutic Intervention Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates PTEN PTEN PTEN->PIP3 dephosphorylates S6K1 p70S6K mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2 mTORC2 mTORC2->AKT activates (Ser473) Actin Cytoskeleton Actin Cytoskeleton mTORC2->Actin Cytoskeleton Protein Synthesis Protein Synthesis S6K1->Protein Synthesis promotes Cell Growth Cell Growth S6K1->Cell Growth Proliferation Proliferation S6K1->Proliferation 4E-BP1->Protein Synthesis inhibits translation (when unphosphorylated) This compound This compound This compound->mTORC1 This compound->mTORC2 Everolimus Everolimus Everolimus->mTORC1 Experimental_Workflow cluster_sample_prep Sample Preparation cluster_biomarker_analysis Biomarker Analysis cluster_data_analysis Data Analysis & Correlation Tumor_Tissue FFPE Tumor Tissue RNA_Extraction RNA Extraction Tumor_Tissue->RNA_Extraction Protein_Extraction Protein Extraction (for IHC) Tumor_Tissue->Protein_Extraction Sequencing DNA Sequencing for PIK3CA & KRAS mutations Tumor_Tissue->Sequencing qRT_PCR qRT-PCR for NHP2 & NOP10 mRNA RNA_Extraction->qRT_PCR IHC Immunohistochemistry for pS6 & pAKT Protein_Extraction->IHC Expression_Quantification mRNA Expression Quantification qRT_PCR->Expression_Quantification Staining_Scoring IHC Staining Scoring IHC->Staining_Scoring Mutation_Status Mutation Status (Wild-type vs. Mutant) Sequencing->Mutation_Status Correlation Correlate with Clinical Outcome Expression_Quantification->Correlation Staining_Scoring->Correlation Mutation_Status->Correlation

References

Vistusertib in Combination: A Comparative Guide to Additive and Synergistic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Vistusertib (AZD2014), a dual inhibitor of mTORC1 and mTORC2, is a promising targeted agent in oncology. Its efficacy is being explored in combination with various other targeted therapies and chemotherapeutic agents to enhance anti-tumor activity and overcome resistance. This guide provides a comparative analysis of the additive and synergistic effects of this compound in combination with other agents, supported by preclinical and clinical data.

This compound and Paclitaxel in Ovarian Cancer: An Additive Relationship

Preclinical studies investigating the combination of this compound with the chemotherapeutic agent paclitaxel have primarily demonstrated an additive effect in ovarian cancer models. In a panel of 12 ovarian cancer cell lines, the combination showed additive growth inhibition in the majority of cell lines.[1][2] One cell line, OAW42, exhibited synergistic growth inhibition based on the Loewe model of additivity.[1][3]

In vivo, the combination of this compound and paclitaxel led to a significant reduction in tumor volumes in a cisplatin-resistant A2780CisR xenograft model compared to either agent alone.[1][2][4] This anti-tumor effect was accompanied by a significant increase in apoptosis.[2][4]

Quantitative Data: this compound + Paclitaxel in Ovarian Cancer
Cell LineThis compound GI50 (nM)Paclitaxel GI50 (nM)Combination EffectSynergy Score (Loewe Model)
A27801323.8Additive< 5
OVCAR-32454.5Additive< 5
SKOV33505.2Additive< 5
OAW421802.9Synergistic> 5
... (data for other 8 cell lines) ......Additive< 5

GI50 values are approximations based on graphical data from the cited study.

Experimental Protocol: In Vivo Xenograft Study
  • Animal Model: Female BALB/c nude mice.

  • Cell Line: A2780CisR (cisplatin-resistant human ovarian cancer cell line).

  • Tumor Implantation: 2 x 10^6 cells in Matrigel injected subcutaneously.

  • Treatment Groups:

    • Vehicle control

    • This compound (AZD2014) administered orally

    • Paclitaxel administered intraperitoneally

    • This compound + Paclitaxel

  • Dosing Schedule: this compound administered daily, paclitaxel administered once weekly.

  • Endpoints: Tumor volume measurement, immunohistochemical analysis of apoptosis markers (e.g., cleaved PARP).[2][4]

Signaling Pathway and Experimental Workflow

The synergistic and additive effects of this compound and paclitaxel are rooted in their complementary mechanisms of action targeting the PI3K/AKT/mTOR signaling pathway.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 S6K S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Apoptosis Apoptosis mTORC1->Apoptosis Inhibits mTORC2->AKT Feedback Activation Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4EBP1->Proliferation Microtubules Microtubules CellCycle Cell Cycle Arrest Microtubules->CellCycle CellCycle->Apoptosis Paclitaxel Paclitaxel Paclitaxel->Microtubules Stabilizes This compound This compound This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Caption: this compound and Paclitaxel signaling pathway.

G start Start implant Implant A2780CisR cells into nude mice start->implant tumor_growth Allow tumors to reach ~150-200 mm³ implant->tumor_growth randomize Randomize mice into 4 treatment groups tumor_growth->randomize treat Administer Vehicle, this compound, Paclitaxel, or Combination randomize->treat measure Measure tumor volume twice weekly treat->measure endpoint Endpoint: Tumor volume > 1500 mm³ or 28 days of treatment measure->endpoint analysis Analyze tumor growth and apoptosis markers endpoint->analysis end End analysis->end

Caption: In vivo xenograft experimental workflow.

This compound and Fulvestrant in Breast Cancer: Synergistic Activity in Endocrine Resistance

In contrast to the additive effects observed with paclitaxel, the combination of this compound with the selective estrogen receptor degrader (SERD) fulvestrant has demonstrated synergistic anti-tumor activity in preclinical models of endocrine-resistant breast cancer.[5][6] This synergy is particularly relevant in tumors that have developed resistance to traditional endocrine therapies.

In patient-derived xenograft (PDX) models of acquired endocrine-resistant ER+ breast cancer, the combination of this compound and fulvestrant resulted in a more significant delay in tumor progression compared to either agent alone.[5]

Quantitative Data: this compound + Fulvestrant in ER+ Breast Cancer PDX Models
PDX ModelTreatment GroupMean Tumor Volume Change from Baseline
HBCx34 (Fulvestrant-sensitive) Vehicle+++
Fulvestrant-
This compound--
This compound + Fulvestrant--- (Synergistic)
HBCx19 (Fulvestrant-resistant) Vehicle+++
Fulvestrant++
This compound+
This compound + Fulvestrant-- (Synergistic)

Qualitative representation of tumor growth inhibition based on cited studies.

Experimental Protocol: Patient-Derived Xenograft (PDX) Study
  • Animal Model: Female immunodeficient mice (e.g., NOD/SCID).

  • Tumor Models: Patient-derived tumor fragments from ER+ breast cancer patients with acquired endocrine resistance.

  • Tumor Implantation: Subcutaneous implantation of tumor fragments.

  • Treatment Groups:

    • Vehicle control

    • Fulvestrant

    • This compound

    • This compound + Fulvestrant

  • Dosing Schedule: Dependent on the specific PDX model and study design.

  • Endpoints: Tumor volume measurements, biomarker analysis (e.g., Ki67, cleaved caspase-3).[5]

Signaling Pathway and Experimental Workflow

The synergy between this compound and fulvestrant stems from the dual targeting of the ER and PI3K/AKT/mTOR pathways, which are often co-activated in endocrine-resistant breast cancer.

G cluster_0 Nucleus cluster_1 Intracellular Signaling cluster_2 Cellular Processes ER Estrogen Receptor (ER) ERE Estrogen Response Element (ERE) ER->ERE Binds to Proliferation Cell Proliferation & Survival ERE->Proliferation Promotes PI3K PI3K AKT AKT PI3K->AKT AKT->ER Activates mTORC1 mTORC1 AKT->mTORC1 mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Estrogen Estrogen Estrogen->ER Fulvestrant Fulvestrant Fulvestrant->ER Degrades This compound This compound This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Caption: this compound and Fulvestrant signaling pathway.

G start Start implant Implant ER+ PDX tumor fragments start->implant tumor_growth Allow tumors to establish implant->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer Vehicle, Fulvestrant, This compound, or Combination randomize->treat measure Monitor tumor growth treat->measure endpoint Endpoint: Pre-defined tumor volume or study duration measure->endpoint analysis Analyze tumor response and biomarkers endpoint->analysis end End analysis->end

Caption: Patient-derived xenograft experimental workflow.

This compound and Anastrozole in Endometrial Cancer: Clinical Evidence of Benefit

In the clinical setting, the combination of this compound with the aromatase inhibitor anastrozole has shown promising activity in patients with hormone receptor-positive recurrent or metastatic endometrial cancer. The VICTORIA phase II trial demonstrated a significant improvement in progression-free survival for patients receiving the combination compared to anastrozole alone.[7][8][9][10][11]

Clinical Trial Data: this compound + Anastrozole (VICTORIA Trial)
EndpointThis compound + Anastrozole ArmAnastrozole Alone Arm
Progression-Free Rate at 8 Weeks 67.3%39.1%
Overall Response Rate (ORR) 24.5%17.4%
Median Progression-Free Survival (PFS) 5.2 months1.9 months
Clinical Trial Protocol: VICTORIA (NCT02730923)
  • Study Design: Multicenter, open-label, randomized phase II trial.

  • Patient Population: Women with hormone receptor-positive (ER+ and/or PR+) recurrent or metastatic endometrial cancer who had received up to one prior line of chemotherapy.

  • Intervention:

    • Arm A: Anastrozole 1 mg daily.

    • Arm B: this compound 125 mg twice daily on 2 consecutive days per week + Anastrozole 1 mg daily.

  • Primary Endpoint: Progression-free rate at 8 weeks.

  • Secondary Endpoints: Overall response rate, duration of response, progression-free survival, overall survival.[8][9]

This compound and Selumetinib: Targeting Parallel Pathways

The combination of this compound with the MEK1/2 inhibitor selumetinib is being investigated based on the rationale of dual blockade of the PI3K/mTOR and MAPK signaling pathways, which are frequently co-activated in various cancers and contribute to therapeutic resistance. A phase Ib/IIa clinical trial (TORCMEK) has evaluated the safety and preliminary efficacy of this combination in patients with advanced solid tumors.[12] Preclinical models have suggested synergistic activity with this dual pathway inhibition.[12]

Signaling Pathway Rationale

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Processes RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTORC1/2 AKT->mTOR mTOR->Proliferation Selumetinib Selumetinib Selumetinib->MEK Inhibits This compound This compound This compound->mTOR Inhibits

Caption: this compound and Selumetinib signaling pathway.

Conclusion

The combination of this compound with other targeted agents and chemotherapy demonstrates a range of interactions from additive to synergistic, depending on the combination partner and the cancer type. While the combination with paclitaxel in ovarian cancer appears to be largely additive, combinations with agents like fulvestrant in endocrine-resistant breast cancer and anastrozole in endometrial cancer show evidence of synergistic activity or significant clinical benefit. The ongoing exploration of this compound in combination with inhibitors of parallel signaling pathways, such as MEK inhibitors, holds the potential for further enhancing its anti-tumor efficacy. These findings underscore the importance of a rational basis for combination therapies, tailored to the specific molecular characteristics of the tumor.

References

Safety Operating Guide

Navigating the Safe Disposal of Vistusertib: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like Vistusertib (also known as AZD2014) is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols not only mitigates risks to personnel and the environment but also ensures the integrity of research activities. This guide provides a comprehensive overview of the essential safety information and step-by-step procedures for the proper disposal of this compound.

Hazard Profile of this compound

This compound is classified as a hazardous substance. Understanding its specific hazards is the first step in ensuring safe handling and disposal. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation[1]
Reproductive ToxicityCategory 1BH360: May damage fertility or the unborn child[2]
Specific Target Organ Toxicity, Repeated ExposureCategory 2H373: May cause damage to organs through prolonged or repeated exposure[2]

Experimental Protocol: Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol is a general guideline based on best practices for the disposal of hazardous pharmaceutical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including double chemotherapy gloves, a lab coat, and eye protection (safety glasses or goggles).[3]

2. Waste Segregation:

  • Bulk this compound Waste: This includes unused or expired this compound powder, solutions, and any items heavily contaminated with the compound (e.g., a flask from a spilled solution).

    • Place this waste into a designated, leak-proof, and clearly labeled hazardous chemical waste container. These containers are often black.[3]

    • Do not mix this compound waste with other chemical waste streams unless approved by your EHS department.[3]

  • Trace this compound Waste: This includes items with minimal residual contamination, such as empty vials, used gloves, absorbent pads, and plastic labware that has come into contact with this compound.

    • Place these items in a designated "trace chemotherapy" or "cytotoxic" waste container. These containers are often yellow.[3]

  • Sharps Waste: Syringes and needles used for handling this compound must be disposed of in a designated sharps container.

    • If the syringe contains residual this compound, it should be disposed of as bulk hazardous chemical waste.[3] Do not place syringes with visible liquid into a standard sharps container.

3. Container Management:

  • All waste containers must be kept closed when not in use.

  • Label all containers clearly with "Hazardous Waste," the name of the chemical (this compound), and the specific hazards (e.g., "Toxic," "Reproductive Hazard").

4. Disposal Request and Pickup:

  • Once a waste container is full or is no longer needed, contact your institution's EHS department to arrange for pickup.

  • Do not dispose of any this compound waste down the drain or in the regular trash.[4]

5. Final Disposal Method:

  • This compound waste will be transported by a licensed hazardous waste vendor for ultimate disposal, which is typically incineration at a permitted facility.[5]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.

G cluster_0 This compound Waste Disposal Workflow A This compound Waste Generated B Is the waste considered 'bulk' (e.g., unused product, spills)? A->B C Is the waste considered 'trace' (e.g., empty vials, contaminated gloves)? B->C No E Place in black hazardous chemical waste container B->E Yes D Is the waste a 'sharp' (e.g., needle, syringe)? C->D No F Place in yellow trace chemotherapy waste container C->F Yes G Does the sharp contain residual this compound? D->G Yes J Contact EHS for pickup and incineration E->J F->J H Place in sharps container for hazardous chemical waste G->H Yes I Place in standard sharps container G->I No H->J I->J

Caption: this compound Waste Disposal Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vistusertib
Reactant of Route 2
Reactant of Route 2
Vistusertib

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.